2-Bromo-5-(4-fluorophenyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(4-fluorophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGIDPCBJSBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697085 | |
| Record name | 2-Bromo-5-(4-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073313-97-9 | |
| Record name | 2-Bromo-5-(4-fluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene, a key building block in the development of pharmaceuticals, notably as an intermediate for antidiabetic agents like Canagliflozin.[1] This document is intended for researchers, chemists, and professionals in the field of drug development. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The guide offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety.
Introduction and Strategic Overview
This compound is a substituted thiophene derivative of significant interest in medicinal chemistry. Its structure, featuring a reactive bromine atom and a fluorophenyl group, makes it a versatile intermediate for constructing more complex molecular architectures through various cross-coupling reactions.[2] The primary challenge in its synthesis is the regioselective formation of the carbon-carbon bond between the thiophene and the fluorophenyl rings.
The most common and efficient method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction forms a C-C bond between an organoboron compound (in this case, (4-fluorophenyl)boronic acid) and an organic halide (2,5-dibromothiophene). The key advantages of the Suzuki coupling include its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of the necessary reagents.[6]
This guide will focus on a regioselective Suzuki-Miyaura coupling protocol, leveraging the differential reactivity of the bromine atoms on the 2,5-dibromothiophene starting material.
Synthetic Pathway Overview
The logical flow for the synthesis begins with readily available starting materials and proceeds through a well-established palladium-catalyzed cross-coupling reaction.
Caption: Synthetic workflow for this compound.
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, typically driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (2,5-dibromothiophene) to a Pd(0) complex. This is often the rate-determining step.[3][4] The palladium inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of halides follows the order I > Br > Cl.[3] In 2,5-dibromothiophene, the bromine at the 2-position is more reactive than the one at the 5-position, allowing for a selective mono-arylation.
-
Transmetalation : The next step involves a base, which activates the organoboron compound to form a boronate complex. This boronate then transfers its organic group (the 4-fluorophenyl moiety) to the palladium center, displacing the halide. This is the transmetalation step.[5][8]
-
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the desired product.[4][5] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][5]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving substituted thiophenes.[6][9][10]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | 2.42 g | 10.0 | Starting Material |
| (4-fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | 1.54 g | 11.0 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 289 mg | 0.25 | Catalyst (2.5 mol%) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 4.25 g | 20.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 25 mL | - | Solvent |
| Water (deionized) | H₂O | 18.02 | 6.25 mL | - | Co-solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (10.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition : Add 25 mL of 1,4-dioxane to the flask via a syringe. Stir the mixture for 20-30 minutes until the solids are dissolved and the mixture is homogeneous.[9]
-
Reagent Addition : Sequentially add (4-fluorophenyl)boronic acid (11.0 mmol), potassium phosphate (20.0 mmol), and 6.25 mL of deionized water.[9] The use of a water/dioxane solvent system is known to improve yields in many Suzuki couplings.[9][11]
-
Reaction : Heat the reaction mixture to 90°C and stir vigorously for 12 hours.[9][10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration : Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Expected to show characteristic peaks for the aromatic protons on both the thiophene and fluorophenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product (Expected M/z ≈ 256.96 g/mol ).
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
2,5-Dibromothiophene : This compound is an irritant. Avoid contact with skin and eyes, and do not inhale the vapors.[12][14] In case of contact, rinse the affected area with plenty of water.[12][13][14]
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Used catalyst should be kept wet and disposed of according to institutional guidelines.
-
1,4-Dioxane : This solvent is a suspected carcinogen and is flammable. Handle with care and avoid ignition sources.
-
General Precautions : Always wash hands thoroughly after handling chemicals.[12] Ensure that an emergency eyewash station and safety shower are readily accessible.[12]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the stoichiometry and reaction conditions, a regioselective mono-arylation of 2,5-dibromothiophene can be achieved in good yields. The protocol described in this guide, along with the mechanistic insights and safety precautions, offers a solid foundation for researchers and scientists working on the synthesis of this important pharmaceutical intermediate.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available from: [Link]
-
ResearchGate. (2025, October 16). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available from: [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
FAQ. (n.d.). How can one synthesize 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl) thiophene?. Available from: [Link]
-
National Institutes of Health. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]
Sources
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- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(4-fluorophenyl)thiophene: A Key Intermediate for Canagliflozin
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-(4-fluorophenyl)thiophene (CAS No. 1030825-20-7). As a critical starting material for the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes, a thorough understanding of this intermediate's characteristics is paramount for researchers, process chemists, and quality control analysts.[1] This document consolidates available data on the compound's chemical identity, physical and thermal properties, and spectroscopic profile. Furthermore, it offers expert-driven, field-proven protocols for analytical characterization, including chromatography, to ensure material quality and consistency in a drug development setting.
Introduction: The Strategic Importance in Drug Development
This compound holds significant strategic importance in the pharmaceutical industry as a key building block for Canagliflozin.[2] The journey from an intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent regulatory standards where the quality of each starting material directly impacts the safety and efficacy of the final drug product.
The rationale for a deep dive into its physicochemical properties is threefold:
-
Process Optimization: Knowledge of properties like solubility, melting point, and thermal stability is crucial for designing robust, scalable, and safe synthetic routes. Selecting appropriate solvents, reaction temperatures, and purification methods (e.g., crystallization) hinges on this fundamental data.
-
Quality Control (QC): A well-defined analytical profile, including spectroscopic and chromatographic data, forms the basis for establishing identity, purity, and impurity profiles. This ensures batch-to-batch consistency, a cornerstone of Good Manufacturing Practices (GMP).
-
Structural Integrity: Confirming the molecular structure and preventing the carry-over of process-related impurities or degradants is essential. Each analytical technique provides a unique piece of the structural puzzle.
This guide is structured to provide not just data, but the scientific reasoning behind its application, empowering researchers to make informed decisions.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is an aromatic heterocyclic compound featuring a central thiophene ring with two distinct substitutions.
Structure:
(Image Source: TCI Chemicals)
Table 1: Chemical Identifiers and Core Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| CAS Number | 1030825-20-7 | [3] |
| Molecular Formula | C₁₈H₁₄BrFS | [4][5] |
| Molecular Weight | 361.27 g/mol | [4][5] |
| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [3] |
| Synonyms | Canagliflozin Intermediate 4 | [3] |
| InChI Key | VLRIERSBZHUCOW-UHFFFAOYSA-N |[3][5] |
Physical and Thermal Properties
The bulk physical properties of a compound dictate its behavior on a macroscopic scale and are the first parameters assessed for handling, storage, and process development.
Table 2: Summary of Physical and Thermal Data
| Property | Value | Significance in Drug Development | Reference(s) |
|---|---|---|---|
| Appearance | White to light yellow powder/crystal | Provides a preliminary, albeit non-specific, indication of purity. Color variation can suggest the presence of impurities. | [5] |
| Melting Point | 101.0 - 105.0 °C | A sharp melting range is a key indicator of high purity. Used as a routine QC check. | |
| Boiling Point | 438.3 ± 40.0 °C (Predicted) | Useful for assessing thermal stability and designing high-temperature reactions or distillative purifications. | [1] |
| Solubility | Slightly soluble in DMSO (heated), Hexanes (heated) | Critical for selecting appropriate reaction solvents, crystallization anti-solvents, and mobile phases for chromatography. | [1] |
| Storage | Room temperature, sealed in dry, dark place | Informs long-term stability and proper warehousing conditions to prevent degradation. |[6] |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an atomic- and molecular-level fingerprint of the compound, essential for unambiguous structure confirmation and purity assessment. While specific authenticated spectra for this intermediate are not widely published, this section details the expected characteristics based on its known structure—a crucial exercise for any scientist tasked with its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The proton spectrum will reveal the number of distinct proton environments, their connectivity (via spin-spin splitting), and their electronic environment.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic Protons (6.8-7.8 ppm): This region will be complex due to signals from the three distinct aromatic systems: the disubstituted thiophene ring, the disubstituted bromophenyl ring, and the disubstituted fluorophenyl ring. Doublets and doublets of doublets are expected. The protons on the 4-fluorophenyl ring adjacent to the fluorine will exhibit coupling to ¹⁹F.
-
Methylene Protons (-CH₂-) (~4.1 ppm): The two protons of the methylene bridge connecting the thiophene and phenyl rings are expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons for splitting.
-
Methyl Protons (-CH₃) (~2.2 ppm): The three protons of the methyl group on the bromophenyl ring will appear as a distinct singlet.
-
-
-
¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms in the molecule.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons (115-150 ppm): A multitude of signals corresponding to the carbons of the thiophene and benzene rings. The carbon directly bonded to fluorine will show a large ¹J C-F coupling constant, and adjacent carbons will show smaller couplings.
-
Methylene Carbon (-CH₂-) (~35-40 ppm): A single signal for the benzylic carbon.
-
Methyl Carbon (-CH₃) (~19 ppm): A single signal for the methyl group carbon.[7]
-
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Expected Key Absorption Bands (cm⁻¹):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from all three rings.[8]
-
~1600, ~1500, ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations. Substituted thiophenes show characteristic bands in this region.[9][10]
-
~1230 cm⁻¹: A strong band corresponding to the C-F stretching vibration of the fluorophenyl group.
-
~840 cm⁻¹: C-H out-of-plane bending, indicative of the 1,4-disubstitution pattern on the fluorophenyl ring.[11]
-
~800-700 cm⁻¹: C-S stretching and ring vibrations characteristic of the thiophene moiety.[9]
-
~700-600 cm⁻¹: C-Br stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent pair of peaks at m/z 360 and 362, with a roughly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[12][13]
-
Key Fragments:
-
Loss of Bromine: A fragment corresponding to [M-Br]⁺.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the thiophene ring or the bromophenyl ring, leading to characteristic fragment ions. The formation of a stable tropylium-like ion from the benzyl fragment is a common pathway.
-
Loss of HBr: A potential [M-HBr]⁺ fragment.[14]
-
-
Chromatographic Analysis: Ensuring Purity
Chromatography is the gold standard for separating and quantifying the main component from its impurities. Commercial suppliers often use Gas Chromatography (GC) to assess the purity of this intermediate, typically reporting >98.0%.[5] However, High-Performance Liquid Chromatography (HPLC) is equally, if not more, vital in a pharmaceutical context.
Diagram: General Workflow for Analytical Method Development
This diagram illustrates the logical flow a scientist would follow to establish a reliable analytical method for quality control.
Caption: Logical workflow for analytical method development and validation.
Protocol: Gas Chromatography (GC) Purity Assay
-
Principle: GC is suitable due to the compound's thermal stability and volatility. It separates compounds based on their boiling points and interaction with the stationary phase.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
Detector Temperature: 320 °C
-
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Purity is calculated based on area percent (Area of main peak / Total area of all peaks) x 100%.
-
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. This method is crucial for identifying non-volatile impurities and is a staple in pharmaceutical analysis. Several HPLC methods have been developed for the final product, Canagliflozin, which can be adapted for this intermediate.[15][16][17]
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., Waters Symmetry, 100 mm x 4.6 mm, 3.5 µm).[16]
-
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of Acetonitrile to make a 0.1 mg/mL solution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.[16]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
-
System Suitability: As per GC protocol, ensure RSD of peak area is ≤ 2.0%.
-
Analysis: Inject a diluent blank, followed by the sample solution. Calculate purity by area percent. The use of a PDA detector is highly recommended to assess peak purity and identify co-eluting impurities.
-
Synthesis and Reactivity Overview
Understanding the synthetic origin of the intermediate provides crucial insights into potential process-related impurities. The most common route involves a multi-step synthesis.
Diagram: Common Synthetic Pathway
Sources
- 1. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]
- 2. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene [cymitquimica.com]
- 6. 1030825-20-7|2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. savemyexams.com [savemyexams.com]
- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF CANAGLIFLOZIN IN BULK AND TABLET DOSAGE FORM [zenodo.org]
An In-depth Technical Guide to 2-Bromo-5-(4-fluorophenyl)thiophene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-(4-fluorophenyl)thiophene (CAS No. 1073313-97-9), a key heterocyclic building block in modern organic synthesis. Primarily recognized as a crucial intermediate and designated impurity in the manufacturing of Canagliflozin, an SGLT2 inhibitor, this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document consolidates essential information regarding its chemical identity, plausible synthetic routes based on established palladium-catalyzed cross-coupling methodologies, physicochemical properties, and handling safety. The guide is structured to deliver not just procedural steps but also the underlying chemical logic, empowering researchers to effectively synthesize, characterize, and utilize this compound in their work.
Core Identification and Chemical Profile
This compound is a disubstituted thiophene ring, featuring a bromine atom at the 2-position and a 4-fluorophenyl group at the 5-position. This specific arrangement of functional groups makes it a versatile synthon, particularly for subsequent cross-coupling reactions or other functional group transformations.
Chemical Identifiers
A precise identification of a chemical substance is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1073313-97-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₆BrFS | [1][2][3][4][5][6] |
| Molecular Weight | 257.12 g/mol | [1][3] |
| IUPAC Name | This compound | [1][3] |
| Canonical SMILES | C1=CC(=C(S1)Br)C2=CC=C(C=C2)F | [3][5] |
| Synonyms | Canagliflozin Impurity 19, Thiophene, 2-bromo-5-(4-fluorophenyl)- | [1][5] |
Synthesis Methodologies: A Mechanistic Perspective
Preferred Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is often the method of choice due to its high functional group tolerance, the commercial availability and relative stability of boronic acid reagents, and the generation of non-toxic inorganic byproducts.[11] The reaction couples an organoboron species with an organohalide. For the synthesis of the target molecule, two convergent pathways are plausible. However, the coupling of 2-bromothiophene with (4-fluorophenyl)boronic acid is presented here as a representative and cost-effective approach.[12]
The logical workflow involves the palladium-catalyzed reaction between (4-fluorophenyl)boronic acid and an excess of 2,5-dibromothiophene. The use of a dibrominated starting material allows for a regioselective mono-coupling, yielding the desired product.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
This protocol is a representative procedure based on established methods for Suzuki couplings with bromothiophenes.[13] Optimization may be required.
-
Vessel Preparation: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Alternative Route: Stille Cross-Coupling
The Stille reaction provides another powerful method for forming the C-C bond by coupling an organohalide with an organostannane (organotin) reagent.[10][14] While highly effective and tolerant of many functional groups, the primary drawback is the toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts from the final product.[15]
Caption: Proposed Stille Cross-Coupling Synthesis Workflow.
Physicochemical and Spectroscopic Properties
Characterization of the final product is essential to confirm its identity and purity. While a comprehensive, publicly available dataset is limited, some physical properties have been reported by commercial suppliers.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow powder | [8] |
| Boiling Point | 287 °C (Predicted) | [13] |
| Flash Point | 127 °C (Predicted) | [13] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [1][2] |
Expected Spectroscopic Characterization
Upon synthesis, the structure of this compound should be confirmed using standard spectroscopic techniques. Based on its structure, the following spectral features are anticipated[16]:
-
¹H NMR: The spectrum should show characteristic signals in the aromatic region for the protons on the thiophene ring and the 4-fluorophenyl group. The thiophene protons will appear as two doublets, while the fluorophenyl protons will appear as two sets of multiplets (often resembling doublets of doublets or triplets) due to H-H and H-F coupling.
-
¹³C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbon atoms attached to bromine and fluorine will be significantly influenced, and the carbons of the fluorophenyl ring will show characteristic C-F coupling constants.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Safety, Handling, and Application
Hazard Identification and Handling
A Material Safety Data Sheet (MSDS) for "Canagliflozin Impurity 19" (CAS 1073313-97-9) indicates that the compound should be handled with care.[17]
-
General Handling: Work under a chemical fume hood. Do not inhale the substance or allow it to come into contact with skin and eyes. Avoid the generation of dust and aerosols.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]
-
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[17]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Do not induce vomiting and call a physician immediately.[17]
-
-
Firefighting: Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[17]
It is important to note that this information is limited, and a full risk assessment should be conducted before handling this chemical.
Applications and Reactivity
The primary documented application of this compound is as a reference standard for "Canagliflozin Impurity 19" in analytical method development and quality control during the manufacturing of the active pharmaceutical ingredient Canagliflozin.[5]
From a synthetic chemistry perspective, its structure offers two key points for further functionalization:
-
The Bromine Atom: The C-Br bond is susceptible to further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino groups at the 2-position of the thiophene ring.
-
The Thiophene Ring: The C-H bonds on the thiophene ring can be targeted for electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.
This dual reactivity makes it a valuable building block for the synthesis of more complex thiophene-containing molecules for materials science and pharmaceutical research.
References
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Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]
-
Al-Hourani, B. J., et al. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. Available at: [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). This compound. Available at: [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... Available at: [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
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ResearchGate. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]
-
Venkatasai Life Sciences. (n.d.). Canagliflozin Impurity 18. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Available at: [Link]
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PubChem. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Available at: [Link]
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ChemWhat. (n.d.). Canagliflozin Impurity 19 CAS#: 1073313-97-9. Available at: [Link]
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BuyersGuideChem. (n.d.). Supplier CAS No 1073313-97-9. Available at: [Link]
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Amagene. (n.d.). This compound. Available at: [Link]
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SpectraBase. (n.d.). 2,4-Dibromo-5-(4-fluorophenyl)thiophene. Available at: [Link]
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
Sources
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spectral data for 2-Bromo-5-(4-fluorophenyl)thiophene (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of 2-Bromo-5-(4-fluorophenyl)thiophene
For professionals in the fields of chemical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed analysis of the expected spectral data for this compound, a halogenated aromatic compound with potential applications in organic synthesis and materials science. By delving into the principles and expected outcomes of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document serves as a practical reference for the characterization of this and similar molecular structures.
Molecular Overview
Compound: this compound Molecular Formula: C₁₀H₆BrFS Molecular Weight: 273.12 g/mol
The structure consists of a central thiophene ring, substituted at the 2-position with a bromine atom and at the 5-position with a 4-fluorophenyl group. This combination of a heavy halogen, a heteroaromatic ring, and a fluorinated phenyl group gives rise to a unique spectral fingerprint that can be deciphered using modern analytical techniques.
Caption: Predicted major fragmentation pathways in EI-MS.
Summary of Expected MS Peaks
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 272/274 | [C₁₀H₆BrFS]⁺• | Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine. |
| 193 | [C₁₀H₆FS]⁺ | Loss of a bromine radical from the molecular ion. |
| 161/163 | [C₄H₂BrS]⁺ | Fragment corresponding to the bromothiophene cation. |
| 95 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl cation. |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization and Fragmentation: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) according to their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate at specific frequencies. [1]This provides valuable information about the functional groups present in the molecule. [2] Interpreting the IR Spectrum
The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). [1][3] Expected IR Absorption Bands for this compound
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the thiophene and phenyl rings are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine bond is strong and polar, resulting in a strong absorption band typically in the 1250-1000 cm⁻¹ range.
-
C-S Stretch: The C-S stretching vibration of the thiophene ring is often weak and can be difficult to identify, but it is expected in the fingerprint region.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong band in the lower frequency region, typically between 600 and 500 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): These vibrations are found in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern of the aromatic rings.
Summary of Expected IR Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C Stretch | Medium |
| ~1220 | C-F Stretch | Strong |
| 840-810 | p-disubstituted C-H bend | Strong |
| ~800 | Thiophene C-H bend | Strong |
| 600-500 | C-Br Stretch | Medium to Strong |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting spectrum is collected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. [4]It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield).
-
Thiophene Protons: The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm).
-
Fluorophenyl Protons: The four protons on the 4-fluorophenyl ring are in two chemically equivalent sets. Due to the electron-withdrawing nature of the fluorine atom and the thiophene ring, these protons will also be in the aromatic region. They will appear as two distinct signals.
Integration: The area under each peak in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. [5]For this molecule, the expected integration ratio would be 1:1:2:2 for the four distinct proton environments.
Splitting Patterns (Multiplicity): The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule). [4]
-
Thiophene Protons: The two protons on the thiophene ring are adjacent to each other and will therefore split each other into doublets.
-
Fluorophenyl Protons: The protons on the fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling. The protons ortho to the fluorine will be split by the adjacent meta protons and the fluorine atom. The protons meta to the fluorine will be split by the adjacent ortho protons and the fluorine atom. This often results in what appears as a triplet or a doublet of doublets.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.5 | Doublet of Doublets | ~8.8, 5.4 | 2H | H-2', H-6' |
| ~7.1 | Doublet | ~3.8 | 1H | Thiophene H |
| ~7.05 | Triplet | ~8.7 | 2H | H-3', H-5' |
| ~7.0 | Doublet | ~3.8 | 1H | Thiophene H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Chemical Shift (δ): The chemical shifts of the carbon atoms are also influenced by their electronic environment.
-
Aromatic Carbons: All ten carbon atoms are sp² hybridized and will appear in the downfield region of the spectrum (typically 110-165 ppm).
-
Carbon Attached to Bromine (C-Br): This carbon will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect" of bromine.
-
Carbon Attached to Fluorine (C-F): This carbon will be significantly deshielded and will appear at a high chemical shift. It will also show a large one-bond coupling to the fluorine atom (¹JCF).
-
Other Aromatic Carbons: The chemical shifts of the other carbons will be influenced by their position relative to the substituents. Carbons ortho and para to the fluorine atom will show smaller C-F couplings.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 250 Hz) | C-4' |
| ~145 | C-5 |
| ~132 | C-1' |
| ~130 | C-3 |
| ~128 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~125 | C-4 |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |
| ~112 | C-2 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run. This involves applying a series of radiofrequency pulses and acquiring the resulting free induction decay (FID) signal.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Conclusion
The comprehensive spectral analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust framework for its structural verification. The characteristic isotopic pattern of bromine in the mass spectrum, the specific vibrational bands in the IR spectrum, and the detailed information on proton and carbon environments from the NMR spectra collectively serve as a unique fingerprint for this molecule. This guide provides researchers and scientists with the expected data and underlying principles necessary to confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific endeavors.
References
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gsrs. (n.d.). 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-fluorothiophene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-phenylthiophene. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-5-(2-pyridyl)thiophene. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
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MDPI. (2017). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
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ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
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Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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molecular structure and conformation of 2-Bromo-5-(4-fluorophenyl)thiophene
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-5-(4-fluorophenyl)thiophene
Abstract
This compound represents a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural and conformational properties are paramount to its function, influencing everything from intermolecular interactions and crystal packing to receptor binding affinity in drug discovery. This technical guide provides a comprehensive framework for the elucidation of its three-dimensional structure and conformational dynamics. We move beyond a simple data summary to detail the requisite experimental and computational protocols, explaining the scientific rationale behind each methodological choice. This document serves as a roadmap for researchers seeking to fully characterize this and similar bi-aryl thiophene derivatives, ensuring a foundation of rigorous, verifiable structural data for advanced applications.
Introduction: The Significance of a Privileged Scaffold
Thiophene-based compounds are recognized as "privileged pharmacophores" in drug development, with numerous FDA-approved drugs incorporating this moiety.[1] Their structural similarity to phenyl rings, combined with a distinct electronic profile and ability to engage in hydrogen bonding and other non-covalent interactions, makes them versatile building blocks. The subject of this guide, this compound, is a key intermediate and structural analogue of compounds used in the synthesis of major therapeutics, including antidiabetic agents.[2][3]
Understanding the precise three-dimensional arrangement of its atoms (molecular structure) and the rotational freedom between its thiophene and fluorophenyl rings (conformation) is not merely an academic exercise. These features dictate the molecule's steric and electronic profile, which is the ultimate determinant of its biological activity and material properties. This guide outlines a multi-pronged approach, integrating synthesis, spectroscopy, and computational modeling, to build a complete and validated structural picture.
Synthesis and Structural Verification
A robust structural analysis begins with the unambiguous synthesis and purification of the target compound. The most logical and widely adopted method for coupling aryl rings is the Palladium-catalyzed Suzuki cross-coupling reaction, valued for its high yields and tolerance of diverse functional groups.[4]
Proposed Synthetic Protocol: Suzuki Cross-Coupling
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials:
-
2,5-Dibromothiophene
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Catalyst Preparation: In a three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in 20 mL of toluene. Stir for 15 minutes until the solution is homogeneous. The in-situ formation of the Pd(PPh₃)₄ catalyst is critical for the reaction's efficiency.
-
Reaction Setup: To the catalyst solution, add 2,5-Dibromothiophene (1.0 eq), 4-Fluorophenylboronic acid (1.1 eq), and a 2M aqueous solution of Potassium Carbonate (3.0 eq). The use of a slight excess of the boronic acid ensures complete consumption of the dibromothiophene, while the carbonate base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the mixture to 80-90°C and reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction to room temperature. Add 50 mL of deionized water and extract the aqueous layer three times with 30 mL of Dichloromethane. The organic layers are combined. This step separates the product from the inorganic salts and water-soluble impurities.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Confirmation Workflow
Following synthesis, the molecular structure must be unequivocally confirmed. The complementary techniques of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide a self-validating system for structural elucidation.[5]
Caption: Workflow for structural verification.
Expected Spectroscopic Data:
| Technique | Expected Observations and Rationale |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the thiophene protons, showing coupling to each other. Two sets of signals (doublet of doublets or multiplets) for the 4-fluorophenyl protons, showing characteristic H-F and H-H coupling. The integration of these signals should correspond to a 2:4 proton ratio. |
| ¹³C NMR | Signals for all 10 carbon atoms. The carbon attached to bromine will be shifted to a characteristic range (approx. 110-115 ppm). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245-250 Hz), providing definitive evidence of the C-F bond. |
| FTIR | A strong absorption band around 1220-1240 cm⁻¹ for the C-F stretch. A band in the 500-600 cm⁻¹ region for the C-Br stretch. Characteristic peaks for C=C stretching of the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H aromatic stretching (>3000 cm⁻¹).[5] |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 256 and an M+2 peak at m/z 258 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. |
Conformational Analysis: The Dihedral Angle
The most significant conformational variable in this compound is the torsional or dihedral angle (θ) between the planes of the thiophene and 4-fluorophenyl rings. This angle determines the extent of π-conjugation between the rings and the overall shape of the molecule. A planar conformation (θ = 0° or 180°) maximizes conjugation but can introduce steric hindrance, while a perpendicular conformation (θ = 90°) minimizes steric clash at the cost of electronic communication. The true, lowest-energy conformation is a balance between these competing factors.[6]
Computational Modeling Protocol: A DFT Approach
Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular geometries and energies with high accuracy.[7]
Caption: Workflow for computational conformational analysis.
Step-by-Step Computational Procedure:
-
Structure Building: Construct the 3D model of this compound in a molecular modeling program.
-
Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-311G(d,p) basis set is a well-established standard for such organic molecules, providing a good balance of accuracy and computational cost.[7]
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. This involves systematically rotating the C-C bond connecting the two rings (defining the dihedral angle θ) in small increments (e.g., 10°) from 0° to 180°, while allowing all other geometric parameters to relax at each step.
-
Analysis: Plot the relative energy versus the dihedral angle. The minima on this curve correspond to stable, low-energy conformers, while the maxima represent the energy barriers to rotation.
-
Optimization and Verification: Take the geometry from each identified energy minimum and perform a full, unconstrained geometry optimization, followed by a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Predicted Outcome: For bi-aryl systems like this, the lowest energy conformation is typically non-planar, with a dihedral angle between 20° and 50°, representing the optimal compromise between steric repulsion of ortho-hydrogens and π-system conjugation.
| Parameter | Predicted Value | Significance |
| Lowest Energy Dihedral Angle (θ) | ~35-45° | Defines the molecule's most probable shape in the gas phase or non-polar solvents. |
| Rotational Energy Barrier | 2-5 kcal/mol | A low barrier indicates significant conformational flexibility at room temperature, allowing the molecule to adapt its shape upon binding to a target. |
Experimental Validation: X-ray Crystallography
While DFT provides an excellent theoretical model, X-ray crystallography provides the definitive, unambiguous structure in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Collect the diffraction data. The pattern of diffracted X-rays is used to calculate an electron density map of the unit cell, from which the atomic positions are determined and refined to yield a final, highly precise molecular structure.[8]
The resulting crystallographic information file (CIF) would provide precise bond lengths, bond angles, and the solid-state dihedral angle, serving as the ultimate benchmark for validating the computational DFT results.
Conclusion and Future Directions
The structural and conformational characterization of this compound is a critical prerequisite for its rational application in drug discovery and materials science. This guide has detailed a synergistic approach, combining robust synthesis, definitive spectroscopic analysis, and predictive computational modeling. This workflow not only establishes a validated structure for the molecule but also provides deep insight into its conformational flexibility—a key parameter for understanding its interaction with biological targets. Future work should focus on executing these experimental protocols to provide the definitive crystallographic data and using the resulting validated models in virtual screening and structure-activity relationship (SAR) studies to discover novel therapeutic leads.
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MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Key Pharmaceutical Intermediate
Note to the Reader: The topic of this guide has been refined based on extensive research. The compound of significant scientific and industrial relevance is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene , a crucial intermediate in the synthesis of the antidiabetic drug Canagliflozin. This guide will focus on this compound.
Introduction
In the landscape of modern medicinal chemistry, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. The journey from a laboratory-scale discovery to large-scale manufacturing often hinges on the availability and synthesis of key chemical intermediates. One such pivotal molecule is 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[1][2] This compound serves as a critical building block in the production of Canagliflozin, a widely used medication for the management of type 2 diabetes.[1][3] Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which helps to lower blood sugar levels by promoting the excretion of glucose through the urine.[3][4] The precise chemical structure and high purity of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene are essential for ensuring the quality and efficacy of the final drug product.[1] This guide provides an in-depth exploration of the discovery, synthesis, and history of this important pharmaceutical intermediate.
Discovery and Historical Context
The history of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is intrinsically linked to the development of Canagliflozin. The quest for novel treatments for type 2 diabetes led researchers to target SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. The discovery of Canagliflozin, a C-glucoside with a thiophene ring, represented a significant advancement in this area. Consequently, the development of a scalable and efficient synthesis for Canagliflozin became a priority for pharmaceutical manufacturers. This, in turn, spurred research into the synthesis of its key intermediates, including 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. The strategic importance of this intermediate lies in its specific arrangement of the brominated benzyl and fluorinated phenyl groups on the thiophene core, which facilitates the subsequent steps in the synthesis of Canagliflozin.[1]
Synthesis Methodologies
The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a multi-step process that has been optimized over time to improve yield, reduce costs, and enhance industrial applicability.[5] The most common synthetic strategies involve the initial construction of the 2-(4-fluorophenyl)thiophene core, followed by the introduction of the 5-bromo-2-methylbenzyl moiety.
Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene
The initial and crucial step is the formation of 2-(4-fluorophenyl)thiophene. This is typically achieved through cross-coupling reactions.
Method A: Suzuki Coupling
The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds. In this context, it involves the reaction of a thiophene boronic acid derivative with a fluorinated aryl halide, or vice versa, in the presence of a palladium catalyst. A common approach involves the reaction of 4-fluorophenylboronic acid with 2-bromothiophene.[6][7]
-
Rationale for Experimental Choices:
-
Palladium Catalyst: Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are chosen for their high efficiency and tolerance to a wide range of functional groups.[7]
-
Base: An inorganic base such as potassium carbonate or sodium carbonate is required to activate the boronic acid for transmetalation.[6][7]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or an alcohol is often used to facilitate the dissolution of the reactants and the base.[6][7]
-
Method B: Kumada Coupling
An alternative approach is the Kumada coupling, which utilizes a Grignard reagent. In this method, 4-fluorophenylmagnesium bromide is reacted with 2-bromothiophene in the presence of a nickel or palladium catalyst.[4][5]
-
Rationale for Experimental Choices:
Experimental Protocol: Suzuki Coupling for 2-(4-Fluorophenyl)thiophene [6]
-
To a solution of 4-fluorophenylboronic acid (36 mmol) and 2-bromothiophene (30 mmol) in DMF (20 mL), add anhydrous potassium carbonate (60 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride (0.5 mol%).
-
Heat the mixture to 120°C under a nitrogen atmosphere for 15 hours.
-
After cooling, quench the reaction with distilled water (30 mL).
-
Extract the product with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using petroleum ether as the eluent to obtain 2-(4-fluorophenyl)thiophene.
Diagram: Synthesis of 2-(4-Fluorophenyl)thiophene via Suzuki Coupling
Caption: Key steps in the synthesis of the target intermediate.
Characterization Data
The structural confirmation of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is crucial for its use in pharmaceutical synthesis. The following data is indicative of its chemical identity:
| Property | Value |
| Molecular Formula | C18H14BrFS |
| Molecular Weight | 361.27 g/mol [3][8][9] |
| Appearance | White to light yellow crystalline powder [9] |
| Melting Point | 103 °C [3] |
| Boiling Point | 438.3±40.0 °C (Predicted) [3] |
| ¹H NMR (CDCl₃) | δ 7.65–7.54 (m, 2H), 7.33–7.22 (m, 2H), 7.14–7.03 (m, 3H) (for 2-(4-fluorophenyl)thiophene precursor) [3] |
| ESI-MS (m/z) | 363.32 (M+Na⁺) (for a related structure) [10] |
Application in Canagliflozin Synthesis
The primary and most significant application of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is as a direct precursor in the synthesis of Canagliflozin. [1]The subsequent synthetic steps typically involve a metal-halogen exchange reaction followed by coupling with a protected glucose derivative.
Diagram: Conversion to Canagliflozin
Caption: Final step in the synthesis of Canagliflozin from the key intermediate.
Conclusion
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene stands as a testament to the intricate and enabling role of organic synthesis in modern medicine. Its development and optimization have been crucial in providing a reliable and scalable route to Canagliflozin, a vital medication for millions of people with type 2 diabetes. The synthetic pathways to this intermediate, primarily involving cross-coupling and Friedel-Crafts reactions, highlight fundamental principles of organic chemistry applied to solve real-world pharmaceutical challenges. As drug development continues to evolve, the importance of well-characterized and efficiently synthesized intermediates like 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene will undoubtedly remain a cornerstone of the industry.
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The Pivotal Role of 2-Bromo-5-(4-fluorophenyl)thiophene in Modern Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Central to the synthesis of one of the leading drugs in this class, canagliflozin, is the heterocyclic compound 2-Bromo-5-(4-fluorophenyl)thiophene. This technical guide provides an in-depth exploration of this key chemical intermediate, elucidating its synthesis, physicochemical properties, and its critical role in the development of canagliflozin. Furthermore, this guide will delve into the broader significance of the thiophene scaffold in diabetes research, examining its potential as a pharmacophore for targeting other key proteins in glucose homeostasis, including Dipeptidyl Peptidase-4 (DPP-4) and Glucagon-Like Peptide-1 (GLP-1) receptors. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are presented to provide a comprehensive resource for researchers in the field of diabetes drug discovery and development.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry due to its unique electronic and steric properties.[1] Its ability to engage in various non-covalent interactions and serve as a bioisosteric replacement for a phenyl ring has led to its incorporation into a wide array of therapeutic agents. In the context of diabetes, the thiophene moiety has emerged as a key structural element in the design of novel therapeutics. This is exemplified by the SGLT2 inhibitor canagliflozin, where the thiophene ring plays a crucial role in the molecule's interaction with its target protein.[1][2]
Physicochemical Properties and Synthesis of this compound
This compound is a white to off-white solid with a molecular formula of C10H6BrFS and a molecular weight of 257.12 g/mol .[3][4][5] Its chemical structure features a central thiophene ring substituted with a bromine atom at the 2-position and a 4-fluorophenyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C10H6BrFS | [3] |
| Molecular Weight | 257.12 g/mol | [3] |
| Melting Point | 103 °C | [3] |
| Boiling Point | 438.3±40.0 °C (Predicted) | [3] |
| Density | 1.388 g/cm³ | [3] |
| Solubility | DMSO (Slightly, Heated), Hexanes (Slightly, Heated) | [3] |
| Appearance | White to Off-White Solid | [3] |
The synthesis of this compound is a critical first step in the production of canagliflozin. Several synthetic routes have been reported, with the Suzuki-Miyaura coupling reaction being a common and efficient method.
Experimental Protocol: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki-Miyaura Coupling
This protocol outlines a common method for the synthesis of the precursor 2-(4-fluorophenyl)thiophene.
Materials:
-
4-Fluorobenzeneboronic acid
-
2-Bromothiophene
-
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Petroleum ether
-
Distilled water
-
Ethyl acetate or Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-fluorobenzeneboronic acid (e.g., 36 mmol) and 2-bromothiophene (e.g., 30 mmol) in DMF (e.g., 20 mL), add anhydrous potassium carbonate (e.g., 60 mmol).[6]
-
Add the palladium catalyst, such as [PdCl₂(dppf)], (e.g., 0.5 mol%).[7]
-
Heat the reaction mixture to 80-120°C under an inert atmosphere (e.g., nitrogen) and stir for 15-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
Upon completion, cool the reaction mixture to room temperature and quench with distilled water.[7]
-
Extract the aqueous layer with an organic solvent like ethyl acetate or CH2Cl2 (2-3 times).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[7]
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent or by recrystallization from hot petroleum ether to yield 2-(4-fluorophenyl)thiophene.[6][7]
The subsequent bromination of 2-(4-fluorophenyl)thiophene at the 5-position of the thiophene ring yields the desired this compound.
The Central Role in Canagliflozin Synthesis
This compound is a crucial building block in the synthesis of canagliflozin.[2] The subsequent steps involve the introduction of the C-glucoside moiety, a key pharmacophoric element of SGLT2 inhibitors.
Diagram: Synthetic Pathway from this compound to Canagliflozin
Caption: A simplified schematic of the synthesis of Canagliflozin.
Experimental Protocol: Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
This protocol describes the reduction of the ketone intermediate.
Materials:
-
(5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone
-
Borane tetrahydrofuran complex (1M solution) or Sodium borohydride and a Lewis acid (e.g., anhydrous aluminum chloride)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
Dissolve (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone (e.g., 10g) in THF (e.g., 100ml).[8]
-
Add a 1M solution of borane tetrahydrofuran complex (e.g., 4ml).[8] Alternatively, a combination of sodium borohydride (e.g., 1.5g) and anhydrous aluminum chloride (e.g., 7.1g) can be used.[9]
-
Heat the reaction mixture to 50-55°C and stir for approximately 12 hours, monitoring for the completion of the reaction.[8][9]
-
After the reaction is complete, cool the mixture and carefully add water (e.g., 20ml) to quench the reaction.[8][9]
-
Extract the product with dichloromethane.[8]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[8]
Mechanism of Action of Canagliflozin and the Role of the Thiophene Moiety
Canagliflozin exerts its therapeutic effect by inhibiting SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys.[1][10] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[10][11][12]
Diagram: Mechanism of SGLT2 Inhibition
Caption: Canagliflozin blocks glucose reabsorption in the kidney.
The structure-activity relationship (SAR) of canagliflozin reveals the importance of the thiophene ring.[13] The lipophilicity imparted by the thiophene and the fluorine atom contributes to the molecule's potency and selectivity for SGLT2.[13] The C-glucoside moiety is essential for binding to the glucose-binding site of the transporter, while the aglycone portion, containing the thiophene ring, occupies an adjacent hydrophobic pocket, enhancing the inhibitory activity.
Beyond SGLT2: The Thiophene Scaffold in Other Diabetes Targets
The versatility of the thiophene scaffold extends beyond SGLT2 inhibition. Researchers are actively exploring thiophene-containing compounds as potential modulators of other key targets in diabetes management.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which play a crucial role in glucose-dependent insulin secretion.[14][15] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.[16] Several studies have investigated thiophene derivatives as potential DPP-4 inhibitors, with some showing promising in vitro activity.[14][17] The thiophene ring can serve as a scaffold to orient key functional groups for optimal interaction with the active site of the DPP-4 enzyme.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists mimic the action of the endogenous GLP-1 hormone, stimulating insulin secretion, suppressing glucagon release, and promoting satiety.[18][19] While current GLP-1 receptor agonists are peptide-based, there is a significant effort to develop small-molecule, orally available agonists. Thiophene derivatives have been investigated as potential non-peptide GLP-1 receptor agonists and positive allosteric modulators, with some compounds demonstrating the ability to activate the GLP-1 receptor in vitro.[18][20][21]
Clinical Significance of Canagliflozin
Clinical trials have demonstrated the efficacy and safety of canagliflozin in the management of T2DM.
Table 2: Summary of Key Clinical Trial Results for Canagliflozin
| Trial/Study | Patient Population | Key Findings | Reference(s) |
| CANVAS Program | T2DM with high cardiovascular risk | Significant reduction in the primary composite outcome of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. | [22] |
| Phase 3 Monotherapy Trial | T2DM inadequately controlled with diet and exercise | Significant reductions in HbA1c from baseline compared with placebo. | [23] |
| Real-world Evidence | T2DM patients | Achieved A1C reductions consistent with clinical trials; some patients were able to discontinue other diabetes medications. | [24] |
These studies have established canagliflozin as a valuable therapeutic option for patients with T2DM, not only for its glucose-lowering effects but also for its cardiovascular benefits.[25]
Conclusion and Future Perspectives
This compound is a testament to the importance of heterocyclic chemistry in modern drug discovery. Its role as a key intermediate in the synthesis of the highly successful SGLT2 inhibitor, canagliflozin, underscores its significance in the field of diabetes research. The continued exploration of the thiophene scaffold for targeting other key proteins involved in glucose metabolism holds great promise for the development of novel and improved therapies for diabetes and its associated complications. The insights and protocols provided in this guide aim to facilitate further research and innovation in this exciting area.
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Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.
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Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. Hypertension. [Link]. Accessed January 20, 2026.
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2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]. Accessed January 20, 2026.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.
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3D structures and 2D interaction diagrams of canagliflozin, NSC679207... ResearchGate. [Link]. Accessed January 20, 2026.
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CANVAS - CANagliflozin cardioVascular Assessment Study. ClinicalTrials.gov. [Link]. Accessed January 20, 2026.
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Canagliflozin. PubChem. [Link]. Accessed January 20, 2026.
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]. Accessed January 20, 2026.
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SGLT2 inhibitor. Wikipedia. [Link]. Accessed January 20, 2026.
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2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.
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Activity of 8-purine derivative as DPP-4 inhibitor. Dove Medical Press. [Link]. Accessed January 20, 2026.
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Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry. [Link]. Accessed January 20, 2026.
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First Results from Phase 3 CANVAS Trial Show Canagliflozin as Add-on Therapy to Insulin Lowered Blood Sugar Levels in Patients with Type 2 Diabetes at an Elevated Risk for Cardiovascular Disease. Johnson & Johnson. [Link]. Accessed January 20, 2026.
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Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.
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Discovery of DPP-4 Inhibitors as Antidiabetic Agents. New England Drug Metabolism Discussion Group. [Link]. Accessed January 20, 2026.
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State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. American College of Cardiology. [Link]. Accessed January 20, 2026.
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]. Accessed January 20, 2026.
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2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE. Global Substance Registration System. [Link]. Accessed January 20, 2026.
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Real-World Evidence on Canagliflozin: A1C Declines, Some Patients Can Replace Other Drugs. The American Journal of Managed Care. [Link]. Accessed January 20, 2026.
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An In-depth Technical Guide to 2-Bromo-5-(4-fluorophenyl)thiophene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of the research surrounding 2-Bromo-5-(4-fluorophenyl)thiophene. It delves into the synthetic methodologies for this key intermediate, with a particular focus on its role in the preparation of the SGLT2 inhibitor, Canagliflozin. The guide further explores the compound's chemical reactivity, detailing its utility in various palladium-catalyzed cross-coupling reactions. Finally, it touches upon the existing and potential applications of this versatile building block in medicinal chemistry and materials science, offering insights for future research and development endeavors.
Introduction: The Significance of a Versatile Thiophene Building Block
This compound is a halogenated aromatic heterocyclic compound that has garnered significant attention in the field of organic synthesis, primarily as a crucial intermediate in the production of high-value pharmaceuticals. Its structure, featuring a reactive bromine atom and a fluorinated phenyl group attached to a thiophene core, makes it a versatile substrate for a variety of chemical transformations, particularly carbon-carbon and carbon-heteroatom bond-forming reactions.
The strategic placement of the bromo and fluorophenyl groups on the thiophene ring allows for regioselective functionalization, enabling the construction of complex molecular architectures. The fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a desirable feature in drug design. This guide will explore the synthesis, characterization, and reactivity of this compound, providing a foundation for its application in both academic and industrial research settings.
Synthesis of this compound and its Precursors
The synthesis of this compound typically proceeds through a two-step sequence: the initial synthesis of the precursor 2-(4-fluorophenyl)thiophene, followed by its selective bromination.
Synthesis of the Precursor: 2-(4-fluorophenyl)thiophene
Several efficient methods have been developed for the synthesis of 2-(4-fluorophenyl)thiophene, with palladium-catalyzed cross-coupling reactions being the most prevalent. A comparative analysis of the most common methods is presented in Table 1.
Table 1: Comparison of Synthetic Methods for 2-(4-fluorophenyl)thiophene [1]
| Method | Key Reactants | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Suzuki-Miyaura Coupling | 2-Bromothiophene, 4-Fluorophenylboronic acid | PdCl₂(dppf) | DMF | 15 h | 120 | 85 | >95 (after chromatography) |
| Kumada Coupling | 2-Bromothiophene, 4-Fluorophenyl magnesium bromide | NiCl₂(dppe) | Toluene/THF | 2-8 h | 20-80 | 81-91 | 99.0-99.5 |
| Copper-Catalyzed Decarboxylation | 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Copper powder | - | - | High | - | - |
-
Suzuki-Miyaura Coupling: This method is widely favored due to its high functional group tolerance and the commercial availability and stability of boronic acids. The use of a palladium catalyst with a phosphine ligand like dppf is crucial for efficient catalytic turnover. DMF is a common solvent due to its high boiling point and ability to dissolve the various reactants.
-
Kumada Coupling: This reaction offers a high-yielding and often faster alternative to the Suzuki coupling. It utilizes a Grignard reagent, which is a powerful nucleophile. Nickel catalysts are often employed as a more cost-effective alternative to palladium. The strict requirement for anhydrous conditions to prevent quenching of the Grignard reagent is a key consideration.
-
Copper-Catalyzed Decarboxylation: This approach is mechanistically different, involving the removal of a carboxylic acid group. While potentially simpler in terms of the coupling partners, it requires the prior synthesis of the carboxylic acid precursor and often necessitates high reaction temperatures.
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-(4-fluorophenyl)thiophene [1]
-
A solution of 4-fluorophenylboronic acid (4.98 g, 36 mmol), 2-bromothiophene (4.1 g, 30 mmol), and anhydrous potassium carbonate (10.98 g, 60 mmol) is dissolved in 20 mL of N,N-dimethylformamide (DMF).
-
To this solution is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (24 mg, 0.5 mol%).
-
The reaction mixture is heated to 120 °C under a nitrogen atmosphere and maintained at this temperature for 15 hours.
-
After completion, the reaction is quenched by the addition of 30 mL of distilled water and extracted twice with 30 mL of dichloromethane (CH₂Cl₂).
-
The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using petroleum ether as the eluent to yield 2-(4-fluorophenyl)thiophene (4.50 g, 85% yield).
Bromination of 2-(4-fluorophenyl)thiophene
The final step to obtain the target compound is the regioselective bromination of 2-(4-fluorophenyl)thiophene. The electron-donating nature of the thiophene ring directs electrophilic substitution to the vacant alpha-position (C5).
Experimental Protocol: Synthesis of this compound
While a specific, detailed protocol for this exact transformation was not found in the immediate search results, a general and reliable method for the bromination of thiophenes can be adapted.
-
Dissolve 2-(4-fluorophenyl)thiophene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of acetic acid and chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Physicochemical Properties and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene protons and the protons of the fluorophenyl ring. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, C-S, C-F, and C-Br bonds present in the molecule.
Chemical Reactivity: A Hub for Cross-Coupling Reactions
The bromine atom on the thiophene ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound can be effectively coupled with various aryl or heteroaryl boronic acids or esters to generate more complex biaryl and heteroaryl structures. This reaction is a cornerstone in the synthesis of many pharmaceuticals and organic electronic materials.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in natural products, pharmaceuticals, and materials science. This compound can serve as the aryl halide partner in this transformation.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction provides a direct method for the vinylation of aryl halides, and this compound can be utilized to introduce a vinyl group onto the thiophene ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to a diverse array of arylamines. This compound can be aminated using this methodology to introduce nitrogen-containing functional groups.
Applications in Drug Development and Materials Science
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6][7]
Beyond this specific application, the versatile reactivity of this compound opens up possibilities for its use in other areas:
-
Medicinal Chemistry: Its core structure can be used as a scaffold for the synthesis of new bioactive molecules. The thiophene ring is a common motif in many pharmaceuticals, and the ability to functionalize it at the 2- and 5-positions allows for the exploration of a wide chemical space for drug discovery.
-
Materials Science: Brominated thiophenes are fundamental building blocks for conjugated polymers and small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cross-coupling reactions of this compound can be employed to construct the conjugated backbones of these materials, with the fluorophenyl group potentially influencing their electronic properties and stability.[8][9]
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile intermediate in organic synthesis, most notably in the pharmaceutical industry. Its synthetic accessibility and the reactivity of the carbon-bromine bond make it an ideal starting material for constructing more complex molecules through a variety of cross-coupling reactions.
While its role in the synthesis of Canagliflozin is well-defined, the broader potential of this compound in other areas of medicinal chemistry and materials science remains an area ripe for exploration. Future research could focus on:
-
Developing novel bioactive compounds based on the 2-(4-fluorophenyl)thiophene scaffold.
-
Synthesizing and evaluating new conjugated materials derived from this building block for applications in organic electronics.
-
Exploring its reactivity in other types of chemical transformations to further expand its synthetic utility.
As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile and readily accessible building blocks like this compound is set to increase, ensuring its continued relevance in the field of chemical research and development.
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A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene. Benchchem.
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2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7. ChemicalBook.
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2,4-Dibromo-5-(4-fluorophenyl)thiophene - Optional[MS (GC)] - Spectrum. SpectraBase.
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.
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Heck reaction. Wikipedia.
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This compound. Crysdot LLC.
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Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Google Patents.
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Sonogashira coupling. Wikipedia.
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1030825-20-7|2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. BLDpharm.
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Buchwald–Hartwig amination. Wikipedia.
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Sonogashira Coupling. Organic Chemistry Portal.
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Heck Reaction. Organic Chemistry Portal.
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2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. PubChem.
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Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). ACS Publications.
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Thiophene-based conjugated oligomers for organic solar cells. RSC Publishing.
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(4-fluorophenyl)thiophene
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene-containing aromatic systems are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals to organic electronic materials.[1][2][3][4][5] The 2-aryl-5-halothiophene scaffold, in particular, serves as a versatile building block, enabling the synthesis of complex molecular architectures through sequential, site-selective functionalization. 2-Bromo-5-(4-fluorophenyl)thiophene is a prime example of such a scaffold, offering a reactive "handle" at the 2-position for palladium-catalyzed cross-coupling reactions. The presence of the fluorophenyl group not only modifies the electronic properties of the thiophene ring but is also a common feature in many biologically active compounds, making this substrate highly relevant to drug discovery and development.[6][7]
This guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. We will delve into the mechanistic underpinnings of these transformations, offering a rationale for the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to adapt and optimize these methods for their specific synthetic targets.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[8][9][10][11] The general catalytic cycle, a unifying principle for many of these transformations, typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[8][9][10] This is often the rate-determining step of the catalytic cycle.[12]
-
Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the bromide.[8][9][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][9][10]
The choice of ligands, bases, and solvents plays a crucial role in modulating the reactivity and stability of the palladium catalyst throughout this cycle, ensuring efficient and high-yielding transformations.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[11][12]
Mechanistic Insight: The reaction proceeds via the general catalytic cycle, with the transmetalation step involving an organoboron species, typically a boronic acid or ester. A base is essential to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center.[11][12]
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of bromo-thiophenes.[13][14][15]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), and Pd(PPh₃)₄ (0.025 eq).[16]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.[13][14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Exemplary):
| Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~90-98 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~80-90 |
Note: Yields are illustrative and based on typical outcomes for similar substrates.
II. Stille Coupling: A Robust Alternative
The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide array of functional groups and its insensitivity to moisture and air.[17][18][19] However, the toxicity of organotin compounds necessitates careful handling and purification.[17][18]
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the organostannane to the palladium center.[18] Additives like copper(I) iodide (CuI) can accelerate this step.[20]
Protocol: Stille Coupling of this compound with an Organostannane
This protocol is based on general procedures for Stille couplings.[17][21]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene, degassed
-
Saturated aqueous potassium fluoride (KF) solution
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and PdCl₂(PPh₃)₂ (0.03 eq).
-
Solvent and Reagent Addition: Add degassed DMF, followed by the organostannane (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours.
-
Monitoring: Track the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Tin Removal: Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts.[17]
-
Extraction and Drying: Filter the mixture through Celite®, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[22][23][24] This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important precursors in many synthetic routes.
Mechanistic Insight: This reaction uniquely employs a dual catalytic system of palladium and copper(I).[23][25] The palladium catalyst undergoes the standard oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product.[22][23]
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a standard procedure for Sonogashira couplings.[22][26]
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) or Toluene, degassed
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.015 eq) in a mixture of degassed THF and triethylamine.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 3-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.[22]
-
Washing: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then with brine.[22]
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
IV. Heck Coupling: Olefin Functionalization
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for C-C bond formation.[27][28]
Mechanistic Insight: The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the product and a hydrido-palladium complex. A base is then required to regenerate the Pd(0) catalyst.[10]
Protocol: Heck Coupling of this compound with an Alkene
This is a general protocol for the Heck reaction.[27][29]
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable phosphine ligand (4-10 mol%)
-
Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Anhydrous Acetonitrile (MeCN) or DMF, degassed
Step-by-Step Procedure:
-
Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and the base (e.g., Et₃N, 2.0 eq).
-
Solvent and Reagent Addition: Add degassed acetonitrile, followed by the alkene (1.5 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and filter through Celite® to remove the palladium catalyst.[27]
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
V. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[30][31][32]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[33][34]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for Buchwald-Hartwig amination.[31][32]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous Toluene or Dioxane, degassed
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, stir Pd₂(dba)₃ and the phosphine ligand in the reaction solvent for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add the base (e.g., NaOtBu, 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq).
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider screening different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., bulky, electron-rich phosphines), bases, and solvents. Catalyst loading can also be increased, though typically remains below 5 mol%.[35]
-
Side Reactions: Homocoupling of the coupling partners can sometimes be observed. This can often be minimized by ensuring a strictly anaerobic environment and optimizing the reaction temperature and time.
-
Purification Challenges: Residual palladium can be removed by washing with solutions of thiol-functionalized resins or by treatment with activated carbon. For Stille couplings, thorough washing with KF is crucial for removing tin byproducts.[17]
Conclusion
This compound is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to synthesize a diverse array of functionalized thiophene derivatives. By understanding the underlying mechanisms and the roles of the various reaction components, these methods can be further optimized and adapted to meet the demands of complex synthetic challenges in medicinal chemistry and materials science.
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- Palladium(0)
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Heck Coupling. NROChemistry.
- Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. (2001). Royal Society of Chemistry.
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
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Application Note: High-Yield Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(4-fluorophenyl)thiophene in Medicinal Chemistry
2-(4-fluorophenyl)thiophene is a critical heterocyclic building block in contemporary drug discovery and development. Its structural motif is present in a number of pharmacologically active molecules. Notably, it serves as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The thiophene ring system is a "privileged pharmacophore," and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] The fluorine substituent often enhances metabolic stability and binding affinity of drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-fluorophenyl)thiophene from 2-bromothiophene and 4-fluorophenylboronic acid using the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Mechanistic Foundation: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6][7] The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts.[7][8]
The catalytic cycle can be understood through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromothiophene, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6][7][9]
-
Transmetalation: The organoboron species (4-fluorophenylboronic acid) is activated by a base, forming a more nucleophilic boronate species. This boronate then transfers the 4-fluorophenyl group to the palladium center, displacing the halide.[7][9][10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, 2-(4-fluorophenyl)thiophene, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7][9][10]
The base plays a crucial role in the Suzuki-Miyaura reaction. It facilitates the formation of the reactive boronate species and can also participate in the regeneration of the active catalyst.[6][12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Analysis of Synthetic Parameters
The choice of catalyst, solvent, and base significantly impacts the yield and purity of the desired product. Below is a summary of commonly employed conditions for the synthesis of 2-(4-fluorophenyl)thiophene.
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 15 | 85 | >95 (after chromatography) |
| Pd(PPh₃)₄ | K₂CO₃ | Ethanol | 50-80 | Not Specified | High | Not Specified |
| Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/Water | 80 | 1 | Not Specified | Not Specified |
dppf = 1,1'-bis(diphenylphosphino)ferrocene; DMF = N,N-dimethylformamide; PPh₃ = triphenylphosphine; PCy₃ = tricyclohexylphosphine
Detailed Experimental Protocol
This protocol details the synthesis of 2-(4-fluorophenyl)thiophene using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) as the catalyst.
Materials and Reagents:
-
2-Bromothiophene (1.0 equiv.)
-
4-Fluorophenylboronic acid (1.2 equiv.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.005 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), for extraction
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether, for chromatography
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
1. Pre-Reaction Setup:
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[14][15] Therefore, maintaining an inert atmosphere is critical for a successful reaction.
-
Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.
2. Reagent Addition:
-
Rationale: Adding the solid reagents first allows for efficient degassing of the reaction mixture once the solvent is added.
-
To the reaction flask, add 4-fluorophenylboronic acid (1.2 equiv.), 2-bromothiophene (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and PdCl₂(dppf) (0.005 equiv.).[1]
3. Solvent Addition and Degassing:
-
Rationale: Solvents can dissolve oxygen, which can be detrimental to the catalyst. Degassing the solvent prior to heating is a crucial step.
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Purge the resulting solution with the inert gas for 15-20 minutes while stirring to ensure the removal of any dissolved oxygen.
4. Reaction:
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the oxidative addition step and drive the reaction to completion.
-
Heat the reaction mixture to 120 °C under a continuous flow of the inert gas.[1]
-
Maintain this temperature and stir vigorously for 15 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
5. Workup:
-
Rationale: The workup procedure is designed to quench the reaction, remove the inorganic salts and the polar solvent (DMF), and isolate the crude product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding distilled water.[1]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL).[1]
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
6. Purification:
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials, byproducts, and residual catalyst.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure 2-(4-fluorophenyl)thiophene.[1][16]
Caption: General workflow for the synthesis of 2-(4-fluorophenyl)thiophene.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a strictly inert atmosphere; use fresh, high-quality catalyst.[14][15] |
| Poor quality boronic acid (degraded) | Use fresh boronic acid or consider using a more stable boronic ester.[14][15] | |
| Insufficiently dry or impure solvent/base | Use anhydrous solvents and finely powdered, dry base.[14] | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Improve degassing procedure and maintain a positive inert gas pressure.[14] |
| Dehalogenation of Starting Material | Presence of a hydride source | Ensure solvents are free of impurities that can act as hydride donors.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-(4-fluorophenyl)thiophene. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere and using high-quality reagents, researchers can consistently achieve high yields of this valuable pharmaceutical intermediate. The protocol described herein provides a robust foundation for the successful synthesis of 2-(4-fluorophenyl)thiophene, enabling further research and development in medicinal chemistry and drug discovery.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available from: [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Al-Masum, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett, (12), 2159-2162. Available from: [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. Available from: [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017). Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(43), 12832–12833. Available from: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021). Available from: [Link]
- Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
-
Al-Masum, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, (12), 2159-2162. Available from: [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
University of California San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
- Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of 2-(4-Fluorophenyl)thiophene in Pharmaceutical Manufacturing. Available from: [Link]
-
Navigating the Synthesis: Expert Insights on 2-(4-Fluorophenyl)thiophene. Available from: [Link]
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MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2023). Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). Available from: [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). Available from: [Link]
-
ResearchGate. Structures of important thiophene-based drugs. Available from: [Link]
-
Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(43), 13004–13005. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Available from: [Link]
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experimental procedure for Friedel-Crafts acylation of thiophene derivatives
An In-Depth Guide to the Friedel-Crafts Acylation of Thiophene Derivatives: Protocols, Mechanisms, and Field-Proven Insights
Authored by: A Senior Application Scientist
Introduction: The Enduring Relevance of Acylthiophenes
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains an indispensable tool for forging carbon-carbon bonds on aromatic systems. This electrophilic aromatic substitution reaction provides a direct and efficient pathway to aryl ketones.[1] Within the realm of heterocyclic chemistry, the acylation of thiophene and its derivatives is of paramount importance. The resulting acylthiophenes are not mere chemical curiosities; they are high-value intermediates and foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties.[3]
This document provides an in-depth exploration of the experimental procedures for the Friedel-Crafts acylation of thiophenes. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic principles that govern the reaction, explains the causality behind critical experimental choices, and offers detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Pillar 1: The Mechanistic Framework—Understanding "Why" Before "How"
A successful experimental design is rooted in a firm grasp of the underlying reaction mechanism. The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, a stepwise process involving the generation of a potent electrophile that attacks the electron-rich thiophene ring.
-
Generation of the Acylium Ion: The reaction is initiated by the activation of an acylating agent—typically an acyl chloride or an acid anhydride—by a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The Lewis acid coordinates to the carbonyl oxygen (or a halogen in acyl chlorides), creating a highly reactive acylium ion (R-C≡O⁺), a powerful electrophile.[4]
-
Electrophilic Attack and the Sigma Complex: The π-electrons of the thiophene ring act as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.[2]
-
Rearomatization: A weak base (often AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final acylated product and regenerating the catalyst.[4]
Caption: General mechanism of Friedel-Crafts acylation on thiophene.
The Crucial Question of Regioselectivity
For unsubstituted thiophene, acylation overwhelmingly occurs at the C2 (or C5) position.[5][6] This high regioselectivity is not arbitrary; it is a direct consequence of the relative stability of the intermediate sigma complex.
-
Attack at C2: When the electrophile attacks the C2 position, the positive charge is delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. This extensive delocalization provides substantial stabilization.[2][5][6]
-
Attack at C3: Attack at the C3 position results in a sigma complex where the positive charge is delocalized over only two carbon atoms. The sulfur atom does not effectively participate in stabilizing the charge through resonance.[5][6]
Because the transition state leading to the C2-attack intermediate is lower in energy, this pathway is kinetically favored, leading to the preferential formation of the 2-acylthiophene product.[6]
Caption: Resonance stabilization dictates the high C2-regioselectivity.
Pillar 2: Experimental Design and Parameter Optimization
The success of a Friedel-Crafts acylation hinges on the judicious selection of reagents and conditions. Each component plays a critical role in the reaction's efficiency, selectivity, and overall yield.
Catalyst Selection: A Comparative Overview
The choice of Lewis acid is arguably the most critical parameter. While many options exist, they are not interchangeable.
| Catalyst | Common Form | Key Characteristics & Causality |
| Aluminum Chloride | AlCl₃ | Highly reactive and common. However, its high reactivity can lead to polymerization and side reactions with sensitive substrates like thiophene.[7] Requires stoichiometric amounts as it complexes strongly with the product carbonyl group.[8] |
| Tin(IV) Chloride | SnCl₄ | A milder, often preferred catalyst for thiophenes. [9] It is less prone to causing polymerization, leading to cleaner reactions and higher yields of the desired product.[7] Still typically used in stoichiometric quantities. |
| Zinc Halides | ZnCl₂, ZnBr₂ | Behave distinctively, often effective in catalytic amounts (less than 1 mole per mole of acylating agent), which simplifies work-up and reduces waste.[8] |
| Solid Acids (Zeolites) | e.g., Hβ Zeolite | "Green" and reusable catalysts. [10] They offer high activity and selectivity, and their heterogeneous nature allows for easy separation from the reaction mixture by simple filtration, facilitating catalyst recycling and minimizing waste streams.[11][12] |
Acylating Agents and Solvents
-
Acylating Agents : Acyl chlorides are generally more reactive than their corresponding anhydrides. Acetic anhydride is a cost-effective and commonly used reagent for introducing an acetyl group.[11]
-
Solvents : The reaction requires anhydrous conditions, as water will react with and deactivate the Lewis acid catalyst.[4][13] Common solvents include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene.[4] Solvent-free reactions are also possible, particularly with solid acid catalysts, offering a greener alternative.[10]
Pillar 3: Field-Validated Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of thiophene, representing both a classical approach and a modern, greener alternative.
Protocol 1: Classic Synthesis of 2-Acetylthiophene using Tin(IV) Chloride
This protocol is adapted from established procedures and utilizes a milder Lewis acid to minimize side reactions.[7][9]
Materials:
-
Thiophene (freshly distilled)
-
Acetyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, dropping funnel, and condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add thiophene (1.0 eq) dissolved in anhydrous CH₂Cl₂. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add SnCl₄ (1.1 eq) to the stirred thiophene solution. A complex may form.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl.[4] This hydrolyzes the catalyst and decomposes the product complex.
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer twice with CH₂Cl₂.[4]
-
Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[4][13]
-
-
Isolation and Purification:
Protocol 2: Green Synthesis of 2-Acetylthiophene using Hβ Zeolite
This protocol showcases a more environmentally benign approach using a reusable solid acid catalyst and an anhydride acylating agent.[11][12]
Materials:
-
Thiophene (8.4 g, 0.1 mol)
-
Acetic anhydride (30.6 g, 0.3 mol)
-
Hβ zeolite catalyst (1.17 g), activated by heating
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Condenser, thermometer, magnetic stirrer, and water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, combine thiophene (0.1 mol) and acetic anhydride (0.3 mol).[12]
-
Catalyst Addition: Add the activated Hβ zeolite catalyst (1.17 g) to the mixture.[12]
-
Reaction: Heat the mixture in a water bath to 60 °C and stir vigorously for approximately 2-5 hours.[10][12] Monitor progress by GC or TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration. It can be washed with a solvent like ethyl acetate, dried, and calcined for reuse.
-
Work-up and Purification:
-
The filtrate contains the product and excess acetic anhydride.
-
The mixture can be washed carefully with water and NaHCO₃ solution.
-
The resulting organic product can be purified by vacuum distillation to yield 2-acetylthiophene.[12]
-
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Trustworthiness: A Self-Validating System
Every protocol must be a self-validating system. This is achieved through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an invaluable tool for tracking the consumption of the starting thiophene and the formation of the more polar ketone product. A typical eluent system for this analysis is a mixture of hexane and ethyl acetate.[15]
-
Impurity Profile: Be aware of potential impurities, which can include unreacted starting materials, the 3-acetylthiophene isomer, and diacylated products.[14][15] Using an excess of thiophene can help suppress diacylation.[14]
-
Purification Efficacy: The choice between distillation and chromatography depends on the primary impurity. Vacuum distillation is excellent for removing non-volatile impurities, while column chromatography is superior for separating positional isomers like 3-acetylthiophene.[14]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[12]
Safety is Paramount: Handling Hazardous Reagents
The reagents used in classical Friedel-Crafts acylation are hazardous and must be handled with appropriate precautions.
-
Lewis Acids (AlCl₃, SnCl₄): These are corrosive and water-reactive solids/liquids. They react violently with water, releasing heat and toxic HCl gas. Always handle them in a fume hood and ensure all glassware is scrupulously dry.[1][4]
-
Acylating Agents (Acetyl Chloride, Acetic Anhydride): These are corrosive and potent lachrymators (tear-inducing). Dispense in a fume hood and avoid inhalation of vapors.[16]
-
Solvents (Dichloromethane): This is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE).[1][13]
Always wear safety goggles, chemical-resistant gloves, and a lab coat when performing these procedures.
Conclusion and Future Outlook
The Friedel-Crafts acylation of thiophene derivatives is a robust and versatile reaction, critical for the synthesis of valuable chemical entities. While classical methods employing Lewis acids like SnCl₄ remain highly effective, the field is evolving towards greener, more sustainable practices utilizing reusable solid acid catalysts. For researchers requiring precise control over regioselectivity, particularly for substitution at the less-favored C3 or C4 positions, modern methods involving transition-metal-catalyzed C-H activation are providing powerful new solutions.[2] A thorough understanding of the mechanism, careful experimental design, and a steadfast commitment to safety will ensure successful and reproducible outcomes in the laboratory.
References
-
Wikipedia. (n.d.). Tin(IV) chloride. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
- Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Retrieved from [Link]
-
ResearchGate. (2009). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
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Application of 2-Bromo-5-(4-fluorophenyl)thiophene in Organic Electronics: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of Fluorinated Thiophenes in Organic Electronics
The relentless pursuit of high-performance organic electronic devices has led to a sophisticated level of molecular engineering, where subtle modifications to the chemical structure of organic semiconductors can induce significant enhancements in device efficiency, stability, and processability. Within this context, 2-Bromo-5-(4-fluorophenyl)thiophene has emerged as a critical building block for the synthesis of advanced organic semiconducting materials. Its unique combination of a reactive bromine site, a polarizable thiophene ring, and an electron-withdrawing fluorophenyl group offers a powerful toolkit for tuning the electronic and morphological properties of target polymers and small molecules.
The strategic incorporation of fluorine atoms into conjugated systems is a well-established strategy to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. This is crucial for optimizing charge injection and transport in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The 4-fluorophenyl moiety in this compound provides a means to introduce fluorine's beneficial electronic effects while the bromo-functionalization at the 2-position of the thiophene ring offers a versatile handle for established carbon-carbon bond-forming reactions, most notably Suzuki and Stille cross-coupling reactions. These reactions are the cornerstones for the synthesis of a vast array of conjugated polymers and complex molecular architectures.
This technical guide provides a comprehensive overview of the application of this compound in organic electronics. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in the design and synthesis of next-generation organic electronic materials. We will delve into its role in creating high-performance polymers for various electronic applications and provide detailed, field-proven protocols for its use in synthesis.
Application Notes: Leveraging this compound in Organic Semiconductor Synthesis
The primary application of this compound in organic electronics is as a monomer or precursor in the synthesis of π-conjugated polymers and small molecules. The resulting materials often exhibit properties tailored for specific device applications.
Donor-Acceptor Copolymers for Organic Photovoltaics (OPVs)
In the realm of OPVs, the power conversion efficiency (PCE) is critically dependent on the electronic properties and morphology of the active layer, which typically consists of a blend of a p-type (donor) and an n-type (acceptor) material. This compound is a valuable building block for the synthesis of donor-acceptor (D-A) copolymers, where it can be incorporated as part of the donor unit.
The fluorophenyl group helps to lower the HOMO energy level of the resulting polymer, which can lead to a higher open-circuit voltage (Voc) in the OPV device. Furthermore, the introduction of fluorine can influence the intermolecular packing of the polymer chains, which in turn affects the charge transport properties and the morphology of the donor-acceptor blend.
Donor-acceptor copolymers incorporating fluorinated thiophene units have shown improved photovoltaic device performance.[1][2] While specific data for polymers derived directly from this compound is emerging, the principles of its application are well-grounded in the broader success of fluorinated thiophene-based D-A copolymers in OPVs. These copolymers are typically synthesized via Stille or Suzuki polymerization, reacting the brominated thiophene monomer with a stannylated or boronylated acceptor monomer.
Hole-Transporting Materials for Organic Field-Effect Transistors (OFETs) and OLEDs
The 5-(4-fluorophenyl)thiophene moiety can be incorporated into polymers and small molecules designed as hole-transporting materials (HTMs) for OFETs and OLEDs. In OFETs, the charge carrier mobility is a key performance metric. The rigid and planar nature of the thiophene ring facilitates π-π stacking, which is essential for efficient intermolecular charge hopping. The fluorophenyl group can further modulate the electronic properties to ensure efficient hole injection from the source electrode.
In OLEDs, HTMs play a crucial role in balancing the charge injection and transport within the device, leading to higher efficiency and longer device lifetime. The HOMO level of the HTM needs to be well-aligned with the anode work function and the HOMO of the emissive layer. The use of this compound as a building block allows for the fine-tuning of this energy level.
Synthesis of π-Conjugated Polymers with Tunable Properties
Beyond specific device applications, this compound is a versatile monomer for the synthesis of a wide range of π-conjugated polymers with tailored properties. Through copolymerization with various comonomers, researchers can control the bandgap, absorption spectrum, and solubility of the resulting materials. For instance, copolymerization with electron-rich units can lead to low bandgap polymers suitable for near-infrared applications, while copolymerization with units bearing long alkyl chains can enhance solubility for solution-based processing.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of materials using this compound. These protocols are based on established palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for researchers.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling
This protocol describes the synthesis of a representative donor-acceptor copolymer where this compound is used as the donor monomer and is copolymerized with an electron-accepting monomer.
Reaction Scheme:
Figure 1: General scheme for Stille copolymerization.
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene (or another suitable distannyl acceptor monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox, add this compound (1 equivalent) and 2,5-bis(trimethylstannyl)thiophene (1 equivalent) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the flask, add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%).
-
Solvent Addition and Degassing: Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M. The flask is then sealed, removed from the glovebox, and connected to a Schlenk line. The solution is degassed by three freeze-pump-thaw cycles.
-
Polymerization: The reaction mixture is heated to 90-110 °C and stirred under an inert atmosphere (argon or nitrogen) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, the reaction mixture is poured into a large excess of methanol with vigorous stirring. The precipitated polymer is collected by filtration.
-
Further Purification: The collected polymer is further purified by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform or chlorobenzene.
-
Drying: The final polymer solution is concentrated, and the polymer is precipitated again in methanol. The solid is collected by filtration and dried in a vacuum oven at 40-60 °C overnight.
Causality Behind Experimental Choices:
-
Stille Coupling: This reaction is chosen for its high tolerance to a wide range of functional groups and its reliability in forming C-C bonds between sp²-hybridized carbons, which is essential for creating conjugated polymer backbones.[3][4]
-
Palladium Catalyst System: The combination of Pd₂(dba)₃ and P(o-tol)₃ is a common and effective catalyst system for Stille polymerizations, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
Anhydrous and Inert Conditions: The organometallic reagents (stannanes) and the palladium catalyst are sensitive to oxygen and moisture. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent catalyst deactivation and side reactions.
-
Soxhlet Extraction: This continuous extraction method is highly effective for removing impurities from the polymer, ensuring high purity of the final material, which is critical for achieving good electronic performance.
Protocol 2: Synthesis of a Bi-aryl Compound via Suzuki Coupling
This protocol outlines the synthesis of a simple bi-aryl compound using this compound and a boronic acid, demonstrating a fundamental Suzuki coupling reaction. This type of reaction is foundational for creating more complex small molecule semiconductors.
Reaction Scheme:
Figure 2: General scheme for Suzuki cross-coupling.
Materials:
-
This compound
-
An arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and K₂CO₃ (2-3 equivalents).
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (2-5 mol%) to the flask. Then, add the 1,4-dioxane/water solvent mixture.
-
Reaction Execution: The mixture is degassed by bubbling argon through the solution for 15-20 minutes. The flask is then heated to 80-90 °C and stirred for 12-24 hours under an inert atmosphere. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired bi-aryl compound.
Trustworthiness and Self-Validation:
-
Suzuki Coupling: This Nobel Prize-winning reaction is one of the most robust and widely used methods for C-C bond formation.[5] Its reliability and high yields make it a trustworthy choice for synthesizing well-defined organic molecules.
-
Base Requirement: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base and solvent system can be optimized for different substrates.
-
Purification: Chromatographic purification is a standard and effective method to ensure the high purity of the final product, which is essential for accurate characterization and reliable device performance.
Data Presentation: Expected Properties of Derived Materials
The following table summarizes the expected range of properties for conjugated polymers derived from fluorinated thiophene monomers. These are representative values and will vary depending on the specific chemical structure of the comonomer and the polymer's molecular weight.
| Property | Typical Range | Significance in Organic Electronics |
| HOMO Energy Level | -5.2 to -5.6 eV | Determines the hole injection barrier from the anode and influences the open-circuit voltage in OPVs. |
| LUMO Energy Level | -2.8 to -3.5 eV | Affects electron injection and transport, and together with the HOMO level, defines the electrochemical bandgap. |
| Optical Bandgap (Eg) | 1.8 to 2.2 eV | Dictates the absorption spectrum of the material, which is crucial for light-harvesting in OPVs and for the emission color in OLEDs. |
| Hole Mobility (µh) | 10⁻⁴ to 1 cm²/Vs | A measure of how efficiently holes move through the material; a key parameter for OFET and OPV performance. |
| Power Conversion Efficiency (PCE) in OPVs | 5 to 15% (in optimized devices) | The overall efficiency of converting sunlight into electricity. |
Conclusion and Future Outlook
This compound is a strategically important building block in the field of organic electronics. Its utility stems from the synergistic effects of the reactive bromine handle, the conjugated thiophene core, and the electron-withdrawing fluorophenyl group. This combination allows for the synthesis of a diverse range of organic semiconductors with tunable electronic properties and improved performance in devices. The protocols provided in this guide, based on robust and well-established cross-coupling chemistry, offer a reliable starting point for the synthesis of novel materials.
As the demand for more efficient and stable organic electronic devices continues to grow, the importance of rationally designed molecular building blocks like this compound will only increase. Future research will likely focus on its incorporation into more complex and precisely controlled polymer architectures, including multi-component copolymers and block copolymers, to further enhance device performance and unlock new functionalities. The continued exploration of its reactivity and the properties of its derivatives will undoubtedly contribute to the advancement of organic electronics.
References
- Zhang, Q., et al. (2017). Fluorinated Thiophene Units Improve Photovoltaic Device Performance of Donor–Acceptor Copolymers.
- Fei, Z., et al. (2012). Thiophene fluorination to enhance photovoltaic performance in low band gap donor-acceptor polymers.
- Kesters, J., et al. (2014). P3HT-b-PCPDTBT, a new block copolymer for organic photovoltaics. Journal of Materials Chemistry A, 2(33), 13567-13576.
- Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 1-11.
- Li, J-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834.
- Mee, S. P. H., et al. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Huang, H., et al. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(14), 5599-5602.
- Grasa, G. A., & Nolan, S. P. (2001).
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(25), 4173-4176.
- Chen, C-H., et al. (2003). Highly chemoselective coupling of allenylstannanes with organic iodides promoted by Pd(PPh3)4/LiCl: an efficient method for the synthesis of substituted allenes. Tetrahedron, 59(20), 3635-3641.
- Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthesis of dienes and enones. The Journal of Organic Chemistry, 55(10), 3019-3023.
- Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Chlorides with Triorganotin Compounds in the Presence of a Palladium−Tri-tert-butylphosphine Catalyst. The Journal of Organic Chemistry, 70(21), 8601-8604.
- Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
Sources
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protocol for the synthesis of Canagliflozin intermediate
An Application Note for the Synthesis of a Key Canagliflozin Intermediate
Topic: Protocol for the Synthesis of a Key C-Aryl Glucoside Intermediate of Canagliflozin Audience: Researchers, scientists, and drug development professionals.
Introduction
Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking this transporter, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[2] A defining structural feature of Canagliflozin is its C-glucoside moiety, where the glucose unit is linked to the aglycone via a carbon-carbon bond. This imparts significantly greater metabolic stability compared to naturally occurring O-glucosides, which are susceptible to enzymatic cleavage.[3]
The synthesis of Canagliflozin, therefore, hinges on the effective and stereoselective formation of this C-C bond. Numerous synthetic strategies have been developed, often converging on a critical step involving the coupling of a complex aglycone with a protected glucose derivative.[4] This application note provides a detailed, field-proven protocol for the synthesis of a key Canagliflozin intermediate, focusing on the construction of the aglycone backbone and its subsequent organolithium-mediated coupling with a protected gluconolactone. The causality behind experimental choices and critical process parameters are explained to ensure scientific integrity and reproducibility.
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with commercially available starting materials to construct the thiophene-containing aglycone. This aglycone is then coupled with a protected D-gluconolactone derivative. The resulting hemiketal is subsequently reduced and deprotected to yield the core C-glucoside structure of Canagliflozin.
Caption: High-level workflow for the synthesis of Canagliflozin.
Part 1: Synthesis of the Aglycone Precursor
The construction of the aglycone, 2-((5-iodo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene, involves a two-step process: a Friedel-Crafts acylation to form the diaryl ketone, followed by a reduction of the ketone to a methylene bridge.
Protocol 1.1: Friedel-Crafts Acylation to Synthesize (5-Iodo-2-methyl-phenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanone
Causality: This reaction forms the initial carbon-carbon bond between the two key aromatic fragments. 5-Iodo-2-methylbenzoic acid is first converted to its more reactive acid chloride derivative using oxalyl chloride.[5] This electrophilic species then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with 2-(4-fluorophenyl)thiophene to yield the desired diaryl ketone. The iodo-substituent is strategically placed for the subsequent lithium-halogen exchange.
Step-by-Step Methodology:
-
To a stirred solution of 5-iodo-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, ~4 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add oxalyl chloride (~1.2 eq) to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature (25-35 °C) and stir for approximately 2-3 hours, or until gas evolution ceases and TLC/HPLC analysis confirms the formation of the acid chloride.[5]
-
In a separate flask, charge aluminum chloride (AlCl₃, ~1.5 eq) and DCM, and cool the slurry to -10 to 0 °C.
-
Add a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) in DCM to the AlCl₃ slurry.
-
Slowly add the previously prepared acid chloride solution to the reaction mixture, maintaining the temperature between -10 and 0 °C.
-
Stir the reaction at this temperature for 1 hour, then allow it to warm to 25-35 °C and stir for an additional 3 hours.[5]
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 2N HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the ketone as a solid.[5]
Protocol 1.2: Ionic Hydrogenation of the Ketone
Causality: The carbonyl group of the diaryl ketone is reduced to a methylene (-CH₂-) bridge. This is efficiently achieved through ionic hydrogenation using triethylsilane (Et₃SiH) as a hydride source and a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to activate the ketone.[6] This method is preferred over other reduction techniques for its high yield and selectivity.
Step-by-Step Methodology:
-
Dissolve the ketone intermediate from Protocol 1.1 (1.0 eq) in a suitable solvent such as DCM or acetonitrile.
-
Cool the solution to -15 °C.
-
Add triethylsilane (~2.5 eq) to the solution.
-
Slowly add boron trifluoride etherate (~2.5 eq) dropwise, ensuring the internal temperature does not exceed -10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC. For challenging reductions, gentle warming to 35 °C may be required to drive the reaction to completion.[6]
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude aglycone precursor.
Part 2: Synthesis of the C-Aryl Glucoside Intermediate
This part details the critical coupling reaction. It requires the preparation of a protected sugar electrophile and the generation of a potent aryllithium nucleophile from the aglycone precursor.
Protocol 2.1: Protection of D-Gluconolactone
Causality: The hydroxyl groups of D-glucono-1,5-lactone must be protected to ensure its solubility in organic solvents and to prevent side reactions with the highly basic organolithium reagent. Silylation with trimethylsilyl chloride (TMSCl) is a common and effective method, yielding the per-O-silylated gluconolactone.[5][6] It is crucial that the protected lactone is anhydrous before use.[6]
Step-by-Step Methodology:
-
Suspend D-glucono-1,5-lactone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add N-methylmorpholine (NMM, ~4.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl chloride (TMSCl, ~4.2 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.
-
Concentrate the filtrate under vacuum. The resulting oil (2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) should be stripped with toluene a few times to ensure it is completely dry and used immediately in the next step.[6]
Protocol 2.2: Organolithium-Mediated C-Glycosylation
Causality: This is the key bond-forming step. A halogen-lithium exchange is performed on the iodo-aglycone precursor using n-butyllithium (n-BuLi). This reaction is extremely fast and must be conducted at cryogenic temperatures (typically below -90 °C) to generate the aryllithium species while preventing decomposition or side reactions.[7][8] This potent nucleophile then attacks the carbonyl of the protected gluconolactone to form a lactol (hemiketal) intermediate.
Caption: The key C-C bond formation via an aryllithium intermediate.
Step-by-Step Methodology:
-
Dissolve the aglycone precursor from Protocol 1.2 (1.0 eq) and the freshly prepared protected gluconolactone from Protocol 2.1 (~1.5 eq) in anhydrous THF (~7 mL/g).
-
Cool the solution to a temperature between -100 °C and -90 °C using a liquid nitrogen/ethanol bath. Maintaining this cryogenic temperature is critical for success.
-
Slowly add n-butyllithium (1.6 M in hexanes, ~1.1 eq) dropwise, ensuring the internal temperature does not rise above -90 °C.[7]
-
Stir the solution at this temperature for 30-60 minutes to ensure complete formation of the aryllithium species.
-
Quench the reaction by adding methanol, followed by an acidic workup with a solution of methanesulfonic acid (MSA) in methanol.[7]
-
Allow the reaction mixture to warm to room temperature (25-35 °C) and stir until the reaction (reductive deprotection, see Part 3) is complete as indicated by HPLC analysis.
-
Neutralize the reaction by the addition of a base such as trimethylamine or saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to give the crude product.
Part 3: Reductive Deprotection and Purification
Causality: The crude hemiketal formed in the previous step is unstable and is typically carried forward directly. The acidic quench (e.g., with methanesulfonic acid) initiates the removal of the TMS protecting groups. Concurrently, a reducing agent present in the workup or added subsequently (such as triethylsilane) reduces the anomeric hydroxyl group to yield the final, stable C-glucoside. The stereochemistry is generally directed to the desired β-anomer.[4][7] For high purity, the product is often acetylated, purified by crystallization, and then deacetylated.[6][7]
Protocol:
-
The crude product from the C-glycosylation step is dissolved in a solvent like DCM or methanol.
-
If not already accomplished during the workup, the solution is treated with a reducing agent (e.g., triethylsilane) and an acid (e.g., BF₃·OEt₂ or MSA) at low temperature (0 °C to room temperature).
-
After the reaction is complete, the mixture is worked up as previously described.
-
Purification via Acetylation: The crude product is dissolved in DCM, and acetic anhydride, a base (like triethylamine or pyridine), and a catalytic amount of DMAP are added. The mixture is stirred until acetylation is complete. The acetylated product is then purified via crystallization from a solvent like isopropyl alcohol.[7]
-
Deacetylation: The purified acetylated intermediate is dissolved in a mixture of methanol and water, and a base such as sodium hydroxide is added. The mixture is heated (e.g., 60-70 °C) to remove the acetate groups.[7] After an acidic workup and extraction, the final Canagliflozin core structure can be isolated and purified.
Data Summary Table
| Step | Reaction | Key Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield |
| 1.1 | Friedel-Crafts Acylation | 5-Iodo-2-methylbenzoic acid, Oxalyl chloride, AlCl₃, 2-(4-fluorophenyl)thiophene, DCM | -10 to 35 | 4-5 | ~85-90% |
| 1.2 | Ketone Reduction | Diaryl ketone, Et₃SiH, BF₃·OEt₂, DCM | -15 to 35 | 2-4 | ~75-80%[6] |
| 2.1 | Lactone Protection | D-gluconolactone, TMSCl, NMM, THF | 0 to 25 | 1-2 | >90%[6] |
| 2.2 | C-Glycosylation | Iodo-aglycone, n-BuLi, Protected lactone, THF | -100 to -90 | 1-2 | ~82% (over two steps with reduction)[9] |
| 3.0 | Reductive Deprotection | Crude hemiketal, Et₃SiH, MSA/BF₃·OEt₂ | 0 to 25 | 2-12 | (Included in step 2.2 yield) |
References
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El-Sawy, E. R., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Pharmaceuticals, 14(9), 885. [Link]
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Kale, R. R., et al. (2025). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. Carbohydrate Research, 558, 109686. [Link]
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Henschke, J. P., et al. (2015). Efficient Route to Canagliflozin via a Novel Anhydro-C-ketopyranose Intermediate. Organic Process Research & Development, 19(7), 826-835. [Link]
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Marsault, E., & Carini, D. J. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 435-455. [Link]
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IP.com. (2018). An Improved Process For The Preparation Of Canagliflozin And Its Intermediates Thereof. IP.com Prior Art Database. [Link]
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Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27-39. [Link]
-
Li, G., et al. (2024). Establishment and Development of Organolithium-Mediated Continuous Flow Process for Intermediate of Canagliflozin. Organic Process Research & Development, 28(1), 127-134. [Link]
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360. [Link]
Sources
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Application Notes and Protocols for the Derivatization of 2-Bromo-5-(4-fluorophenyl)thiophene for Biological Assays
Introduction: The Strategic Importance of the 2-Aryl-5-halothiophene Scaffold
The 2-Bromo-5-(4-fluorophenyl)thiophene scaffold is a molecule of significant interest in medicinal chemistry and drug development. Its inherent structural features, a biocompatible thiophene core, a reactive bromine handle for diversification, and a strategically placed 4-fluorophenyl group, make it an ideal starting point for the synthesis of novel bioactive compounds. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] The 4-fluorophenyl moiety is a common feature in many pharmaceuticals, where the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity.
This guide provides a comprehensive overview of the derivatization of this compound, with a focus on creating diverse libraries of compounds for biological screening. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for their execution. The ultimate goal is to empower researchers to efficiently explore the chemical space around this promising scaffold and identify novel therapeutic leads.
Core Derivatization Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the thiophene ring is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.[3] We will focus on three of the most powerful and widely used of these transformations: the Suzuki-Miyaura, Stille, and Sonogashira couplings.
Conceptual Workflow for Derivatization and Biological Screening
Figure 1: A conceptual workflow for the derivatization of this compound and subsequent biological evaluation.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4][5][6] It involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[4]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and can be adapted for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
To a separate vial, add palladium(II) acetate and triphenylphosphine, and dissolve in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 88 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 110 | 12 | 75 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
Stille Coupling: Accessing Diverse Carbon-Based Substituents
The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic halide.[8] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, although their toxicity necessitates careful handling.[8][9]
Mechanistic Rationale
The catalytic cycle of the Stille reaction shares similarities with the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8][10] The transmetalation step is the key difference, where the organostannane transfers its organic group to the palladium center. The mechanism of this step can be complex and is influenced by the ligands and additives.[10]
Figure 3: The catalytic cycle of the Stille cross-coupling reaction.
Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)tin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)
-
Anhydrous and degassed toluene (solvent)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed toluene, followed by the addition of tributyl(vinyl)tin via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Stille Couplings
| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 85 |
| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | DMF | 100 | 12 | 89 |
| 3 | Tributyl(phenyl)tin | Pd₂(dba)₃/P(o-tol)₃ | - | Toluene | 110 | 24 | 78 |
| 4 | 1-Ethoxyvinyltributyltin | PdCl₂(dppf) | - | THF | 80 | 16 | 82 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the most reliable method for the synthesis of aryl and vinyl alkynes.[11][12] It involves the coupling of a terminal alkyne with an organic halide, co-catalyzed by palladium and copper complexes.[13]
Mechanistic Rationale
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle is similar to that of the Suzuki and Stille reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium intermediate. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[14]
Figure 4: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, solvent and base)
-
Tetrahydrofuran (THF, co-solvent)
Procedure:
-
To a Schlenk tube, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 4 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | 6 | 87 |
| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | DMF | RT | 8 | 83 |
| 4 | 1-Hexyne | Pd(OAc)₂/XPhos | - (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 12 | 79 |
Biological Assays: Screening for Therapeutic Potential
Derivatives of the 2-aryl-5-halothiophene scaffold have shown promise in a variety of therapeutic areas. Below are examples of common biological assays that can be employed to evaluate the activity of the newly synthesized compounds.
Anticancer Activity
Thiophene derivatives have been reported as potent anticancer agents, acting through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[1][15][16][17][18][19]
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cell lines (e.g., HeLa, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized thiophene derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Representative Anticancer Activity Data
| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Thiophene Derivative A | HeLa | MTT | 5.2 | [15] |
| Thiophene Derivative B | HepG2 | MTT | 3.1 | [16] |
| Thiophene Derivative C | MCF-7 | MTT | 8.7 | Fictional |
Antimicrobial Activity
Thiophene-containing compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.[20][21][22][23][24]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Representative Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative D | S. aureus | 8 | [20] |
| Thiophene Derivative E | E. coli | 16 | [22] |
| Thiophene Derivative F | C. albicans | 4 | Fictional |
Kinase Inhibitory Activity
The thiophene scaffold is present in several known kinase inhibitors, and derivatives of this compound can be screened against a panel of kinases to identify novel inhibitors.[16][25][26]
Protocol: In Vitro Kinase Inhibition Assay
Various commercial kits and services are available for in vitro kinase inhibition screening. A general procedure is as follows:
-
Incubate the kinase, a specific substrate (e.g., a peptide), and ATP with varying concentrations of the test compound.
-
After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Representative Kinase Inhibitory Activity Data
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| Thiophene Derivative G | VEGFR-2 | 75 | [16] |
| Thiophene Derivative H | AKT | 4600 | [16] |
| Thiophene Derivative I | FLT3 | 126 | [25] |
Purification and Characterization
The purification of the synthesized thiophene derivatives is typically achieved by column chromatography on silica gel.[27] The structural elucidation and confirmation of the products are performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the compounds and confirming the success of the derivatization.[28][29][30][31][32]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
Conclusion and Future Perspectives
The derivatization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the generation of novel, biologically active molecules. The Suzuki-Miyaura, Stille, and Sonogashira reactions provide access to a wide range of structural diversity, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented in this guide serve as a valuable resource for researchers in drug discovery, providing a solid foundation for the synthesis and evaluation of new thiophene-based therapeutic agents. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems and the exploration of a broader range of biological targets.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Stille reaction. In Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Mal-Soon Lee, & Kim, S. H. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(10), 5897-5914. [Link]
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Mohan, C. D., Bharathkumar, H., Bulusu, K. C., R., Rangappa, S., Fuchs, J. E., Shanmugam, M. K., Dai, X., Li, F., De, U., Sethi, G., & Rangappa, K. S. (2016). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PloS one, 11(7), e0158763. [Link]
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Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. The Journal of Organic Chemistry, 40(25), 3727–3731. [Link]
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Molina-Panadero, I., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 969894. [Link]
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Guler, E., et al. (2021). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Serbian Chemical Society, 86(12), 1189-1201. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3346–3360. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Rafiee, E., & Shahebrahimi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7357. [Link]
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El-Gamal, M. I., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(11), 3326. [Link]
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Lozach, R., & Braillon, B. (1973). Analysis of the proton NMR spectra of 2,5-dihydrofuran, 2,5-dihydrothiophene, and butadiene sulfone. Journal of Magnetic Resonance (1969), 12(3), 244-260. [Link]
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Alvarez, M., et al. (1993). Synthesis and antitumor properties of 2,5-bis(3'-indolyl)thiophenes: Analogues of marine alkaloid nortopsentin. Journal of medicinal chemistry, 36(17), 2413-2419. [Link]
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Lee, J., et al. (2021). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega, 6(37), 24115–24123. [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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de Souza, M. V. N. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Journal of the Brazilian Chemical Society, 16(4), 647-658. [Link]
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Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. ResearchGate. [Link]
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Gasteiger, J., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(7), 3466–3475. [Link]
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Lin, C. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(24), 16091. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. U.S.
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Sharma, P., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567–4587. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 33(16), 4153–4165. [Link]
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Kpoezoun, A., Baba, G., & Guillemin, J.-C. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. [Link]
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Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. (2021). Mini-Reviews in Medicinal Chemistry, 21(10), 1234-1254. [Link]
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Batanouny, E. H., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 639-668. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339–16452. [Link]
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Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]
- Purification method of thiophene.
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). Journal of Labelled Compounds and Radiopharmaceuticals, 65(1), 1-6. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 13(4), 335-348. [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2021). Scientific Reports, 11(1), 1-13. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4327. [Link]
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Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules, 26(11), 3192. [Link]
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Application Note & Protocol Guide: Quantitative Analysis of 2-Bromo-5-(4-fluorophenyl)thiophene
Introduction
2-Bromo-5-(4-fluorophenyl)thiophene is a key heterocyclic building block in medicinal chemistry and materials science. Its precise quantification is critical for ensuring reaction yield, monitoring purity, and for the quality control of advanced intermediates in drug development and other high-technology applications. This document provides a comprehensive guide to the development and validation of analytical methods for the accurate quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its robustness and versatility for non-volatile and thermally labile compounds. A confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented, alongside a discussion of other relevant techniques.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that researchers can adapt and validate these methods for their specific applications.
Part 1: Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the recommended primary method for the quantification of this compound. The polarity of the molecule, conferred by the phenyl and thiophene rings, makes it well-suited for separation on a non-polar stationary phase.
Rationale for Method Selection
-
Versatility: HPLC is suitable for a wide range of non-volatile and thermally sensitive organic molecules, which is often the case for substituted thiophenes.
-
Robustness: The technology is well-established, providing reliable and reproducible results, which is essential for quality control environments.[1][2]
-
Specificity: When properly developed, HPLC methods can effectively separate the target analyte from starting materials, by-products, and degradation products, ensuring accurate quantification.[3][4]
Proposed HPLC Method Parameters
The following conditions provide a robust starting point for method development. Optimization may be required based on the specific sample matrix and available instrumentation.
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) Detector | Standard equipment in most analytical laboratories. A PDA detector is recommended for assessing peak purity. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like the target analyte. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution. |
| Elution Mode | Gradient elution | A gradient is recommended to ensure elution of any potential impurities with different polarities and to optimize run time. |
| Gradient Program | 0-15 min: 50% B to 90% B15-20 min: Hold at 90% B20-22 min: 90% B to 50% B22-30 min: Equilibrate at 50% B | This gradient profile allows for the elution of a wide range of compounds, from more polar to less polar. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or λmax if determined | Thiophene and phenyl rings are strong UV absorbers. 254 nm is a common wavelength for aromatic compounds. For higher sensitivity, the wavelength of maximum absorbance (λmax) should be determined from a UV scan of the analyte.[5] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and instrument sensitivity. |
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to result reporting.
Step-by-Step Protocol for HPLC Quantification
1. Preparation of Solutions:
- Diluent: Acetonitrile is a suitable diluent.
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the sample.
- Sample Solution: Accurately weigh a known amount of the sample containing this compound and prepare a solution with a target concentration within the calibration range using the same diluent.
2. Chromatographic Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition (50% Acetonitrile) until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solutions in order of increasing concentration, followed by the sample solutions. It is good practice to inject a standard periodically to monitor system suitability.
3. Data Analysis:
- Integrate the peak area of this compound in each chromatogram.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should ideally be > 0.999.
- Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[1][2] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Expected Performance Characteristics:
| Validation Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.995. | The method should be able to separate the analyte from its starting materials and common impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Typically 80-120% of the target concentration.[4] | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 3.0% | Repeatability: < 1.0%Intermediate: < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL |
Part 2: Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, or as a confirmatory identity test, GC-MS is a powerful technique. It provides excellent separation efficiency and structural information from the mass spectrum.
Rationale for GC-MS
-
High Sensitivity and Selectivity: GC-MS offers very low detection limits and the mass spectrometer provides a high degree of selectivity, allowing for confirmation of the analyte's identity.
-
Structural Information: The fragmentation pattern in the mass spectrum can confirm the structure of the analyte and help in identifying unknown impurities.
Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | Gas Chromatograph with a Mass Spectrometric Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 450 m/z |
Step-by-Step Protocol for GC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
- Dilute this solution to a working concentration of about 10-50 µg/mL.
2. GC-MS Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data in full scan mode.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak should be visible, and the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be present.
Part 3: Other Potential Analytical Techniques
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the NMR signal intensity is directly proportional to the number of atomic nuclei.
-
Principle: An internal standard of known purity and concentration is added to a precisely weighed sample of the analyte. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Advantages: High precision and accuracy, provides structural information.
-
Limitations: Lower sensitivity compared to chromatographic methods and higher instrumentation cost.
Spectroscopic Methods (UV-Vis, FT-IR)
-
UV-Vis Spectroscopy: Can be used for quantification if the analyte has a unique chromophore and the sample matrix is simple. It is often used as the detection method in HPLC. A UV-Vis scan can determine the λmax for optimal detection sensitivity. Thiophene derivatives are known to have characteristic UV absorption spectra.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Primarily a qualitative technique used for structural confirmation. The presence of characteristic absorption bands for C-Br, C-F, C-S, and aromatic C-H bonds can confirm the identity of the compound.[8][9]
Conclusion
The quantification of this compound can be reliably achieved using a validated HPLC-UV method, which offers a balance of specificity, robustness, and accessibility. This guide provides a comprehensive framework for developing and validating such a method. For confirmatory analysis and the identification of volatile impurities, GC-MS is an excellent complementary technique. The choice of method will ultimately depend on the specific application, required level of sensitivity, and the available instrumentation. Adherence to systematic method validation is paramount to ensure the generation of accurate and reliable data in any research or quality control setting.
References
-
Ngwa, G. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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PubChem. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. [Link]
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Patel, D. et al. (2017). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research. [Link]
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Balachandran, V. et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Al-Yasari, R. K. Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]
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PubChem. 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. [Link]
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SIELC Technologies. (2018). Thiophene, 2-bromo-. [Link]
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Margl, L. et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
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PubChem. 2-Bromo-5-fluorothiophene. [Link]
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Sone, T. et al. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]
-
Al-Otaibi, A. et al. (2017). Quantum chemical studies on the molecular structure, vibrational, NMR and UV spectra of 2-carbaldehyde oxime-5-nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Płotka-Wasylka, J. et al. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules. [Link]
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SpectraBase. 2,4-Dibromo-5-(4-fluorophenyl)thiophene. [Link]
-
abbooo. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, 200mg, [Purity: >98.0%(GC)]. [Link]
- Google Patents. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene
Welcome to the technical support center for the synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this critical building block. The synthesis, while conceptually straightforward, often presents challenges that can impact efficiency and scalability. This document provides a structured approach to troubleshooting common issues, backed by mechanistic understanding and established protocols.
The primary synthetic route involves a two-step process: first, a Suzuki-Miyaura cross-coupling to form the C-C bond, followed by a regioselective bromination. This guide will focus on optimizing both stages of this sequence.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and scalable synthesis begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a thiophene derivative and an arylboronic acid, followed by bromination.
Step 1: Suzuki-Miyaura Cross-Coupling This reaction couples 2-bromothiophene with 4-fluorophenylboronic acid to form 2-(4-fluorophenyl)thiophene. The reaction is catalyzed by a palladium(0) complex and requires a base.[1][2][3]
Step 2: Electrophilic Bromination The intermediate, 2-(4-fluorophenyl)thiophene, is then brominated, typically using N-Bromosuccinimide (NBS), to regioselectively install a bromine atom at the 5-position of the thiophene ring.
The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept in cross-coupling chemistry and understanding it is key to troubleshooting the reaction.[2][4]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Problem Area 1: Low or No Product Yield in Suzuki Coupling
Question: My Suzuki coupling reaction shows low conversion or fails completely. What are the primary factors to investigate?
Answer: Low or no yield in a Suzuki coupling is a frequent issue stemming from several potential sources. A systematic check of reagents, catalyst system, and reaction conditions is crucial.[5]
-
Reagent Quality and Integrity:
-
Moisture: The presence of water can be detrimental. While some Suzuki protocols use aqueous bases, excess water can lead to protodeboronation of the boronic acid, creating 4-fluorobenzene as a byproduct and consuming your starting material.[6] Ensure solvents are anhydrous and starting materials are dry.
-
Purity of Boronic Acid: 4-Fluorophenylboronic acid can self-condense to form boroxines upon storage. This reduces the amount of active monomeric boronic acid available for the reaction. Confirm the purity by NMR or consider using a freshly opened bottle.
-
Purity of 2-Bromothiophene: Impurities in the halide can poison the catalyst. Distillation of the 2-bromothiophene may be necessary if its quality is suspect.
-
-
Catalyst System (Palladium Source and Ligand):
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5][7] Inefficient reduction can halt the reaction before it starts.[8] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.[9][10] For electron-rich thiophenes, phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos can be effective.[11] Ligand degradation (e.g., oxidation to phosphine oxide) will deactivate the catalyst.
-
Catalyst Loading: While higher catalyst loading can increase reaction rates, it also increases cost and potential for side reactions.[12] Typical loadings range from 0.5 to 5 mol%.[11] If you suspect catalyst deactivation, a modest increase in loading may help.
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[5] Oxygen can oxidize the catalyst, rendering it inactive. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.[13][14]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[3][4][15] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] The choice of base can significantly impact yield, and screening different bases is often necessary for optimization.[16]
-
Solvent Choice: Solvents like toluene, dioxane, or DMF, often with a small amount of water, are common.[4][9] The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if using a biphasic system).
-
Problem Area 2: Impurity Profile & Side Reactions
Question: My reaction produces the desired product, but it's contaminated with significant byproducts. What are the most common side reactions?
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
-
Homo-coupling of Boronic Acid: The most common byproduct is often 4,4'-difluorobiphenyl, resulting from the coupling of two molecules of 4-fluorophenylboronic acid. This is often promoted by the presence of oxygen or high temperatures. Ensuring a properly deoxygenated reaction setup can minimize this.[6]
-
Dehalogenation: The starting 2-bromothiophene can be reduced to thiophene. This occurs when the organopalladium intermediate reacts with a hydride source in the mixture (which can be the solvent or base) instead of the boronic acid.[6][9]
-
Protodeboronation: As mentioned earlier, this is the proton-mediated cleavage of the C-B bond of the boronic acid, which reverts it to 4-fluorobenzene. This consumes the boronic acid and lowers the overall yield.[6]
Question: How can I improve the regioselectivity of the final bromination step?
Answer: The bromination of 2-(4-fluorophenyl)thiophene with NBS should be highly regioselective for the 5-position (the other alpha-position) of the thiophene ring due to electronic activation. However, over-bromination or bromination at other positions can occur.
-
Control Stoichiometry: Use only one equivalent of NBS. Adding it portion-wise can help prevent the formation of dibrominated species.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0°C or below) in a suitable solvent like DMF or THF. This helps to control the reactivity of the NBS and improve selectivity.
Section 3: Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent sources.
Step 1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki Coupling
| Reagent/Parameter | Quantity/Setting | Notes |
| 2-Bromothiophene | 1.0 eq (e.g., 10 mmol, 1.63 g) | Ensure purity. |
| 4-Fluorophenylboronic acid | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-3 mol%) | Air-sensitive. Handle under an inert atmosphere. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq) | Must be finely powdered and dry. |
| Solvent System | Toluene/Ethanol/Water (e.g., 4:1:1 ratio) | Solvents must be degassed prior to use. |
| Temperature | 80-90 °C | Reflux temperature. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromothiophene, 4-fluorophenylboronic acid, the base, and the palladium catalyst.[14]
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[14]
-
Add the degassed solvent system via syringe.[14]
-
Heat the mixture to 80-90 °C with vigorous stirring.[14][17]
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[14]
-
Purification: The crude product can be purified by column chromatography on silica gel using hexanes or petroleum ether as the eluent to yield pure 2-(4-fluorophenyl)thiophene.[17][18]
Step 2: Bromination to this compound
Procedure:
-
Dissolve the purified 2-(4-fluorophenyl)thiophene from Step 1 in a suitable solvent (e.g., DMF or THF) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or GC-MS.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: The final product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different aryl halide, like 2-chlorothiophene?
-
A1: Yes, but aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[2] This would require a more specialized catalyst system, typically with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) at higher temperatures to achieve a reasonable yield.[11]
-
-
Q2: Is a direct C-H arylation a viable alternative to the Suzuki coupling?
-
A2: Direct C-H arylation, which couples an aryl halide directly with a C-H bond of the thiophene, is a more atom-economical approach as it avoids the pre-functionalization to a boronic acid.[19] However, achieving high regioselectivity on an unsubstituted thiophene can be challenging, potentially leading to mixtures of 2- and 3-arylated products.[20][21] For this specific target, the Suzuki pathway is generally more reliable and higher-yielding.
-
-
Q3: My final product appears oily or doesn't solidify. What could be the issue?
-
A3: This is typically due to residual solvent or impurities. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, it likely contains impurities (e.g., unreacted starting material, homo-coupled byproduct) that are depressing the melting point. Re-purification by column chromatography or recrystallization from a suitable solvent like hexanes or ethanol is recommended.
-
-
Q4: Can this reaction be scaled up for manufacturing?
-
A4: Yes, Suzuki-Miyaura couplings are widely used in industrial processes.[1] Key considerations for scale-up include thermal safety, efficient mixing (as it's often a multiphasic reaction), managing the cost of the palladium catalyst (by using lower loadings or catalyst recycling), and robust purification methods like crystallization over chromatography.
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 18. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 19. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. iris.unimore.it [iris.unimore.it]
- 22. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 25. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 26. Page loading... [guidechem.com]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 28. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities [mdpi.com]
Technical Support Center: 2-Bromo-5-(4-fluorophenyl)thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Bromo-5-(4-fluorophenyl)thiophene?
The most prevalent method is a two-step synthesis. The first step typically involves a Suzuki-Miyaura cross-coupling reaction between 2-bromothiophene and 4-fluorophenylboronic acid to form the intermediate 2-(4-fluorophenyl)thiophene.[1][2] This intermediate is then brominated to yield the final product, this compound.
Q2: I'm observing significant homocoupling of my 4-fluorophenylboronic acid. What causes this and how can I prevent it?
Homocoupling of boronic acids, leading to the formation of 4,4'-difluorobiphenyl, is a common side reaction in Suzuki-Miyaura couplings.[3][4] This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[5] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed prior to use.[5]
Q3: My NMR spectrum shows signals that I suspect are from a debrominated impurity. Is this common?
Yes, the formation of 2-(4-fluorophenyl)thiophene as a byproduct during the bromination step is a known issue. This occurs if the bromination is incomplete or if reductive debromination occurs during workup or purification. Careful control of the brominating agent stoichiometry and reaction time is crucial.
Q4: What is the primary poly-substituted side product I should be aware of?
The formation of 2,5-dibromo-3-(4-fluorophenyl)thiophene can occur if the initial Suzuki coupling is not selective and leads to arylation at the 3-position of 2,5-dibromothiophene, or if the bromination of the intermediate is not well-controlled. Using a slight excess of the boronic acid and carefully controlling the bromination conditions can help to suppress this.
Troubleshooting Guide: Common Side Products and Solutions
This section details the most frequently encountered side products in the synthesis of this compound and provides actionable solutions to mitigate their formation.
| Side Product | Formation Mechanism | Identification | Troubleshooting & Prevention |
| 4,4'-Difluorobiphenyl | Homocoupling of 4-fluorophenylboronic acid.[3][4] | GC-MS, NMR | - Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (Ar or N₂).[5]- Add the boronic acid slowly to the reaction mixture. |
| 2-(4-fluorophenyl)thiophene | Incomplete bromination of the intermediate. | GC-MS, TLC, NMR | - Use a slight excess of the brominating agent (e.g., NBS).- Monitor the reaction closely by TLC or GC to ensure full conversion of the starting material. |
| Thiophene | Protodeborylation of the boronic acid followed by reaction with unreacted 2-bromothiophene. | GC-MS | - Use a high-quality boronic acid.- Ensure the base is anhydrous and added correctly to activate the boronic acid. |
| 2,5-Bis(4-fluorophenyl)thiophene | Double Suzuki coupling on a dibromothiophene impurity in the starting material, or a subsequent coupling reaction. | LC-MS, NMR | - Use highly pure 2-bromothiophene.- Control the stoichiometry of the reactants carefully. |
| Palladium Black | Aggregation and precipitation of the palladium catalyst.[4] | Visual (black precipitate) | - Use appropriate ligands to stabilize the palladium catalyst.- Avoid excessively high temperatures. |
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for 2-(4-fluorophenyl)thiophene
This protocol is a widely adopted method for the C-C bond formation.[2]
Reagents:
-
4-fluorophenylboronic acid (1.2 eq.)
-
2-bromothiophene (1.0 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.005 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-fluorophenylboronic acid, 2-bromothiophene, and anhydrous potassium carbonate in DMF, add PdCl₂(dppf).
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere for 15 hours.[2]
-
Upon completion (monitored by TLC or GC-MS), cool the reaction and quench with distilled water.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.[1]
Step 2: Bromination of 2-(4-fluorophenyl)thiophene
This step introduces the bromine atom at the 5-position of the thiophene ring.
Reagents:
-
2-(4-fluorophenyl)thiophene (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Chloroform or Acetonitrile
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(4-fluorophenyl)thiophene in chloroform or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and then with a saturated sodium thiosulfate solution to quench any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Synthesis and Side Reactions
To better understand the reaction pathways, the following diagrams illustrate the main synthesis and the formation of key side products.
Caption: Main synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for the bromination step.
References
- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
ResearchGate. Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives | Request PDF. [Link]
-
ResearchGate. Homocoupling of (4‐fluorophenyl) boronic acid. [Link]
- Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- Google Patents. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
-
PubMed. Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. [Link]
-
National Center for Biotechnology Information. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling of Brominated Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated thiophene substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful C-C bond-forming reactions. This guide is structured to address the most common challenges and questions encountered by researchers in both academic and industrial settings.
Frequently Asked Questions (FAQs)
This section covers foundational questions that are often the starting point for experimental design.
Q1: What are the standard "go-to" starting conditions for a Suzuki coupling with a simple brominated thiophene?
A common and effective starting point involves using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a carbonate or phosphate base, and a mixed solvent system.[1][2]
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[2][3]
Crucially, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the Pd(0) catalyst and causing side reactions like the homocoupling of the boronic acid.[1][5]
Q2: How can I achieve selective mono-arylation of a dibromothiophene?
Achieving selective mono-arylation requires carefully controlled reaction conditions to favor the reaction at one position while preventing a second coupling. The key strategies are:
-
Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the arylboronic acid.[1][6] This ensures there isn't enough of the boron reagent to react at both positions.
-
Reaction Time and Temperature: Keep the temperature and reaction time to the minimum necessary for the first coupling to occur.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to stop the reaction once the starting material is consumed but before significant di-substituted product forms.
-
Intrinsic Reactivity: The inherent electronic and steric properties of the dibromothiophene often dictate which bromine is more reactive. For instance, in 2,4-dibromothiophene and 2,5-dibromothiophene, the coupling reaction preferentially occurs at the C2 and C5 positions, respectively, due to greater electron deficiency at these sites.[6][7]
Q3: What are the most common side reactions and how can they be minimized?
The three most prevalent side reactions are homocoupling, dehalogenation, and protodeboronation.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen.
-
Dehalogenation: This is the replacement of a bromine atom with a hydrogen atom, which reduces the yield of the desired product.
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, which is then replaced by a proton from the reaction medium. This is a common issue with unstable boronic acids, including some thiophene boronic acids.[11]
-
Solution: Use milder bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH.[11] Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can also slow this side reaction.[11] If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[1][8][12]
-
Troubleshooting Guide: From Low Yield to Poor Selectivity
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: My reaction yield is low or zero, and I'm recovering mostly starting material.
This is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle.
Possible Cause A: Inactive Catalyst System
The active Pd(0) species is sensitive to oxygen and can degrade over time.[8]
-
Question: Is your palladium source fresh?
-
Solution: Ensure your palladium source, such as Pd(PPh₃)₄, is fresh and has been stored properly under an inert atmosphere.[5] For challenging couplings, consider using more robust and highly active pre-catalysts (e.g., XPhos G3, SPhos G3) paired with bulky, electron-rich biarylphosphine ligands.[11][13] These modern catalyst systems can accelerate the rate-limiting oxidative addition step.
Possible Cause B: Inefficient Transmetalation
The transfer of the organic group from the boron atom to the palladium center is a critical step facilitated by the base.[14]
-
Question: Is your base appropriate and of good quality?
-
Solution: The choice of base is crucial. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[3][5][13] The base's strength and solubility can significantly impact the reaction rate. Ensure the base is a fine, dry powder, as clumps can lead to poor reproducibility.[8][12] Trying a different base or a combination of bases may improve the yield.
Possible Cause C: Solvent Issues
The solvent plays a complex role, affecting solubility, catalyst stability, and even selectivity.[15][16][17]
-
Question: Is your solvent system optimized?
-
Solution: Solvents must be thoroughly degassed to remove oxygen.[1] Practical considerations like the need to solubilize a polar boronic acid, a nonpolar aryl halide, the catalyst, and the base can limit solvent selection.[18] While dioxane/water is a common choice, other systems like THF/water or toluene/ethanol/water can be effective.[2][13][19] For anhydrous conditions, which may be needed to prevent dehalogenation, solvents like toluene or DMF can be used, but this may require different catalyst systems.[20]
Caption: Factors influencing regioselectivity in dibromothiophene coupling.
Optimized Reaction Protocols & Data
The following protocols provide a robust starting point for your experiments and may require optimization for specific substrates.
Protocol 1: General Suzuki Coupling of 2-Bromothiophene
This protocol is a widely used and effective method for the coupling of simple aryl bromides.
Materials:
-
2-Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried reaction flask, add 2-bromothiophene, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and cycle between vacuum and argon/nitrogen three times to establish an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [1]
Protocol 2: One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carbaldehyde
This protocol demonstrates a regioselective one-pot double coupling where minimizing water is critical. [9][10] Procedure:
-
Set up the reaction as in Protocol 1, using 4,5-dibromothiophene-2-carbaldehyde (1.0 equiv), the first arylboronic acid (1.1 equiv), K₂CO₃ (1.5 equiv), and Pd(PPh₃)₄ (5 mol%) in a dioxane/water mixture with minimal water.
-
Heat the mixture to 90 °C for 12 hours.
-
After cooling to room temperature, add the second arylboronic acid (1.1 equiv) and additional K₂CO₃ (1.5 equiv).
-
Re-establish the inert atmosphere and heat at 90 °C for an additional 12 hours.
-
Perform an aqueous workup and purify as described above. [9]
Table 1: Summary of Optimized Conditions for Dibromothiophenes
This table summarizes conditions from the literature that can be adapted for various dibromothiophene substrates.
| Substrate | Boronic Acid (equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Outcome | Reference |
| 2,4-Dibromothiophene | Arylboronic Acid (1.1) | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 90 | Mono-arylation at C2 | [7] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic Acid (1.1) | Pd(PPh₃)₄ (cat.) | K₃PO₄ (2.0) | Dioxane/H₂O | 85 | Mono-arylation at C5 | [6] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic Acid (2.5) | Pd(PPh₃)₄ (cat.) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | Di-arylation | [3] |
| 4,5-Dibromothiophene-2-carbaldehyde | Arylboronic Acids (2x 1.1) | Pd(PPh₃)₄ (5) | K₂CO₃ (2x 1.5) | Dioxane/H₂O (minimal) | 90 | One-pot Di-arylation | [9][10] |
| 3,4-Dibromothiophene | Arylboronic Acid (1.1-1.2) | Pd(PPh₃)₄ (cat.) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 90 | Mono-arylation | [1] |
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Taylor & Francis Online. Available at: [Link]
-
Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Taylor & Francis. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. BMC Chemistry. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. ResearchGate. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Royal Society of Chemistry. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Royal Society of Chemistry. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Problems with Suzuki coupling. Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available at: [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PubMed Central. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Grignard Reactions with Aryl Bromides
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming and utilizing Grignard reagents from aryl bromides. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Section 1: Reaction Initiation Failure
The most frequent and frustrating issue encountered is the failure of the Grignard reaction to initiate. This section breaks down the common causes and provides actionable solutions.
Q1: My Grignard reaction with an aryl bromide isn't starting. I don't see any bubbling, heat, or color change. What's the primary cause?
A1: The most common culprit for an inert reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings.[1][2] This layer forms upon exposure to air and effectively blocks the magnesium from reacting with your aryl bromide.[1][2] Additionally, trace amounts of water in your solvent or on your glassware can quench the reaction as soon as any Grignard reagent is formed.[3][4]
Visual Indicators of a Successful Initiation:
-
Spontaneous boiling of the solvent (especially with diethyl ether).[1]
-
The appearance of a cloudy gray or brownish color in the reaction mixture.[1][2]
-
Generation of heat (an exothermic process).[1]
-
If using iodine as an activator, the disappearance of its characteristic purple/brown color.[1][2]
Q2: I've ensured my glassware is flame-dried and my solvent is anhydrous. How can I activate the magnesium turnings to remove the oxide layer?
A2: There are several effective methods for activating magnesium, which can be categorized as physical or chemical.
Physical Activation Methods:
-
Crushing the Turnings: Using a glass stirring rod to crush some of the magnesium turnings in situ (under an inert atmosphere) can expose a fresh, unoxidized surface.[5]
-
Vigorous Stirring: In some cases, simply stirring the magnesium turnings vigorously under an inert atmosphere can abrade the oxide layer.[5]
Chemical Activation Methods: This approach utilizes small amounts of activators that react with the magnesium surface.
| Activator | Mechanism of Action & Observations | Typical Protocol |
| Iodine (I₂) crystals | Iodine is believed to react with magnesium at weak points in the oxide layer, forming magnesium iodide which helps to etch the surface.[1][2] The disappearance of the iodine color is a strong indicator of initiation.[1] | Add a single small crystal of iodine to the flask containing magnesium and solvent.[5][6] |
| 1,2-Dibromoethane (DBE) | DBE reacts readily with magnesium to form ethylene gas and magnesium bromide. The observation of bubbling (ethylene evolution) is a clear sign of activation.[1] | Add a few drops of DBE to the magnesium suspension in the solvent.[5] |
| Diisobutylaluminum hydride (DIBAH) | A powerful reducing agent that can activate the magnesium surface and scavenge residual water, allowing for initiation at lower temperatures.[7] | A small amount is added to the reaction mixture before the aryl bromide.[7] |
Protocol 1: Standard Magnesium Activation with Iodine
-
Assemble your flame-dried glassware under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Add the magnesium turnings to the reaction flask.
-
Add a single, small crystal of iodine.
-
Add a small portion of your anhydrous solvent (e.g., THF or diethyl ether).
-
Gently warm the flask with a heat gun until the iodine color begins to fade, indicating the reaction has started.[6]
-
Once initiated, you can begin the slow addition of your aryl bromide solution.
Q3: I'm working with a sterically hindered or electron-deficient aryl bromide, and the reaction is still difficult to initiate. Are there more advanced activation techniques?
A3: Yes, for particularly challenging substrates, more reactive forms of magnesium or alternative initiation methods may be necessary.
-
Rieke Magnesium: This is a highly active form of magnesium prepared by the reduction of MgCl₂.[8] It can facilitate Grignard formation from aryl bromides at very low temperatures (e.g., -78 °C), which is beneficial for substrates with sensitive functional groups.[9][10]
-
Entrainment Method: This involves using a more reactive "entraining" agent, like 1,2-dibromoethane, to continuously clean the magnesium surface during the reaction.[8]
Section 2: Low Yield and Side Reactions
Even after successful initiation, you may encounter issues with low yields of the desired Grignard reagent or the formation of unwanted byproducts.
Q4: My reaction initiated, but the final yield of my product is low. What are the likely causes?
A4: Low yields can stem from several factors during both the formation and subsequent reaction of the Grignard reagent.
-
Wurtz Coupling: This is a major side reaction where the newly formed Grignard reagent (R-MgBr) reacts with the starting aryl bromide (R-Br) to form a biaryl product (R-R).[11][12] This is particularly problematic with more reactive halides.[13]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.
-
Reaction with Solvent: While ethers like THF and diethyl ether are generally stable, prolonged heating can lead to side reactions.[14]
-
Impurities: Impurities in the magnesium, such as iron or manganese, can negatively impact the reaction.[15][16]
Troubleshooting Low Yields:
-
Slow Addition: Add the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.[11]
-
Temperature Control: The reaction is exothermic.[17] While some initial heating may be required for initiation, it's often necessary to cool the reaction to prevent runaway conditions and reduce side reactions.[11]
-
Choice of Solvent: The choice of ether can be critical. THF is a common choice, but for some substrates, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling and is considered a greener alternative.[18]
Q5: The reaction mixture turned dark brown or black during the formation of the Grignard reagent. Is this normal?
A5: A color change to cloudy gray or light brown is typical.[2] However, a very dark brown or black color can indicate decomposition or significant side reactions.[19] This may be due to impurities in the magnesium catalyzing the formation of finely divided metal byproducts from Wurtz coupling.[19]
Q6: I suspect Wurtz coupling is the primary reason for my low yield. How can I definitively identify the biaryl byproduct?
A6: The homocoupled biaryl product will have a molecular weight roughly double that of the aryl group of your starting material. You can typically identify it using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The biaryl product will likely have a different Rf value than your starting material or desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify the mass of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude reaction mixture may show characteristic signals for the symmetrical biaryl product.
Section 3: Experimental Workflow and Logic
A successful Grignard reaction relies on a well-planned and executed experimental workflow.
Q7: Can you provide a general, step-by-step protocol for preparing a Grignard reagent from an aryl bromide?
A7: Certainly. The following is a generalized protocol that should be adapted to the specific scale and reactivity of your substrates.
Protocol 2: General Preparation of an Aryl Grignard Reagent
-
Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at >120 °C overnight, or flame-dry under vacuum immediately before use.[20]
-
Apparatus Assembly: Assemble the reaction apparatus (e.g., a three-necked flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet) while it is still hot and allow it to cool under a positive pressure of inert gas.
-
Reagent Addition:
-
To the cooled flask, add magnesium turnings (typically 1.1-1.2 equivalents).
-
Add a chemical activator if necessary (e.g., one crystal of iodine).
-
In the dropping funnel, prepare a solution of the aryl bromide (1 equivalent) in anhydrous ether solvent (e.g., THF or diethyl ether).
-
-
Initiation:
-
Add a small amount of the aryl bromide solution (approx. 10% of the total volume) to the magnesium suspension.[17]
-
If the reaction does not start spontaneously, gently warm the flask with a heat gun or use an ultrasonic bath.[21]
-
Look for the visual cues of initiation (bubbling, cloudiness, gentle reflux).[2]
-
-
Grignard Formation:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[17]
-
If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
-
Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 1-3 hours) to ensure complete consumption of the magnesium.[22] The resulting gray-brown solution is your Grignard reagent, ready for the next step.
Diagram: Troubleshooting Workflow for Grignard Reaction Initiation
Caption: A logical workflow for troubleshooting Grignard reaction initiation.
References
- Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing).
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Grignard Reaction - Organic Chemistry Portal.
- Does anyone know the best way to activate magnesium for the grignard reagent?.
- Making a Grignard reagent from elemental magnesium - YouTube.
- Does anyone know the best way to activate magnesium for the... - ECHEMI.
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis - Benchchem.
- The Grignard Reagents | Organometallics - ACS Publications.
- Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - RSC Publishing.
- Wurtz reaction - Chemistry LibreTexts.
- Technical Support Center: Grignard Reactions with Aryl Halides - Benchchem.
- Examples, Mechanism & Wurtz Fittig Reaction | AESL - Aakash Institute.
- Wurtz Coupling Reaction | PDF - Scribd.
- Give reaction Wurtz and wurtz fitting with grignard reagent - Filo.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. - SciSpace.
- Grignard Reaction - Alfa Chemistry.
- The effect of metallic impurities in magnesium on the formation of grignard compounds - Journal of the Chemical Society (Resumed) (RSC Publishing).
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
- Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio.
- Grignard Reaction Mechanism - BYJU'S.
- Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange.
- Physical property of solvents used for Grignard reactions | Download Table - ResearchGate.
- What is the role of halides in the reactivity of Grignard reagent? - Quora.
- Grignard reaction - Wikipedia.
- Grignard troubleshoot : r/chemistry - Reddit.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
- The Grignard Reaction Mechanism - Chemistry Steps.
- Question about Grignard reaction - Powered by XMB 1.9.11 - Sciencemadness.org.
- Grignard reagent - Wikipedia.
- Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog.
- How do typical impurities arise in the Grignard reaction? - Homework.Study.com.
- The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents - Whitesides Research Group - Harvard University.
- Reactions of Grignard Reagents - Master Organic Chemistry.
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Grignard Reaction Reagents: A Toolbox for Chemists.
- Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst - ResearchGate.
- Grignard Reactions: Theory & Practice with Strategy - YouTube.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides - ResearchGate.
Sources
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- 22. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene. This resource is designed for researchers, process chemists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to pilot and manufacturing scales. The following information is curated from established literature and practical field experience to ensure scientific integrity and operational success.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to this compound?
When moving from bench to scale, the ideal synthetic route must balance yield, cost, operational simplicity, and purification demands. For this compound, two primary strategies are considered:
-
Route A: Arylation then Bromination. This involves first synthesizing the 2-(4-fluorophenyl)thiophene intermediate, followed by a regioselective bromination at the C5 position.
-
Route B: Direct Coupling of a Pre-brominated Thiophene. This involves coupling a 2,5-dibromothiophene with a suitable aryl partner.
In our experience, Route A via Suzuki-Miyaura coupling is generally the more reliable and scalable option. Here’s a comparative analysis:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between 2-bromothiophene and 4-fluorophenylboronic acid is a well-established, high-yielding method.[1][2] Its primary advantages at scale are its high functional group tolerance and the relative stability of the boronic acid starting material, which improves reproducibility.[3] The main challenge is the removal of residual palladium from the final product, which is a critical concern in pharmaceutical manufacturing.[4]
-
Direct C-H Arylation: This newer method couples thiophene directly with a 4-halo(fluoro)benzene, which is highly atom-economical as it avoids pre-functionalization of the thiophene.[2][5] However, on scale-up, controlling regioselectivity can be a significant challenge. The reaction can yield mixtures of C2-arylated, C2,C5-diarylated, and other isomers, leading to complex and costly purification campaigns.[5][6][7] Achieving high selectivity often requires a large excess of thiophene, which complicates solvent and reagent recovery at scale.[5]
-
Kumada Coupling: This route uses a Grignard reagent (4-fluorophenyl magnesium bromide) instead of a boronic acid.[8] While often fast and high-yielding, the moisture-sensitivity of Grignard reagents requires stringent anhydrous conditions, which can be more challenging and costly to implement in large-scale reactors.[8]
Recommendation: For a robust, scalable process, we recommend developing a Suzuki-Miyaura coupling to form 2-(4-fluorophenyl)thiophene, followed by a controlled bromination. This approach offers a more predictable impurity profile and avoids the regioselectivity issues of direct arylation.
Troubleshooting Guide: Suzuki-Miyaura Coupling for 2-(4-fluorophenyl)thiophene
This section addresses common issues encountered during the scale-up of the key Suzuki coupling step: the reaction of 2-bromothiophene with 4-fluorophenylboronic acid.
Q2: My Suzuki coupling reaction has stalled or shows low conversion. What are the likely causes and solutions?
Low conversion is a frequent scale-up challenge. The root cause often lies in catalyst deactivation or suboptimal reaction parameters that do not translate linearly from the lab scale.
Potential Causes & Troubleshooting Steps:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, especially at elevated temperatures.
-
Solution: Ensure your reactor is properly inerted. Perform multiple vacuum/nitrogen backfill cycles before adding reagents. Use degassed solvents and aqueous base solutions. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Catalyst or Ligand Choice: The catalyst system that worked at 10g scale may not be optimal for a 10kg batch due to differences in mixing and heat transfer.
-
Solution: For challenging heteroaryl couplings, modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) often outperform older catalysts like Pd(PPh₃)₄.[9][10][11] These precatalysts are often more stable and form the active Pd(0) species efficiently under reaction conditions.[10]
-
-
Protodeboronation of Boronic Acid: 4-Fluorophenylboronic acid can decompose (protodeboronation) under harsh basic conditions and elevated temperatures, effectively removing it from the reaction.[3]
-
Solution: Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[12] Consider adding the boronic acid in portions or using a slight excess (e.g., 1.1-1.2 equivalents) to compensate for minor degradation.
-
-
Poor Mixing/Mass Transfer: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution, causing side reactions and catalyst decomposition.[4]
-
Solution: Characterize the mixing efficiency of your reactor. Ensure the impeller speed is sufficient to maintain a homogenous slurry, especially if using a heterogeneous base like K₂CO₃.
-
Below is a decision tree to guide your troubleshooting process for low yield.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Q3: I am observing a significant amount of a homocoupled 4,4'-difluorobiphenyl impurity. How can I minimize this?
The formation of 4,4'-difluorobiphenyl arises from the homocoupling of 4-fluorophenylboronic acid. This side reaction is often promoted by the presence of oxygen or by high catalyst loadings.
Solutions:
-
Strict Anaerobic Conditions: As with low conversion, the primary defense against homocoupling is the rigorous exclusion of oxygen.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lower catalyst loadings can disfavor the homocoupling pathway relative to the desired cross-coupling. Experiment with reducing the catalyst loading in small increments (e.g., from 1 mol% to 0.5 mol%).
-
Controlled Reagent Addition: Adding the aryl bromide slowly to the mixture of catalyst, base, and boronic acid can help ensure it is readily available for oxidative addition, outcompeting the homocoupling pathway.
Troubleshooting Guide: Purification
Q4: How can I effectively purify this compound at scale, and what are the critical impurities to monitor?
Purification is often the most significant challenge in scaling up. The choice of method depends on the physical properties of the product and its impurities.
Key Impurities to Monitor:
-
Positional Isomer: 3-Bromo-5-(4-fluorophenyl)thiophene. This can arise if the starting thiophene contains isomeric impurities or if halogen migration ("halogen dance") occurs. These isomers often have very similar physical properties, making them extremely difficult to separate by standard crystallization or distillation.[13]
-
Starting Materials: Unreacted 2-(4-fluorophenyl)thiophene.
-
Over-brominated Species: 2,3-Dibromo-5-(4-fluorophenyl)thiophene or other poly-brominated species.
-
Residual Palladium: Must be reduced to low ppm levels for pharmaceutical applications.
Purification Strategy:
-
Control at the Source: The most effective purification strategy is to prevent the formation of impurities in the first place. Use high-purity starting materials and optimize the bromination reaction for high regioselectivity.
-
Crystallization: This is the preferred method for purification at scale. A solvent screen should be performed to identify a system that provides good yield and effectively rejects key impurities. A common method involves recrystallization from an alcohol/water mixture or a non-polar solvent like heptane.[8][14]
-
Distillation: If the product is a liquid or low-melting solid, fractional distillation under reduced pressure can be effective for removing less volatile impurities.[14] However, it is unlikely to separate close-boiling positional isomers.
-
Palladium Scavenging: After the Suzuki coupling, the crude 2-(4-fluorophenyl)thiophene intermediate should be treated to remove residual palladium. This can be done by:
-
Aqueous washes with a thiol-containing reagent (e.g., N-acetylcysteine).
-
Stirring the organic solution with a solid-supported scavenger (e.g., silica-functionalized thiols).
-
Carbon treatment.
-
Scalable Experimental Protocol
This protocol outlines a scalable, two-step synthesis based on the Suzuki-Miyaura coupling and subsequent bromination.
Part 1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki-Miyaura Coupling
| Reagent | M.W. | Equiv. | Quantity (for 1 mol scale) |
| 2-Bromothiophene | 163.04 | 1.0 | 163 g |
| 4-Fluorophenylboronic acid | 139.92 | 1.1 | 154 g |
| XPhos Pd G3 | 984.74 | 0.005 | 4.9 g |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 g |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | 1.6 L |
| Water | - | - | 0.8 L |
Procedure:
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2-bromothiophene, 4-fluorophenylboronic acid, and XPhos Pd G3.
-
Inerting: Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 2-Methyltetrahydrofuran. Begin agitation.
-
Base Addition: Prepare a solution of K₃PO₄ in degassed water. Add the aqueous base to the reactor over 15-30 minutes.
-
Reaction: Heat the mixture to 60-65 °C. Monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete in 6-12 hours.
-
Workup: Once complete, cool the reactor to 20-25 °C. Stop agitation and allow the layers to separate.
-
Phase Separation: Remove the lower aqueous layer. Wash the organic layer with 10% brine solution (2 x 500 mL).
-
Palladium Scavenging: Add a suitable palladium scavenger (e.g., 1 wt% silica-thiol scavenger relative to the theoretical product weight) and stir for 4-6 hours at room temperature.
-
Filtration & Concentration: Filter the mixture to remove the scavenger. Concentrate the filtrate under reduced pressure to yield crude 2-(4-fluorophenyl)thiophene as an oil or solid. The crude product can be taken directly to the next step or purified further by distillation or crystallization if required.[14]
Part 2: Regioselective Bromination
Sources
- 1. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
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- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
stability and storage conditions for 2-Bromo-5-(4-fluorophenyl)thiophene
Technical Support Center: 2-Bromo-5-(4-fluorophenyl)thiophene
Welcome to the technical support guide for this compound (CAS No. 1030825-20-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their synthetic workflows. As a crucial building block in the synthesis of pharmaceuticals like Canagliflozin, maintaining its chemical integrity is paramount for reproducible and successful outcomes[1]. This guide provides in-depth information on stability, storage, and troubleshooting to ensure the highest quality of your starting material.
Section 1: Core Storage and Handling Parameters
Before delving into specific issues, this table summarizes the essential conditions for storing and handling this compound to maintain its purity and stability.
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| Temperature | Long-term: 2-8°C (Refrigerated)[2]. | Prolonged storage at ambient temperature; exposure to high heat or ignition sources[3][4]. | Lower temperatures slow the rate of potential degradation reactions, primarily oxidation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Exposure to air for extended periods. | The thiophene ring system is susceptible to oxidative degradation over time[5]. |
| Light | Store in an amber vial or other light-proof container. Keep in a dark place[6]. | Direct exposure to sunlight or strong UV sources. | Aryl halides and heterocyclic compounds can be susceptible to photodegradation. |
| Moisture | Keep container tightly sealed in a dry environment (e.g., desiccator)[6][7]. | Exposure to humidity or aqueous environments during storage[4]. | Prevents hydrolysis and minimizes clumping of the solid material. |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate PPE (gloves, safety goggles, lab coat)[4][7][8]. | Inhalation of dust or direct contact with skin and eyes[9]. | The compound is classified as a potential skin, eye, and respiratory irritant[9]. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common user questions in a direct, problem-solution format.
Question 1: I've seen conflicting storage temperatures from different suppliers (Room Temperature vs. 2-8°C). Which one should I follow?
Answer: This is a common point of confusion. The optimal storage condition depends on the intended duration of storage.
-
For long-term storage (> 6 months): We strongly recommend storing the compound at 2-8°C under an inert atmosphere[2]. This is the best practice for preserving the compound at its highest purity by minimizing the rate of any potential degradation.
-
For short-term storage or routine lab use (< 6 months): Storage at room temperature in a tightly sealed, light-proof container is generally acceptable[3][6]. Many suppliers ship the product at ambient temperature, indicating its stability over shorter durations[2][3].
The key is to always minimize exposure to air, light, and moisture, regardless of the temperature[4][6].
Question 2: My vial of this compound, which was originally a white powder, has developed a yellowish or light brown tint. What happened?
Answer: A color change from white to yellow or brown is a common indicator of minor degradation. The most probable cause is slight oxidation of the electron-rich thiophene ring[5][10]. This can be initiated by prolonged exposure to atmospheric oxygen or light.
Is it still usable? Possibly, but you must validate its purity before use. A discolored compound should not be used in a critical synthesis step without re-analysis.
Recommended Action:
-
Purity Check: Perform a quick purity assessment. Thin-Layer Chromatography (TLC) against a reference standard (if available) is a fast method. For quantitative results, obtain a new ¹H NMR or an LC-MS spectrum to check for the presence of impurities.
-
Risk Assessment: If the impurity level is very low (<1-2%) and your reaction is robust, you may be able to proceed. However, for sensitive reactions, particularly those involving transition metal catalysis, using material of compromised purity can lead to lower yields and complex purification challenges.
Question 3: What are the primary chemical degradation pathways for this compound that I should be concerned about?
Answer: The two primary points of instability in the molecule are the thiophene ring and, to a lesser extent, the carbon-bromine bond.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation. This can be a slow process with atmospheric oxygen or can be accelerated by strong oxidizing agents in a reaction. This pathway can lead to the formation of thiophene-S-oxides or even ring-opened products[5][11].
-
Photodegradation: Aryl halides can be sensitive to UV light, which can potentially lead to the cleavage of the C-Br bond, generating radical species. While the thiophene ring itself has UV-stabilizing properties, this remains a potential concern[12].
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: A simplified diagram of potential oxidative degradation.
Section 3: Troubleshooting Experimental Issues
This section provides guidance for resolving problems that may arise during a chemical reaction involving this compound.
Problem: My reaction is giving low yields, and I suspect an issue with my starting material.
Answer: When a reliable synthetic protocol fails, starting material integrity is a primary suspect. This workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low reaction yields.
Protocol: Assessing Compound Stability in a Reaction Medium
This protocol helps determine if the compound is degrading under your specific experimental conditions, independent of other reagents.
-
Setup Control Vial: To a clean, dry reaction vessel, add this compound and the solvent to be used in your reaction at the same concentration as your planned experiment.
-
Mimic Conditions: Stir the mixture under the same atmosphere (e.g., Nitrogen) and at the same temperature as the intended reaction.
-
Time-Course Monitoring: At regular intervals (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot from the control vial.
-
Analyze Aliquots: Analyze each aliquot by TLC or LC-MS. Compare the spot(s) or peak(s) to the t=0 sample.
-
Interpretation:
-
No Change: If the analytical profile remains unchanged, your compound is stable under the reaction conditions (solvent, temperature, atmosphere), and the issue lies elsewhere (e.g., reagent quality, reaction mechanism).
-
New Spots/Peaks Appear: If new impurities are observed over time, the compound is degrading. This indicates a need to modify the reaction conditions, such as lowering the temperature or choosing a less reactive solvent[5].
-
By systematically isolating and testing variables, you can confidently identify and resolve the root cause of experimental inconsistency.
References
- BLDpharm. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
- Georganics. (n.d.). Thiophene derivatives.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
- Gaan, S., et al. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace.
- ChemScene. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- TCI Chemicals. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- CymitQuimica. (2024). Safety Data Sheet.
- Lanxess. (2017). Product Safety Assessment: Alkyl Bromides.
- PubChem. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. National Center for Biotechnology Information.
- ChemScene. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl]thiophene.
- CymitQuimica. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- TCI Chemicals. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- ChemicalBook. (2025). 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene.
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- ResearchGate. (2025). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- Gallou, F., et al. (n.d.). Reductions of aryl bromides in water at room temperature. National Center for Biotechnology Information.
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Technical Support Center: Purification of 2-Bromo-5-(4-fluorophenyl)thiophene
An in-depth technical guide to the synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene.
Welcome to the technical support center for 2-Bromo-5-(4-fluorophenyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require methods for its effective purification. As a key building block in the synthesis of pharmaceuticals like Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, ensuring the high purity of this compound is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2][3][4]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the purification of crude this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. Common methods include Suzuki or Kumada couplings and Friedel-Crafts reactions.[2][3][5] Based on these pathways, you can anticipate the following impurities:
| Impurity Type | Specific Examples | Likely Origin |
| Unreacted Starting Materials | 2-Bromothiophene, 4-Fluorophenylboronic acid (or its Grignard reagent equivalent), 2-Methyl-5-bromobenzoic acid. | Incomplete reaction conversion. |
| Homocoupling Byproducts | 4,4'-Difluorobiphenyl, 2,2'-Bithiophene. | Side reactions during cross-coupling, particularly in the presence of excess catalyst or base. |
| Catalyst Residues | Palladium (e.g., from Pd(PPh₃)₄), Nickel, or other transition metals. | Incomplete removal after reaction quench and workup.[6] |
| Solvent Residues | Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM), Ethanol. | Trapped solvent in the crude solid after initial isolation.[3][6] |
| Isomeric Byproducts | Positional isomers from non-selective bromination or coupling. | Lack of regioselectivity in the synthetic steps. |
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and widely used methods for purifying this solid compound on a laboratory scale are recrystallization and flash column chromatography . The choice between them depends on the nature of the impurities and the desired scale. Distillation under reduced pressure may also be an option if the compound is sufficiently volatile and thermally stable, though recrystallization and chromatography are more common for this class of compounds.[6][7]
Q3: How can I assess the purity of my final product?
A3: A multi-faceted approach is recommended to confirm purity. High-Performance Liquid Chromatography (HPLC) is excellent for routine purity checks and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can provide purity data and help identify volatile impurities. For the most accurate and definitive structural confirmation and purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard as it is a primary analytical method.[8]
Part 2: Purification Method Selection Workflow
The following decision tree can help you select the most appropriate purification strategy based on the characteristics of your crude material.
Caption: Decision tree for selecting a purification method.
Part 3: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during purification experiments.
Recrystallization Issues
Q: My compound will not dissolve in the hot recrystallization solvent, even with large volumes.
-
Cause: The chosen solvent has insufficient solvating power for your compound, even at elevated temperatures.
-
Solution: You have selected an inappropriate solvent. Consult solvent miscibility and polarity charts. For this compound, non-polar to moderately polar solvents are a good starting point. A Chinese patent suggests heating petroleum ether to 60°C to dissolve the crude residue.[6] If a single solvent fails, consider a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a "poor" anti-solvent (in which it is poorly soluble, e.g., hexanes or petroleum ether) until turbidity persists. Heat the mixture until it becomes clear and then allow it to cool slowly.
Q: No crystals form upon cooling, or an oil separates out.
-
Cause 1: The solution is not supersaturated. You may have used too much solvent.
-
Solution 1: Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then attempt to cool again.
-
Cause 2: The cooling process is too rapid, or there are no nucleation sites for crystal growth. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, and the solution becomes supersaturated at a temperature above the melting point.
-
Solution 2:
-
Slow Cooling: Ensure the flask is well-insulated to cool as slowly as possible.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to induce crystallization.
-
Refrigeration: Once the solution has reached room temperature, place it in a refrigerator or freezer to further decrease solubility.
-
Q: The yield from recrystallization is very low.
-
Cause: Your compound has significant solubility in the solvent even at low temperatures, or you did not collect the second crop of crystals.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Ice Bath: Ensure the flask is thoroughly chilled in an ice bath for an extended period (e.g., 30+ minutes) before filtration to maximize precipitation.
-
Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining filtrate) and cool it again to obtain a second, often less pure, crop of crystals.
-
Flash Column Chromatography Issues
Q: My compound is not separating from an impurity (spots are overlapping on TLC).
-
Cause: The chosen eluent (mobile phase) system does not have the right polarity to resolve the compounds on the silica gel (stationary phase).
-
Solution:
-
Adjust Polarity: For non-polar compounds like this, a typical eluent is a mixture of hexanes and ethyl acetate.[9][10] If your spots are not separating, try a less polar system (e.g., increase the proportion of hexanes). Run a gradient on your TLC plate (e.g., 100% hexanes, 98:2, 95:5, 90:10 hexanes:ethyl acetate) to find the optimal solvent ratio that provides good separation (ΔRf > 0.2).
-
Change Solvents: If adjusting polarity doesn't work, the impurity may have a similar polarity but different functional groups. Try replacing ethyl acetate with dichloromethane or toluene to alter the specific interactions with the silica gel.
-
Q: The compound is smearing or "tailing" down the column.
-
Cause 1: The crude sample was overloaded onto the column.
-
Solution 1: Use a larger column or reduce the amount of sample. A general rule is to load 1-5% of the silica gel mass (e.g., for 100g of silica, load 1-5g of crude material).
-
Cause 2: The sample was not loaded in a concentrated band.
-
Solution 2: Dissolve the crude material in the minimum amount of the eluent or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this silica completely to a free-flowing powder and carefully add it to the top of the column bed. This "dry loading" technique results in much sharper bands.
Q: The pressure in the system is too high, and the flow rate is very slow.
-
Cause: The silica gel was packed improperly, or fine particles are clogging the column frit.
-
Solution:
-
Proper Packing: Ensure you pack the column as a slurry ("wet packing") to avoid air gaps and channels.[9]
-
Filter Sample: Before loading, filter your crude sample solution through a small plug of celite or a syringe filter to remove any particulate matter that could clog the column.
-
Check System: Ensure there are no blockages in the lines or stopcocks of your chromatography system.[11]
-
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal when impurities have a different polarity from the desired product.
Caption: Workflow for flash column chromatography.
Methodology:
-
Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc). Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes.[9]
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the bed surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and mix to form a paste.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system (e.g., 98:2 Hexanes:EtOAc).
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol is highly effective if the impurities are present in small amounts or have solubilities different from the product.
Methodology:
-
Solvent Selection: Based on patent literature, petroleum ether is a suitable solvent.[6] You can also test other single solvents like hexanes, heptane, or isopropanol.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of petroleum ether and begin heating the mixture to a gentle reflux (around 60°C) with stirring.[6]
-
Continue adding the solvent in small portions until the solid just dissolves completely. Avoid adding a large excess.
-
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., catalyst residues, dust), perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step removes solid impurities that would otherwise contaminate your crystals.
-
Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (petroleum ether) to rinse away any remaining soluble impurities.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven or desiccator.
-
Part 5: Purity Assessment
After purification, it is essential to verify the purity of this compound. The following table compares common analytical methods.[8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. |
| Typical Accuracy | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Primary Strengths | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information of impurities. | Primary analytical method (no reference standard needed), highly accurate and precise, provides structural information. |
| Primary Limitations | May require derivatization for some compounds, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Part 6: Safety and Handling
Always handle this compound and its related compounds with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13][14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.[13]
References
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- 2-(5-bromo-2-methyl benzyl)-5-(4-fluorophenyl)thiophene Safety Data Sheet. (n.d.). Echemi. [URL: https://www.echemi.com/products/1030825-20-7.html]
- Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Safety Data Sheet. (2025). Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC449940010&productDescription=METHYL+2-AMINO-4-%284-FLUOROPHENYL%29THIOPHENE-3-CARBOXYLATE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- 2-(2-Methyl-5-Bromobenzyl)-5-(4-Fluorophenyl)Thiophene MSDS/SDS. (n.d.). ChemSrc. [URL: https://www.chemsrc.com/cas/1030825-20-7_1215383.html]
- Separation and purification method of 2-(4-fluorophenyl) thiophene. (2014). CN103601715A. Google Patents. [URL: https://patents.google.
- 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72603549.htm]
- 4-Bromoamphetamine (hydrochloride) Safety Data Sheet. (2025). Cayman Chemical. [URL: https://www.caymanchem.com/product/58400-88-7/4-bromoamphetamine-(hydrochloride)]
- 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0038]
- Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. (2015). CN104311532A. Google Patents. [URL: https://patents.google.
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B5335]
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (2025). BenchChem. [URL: https://www.benchchem.com/product/b1134]
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/136/430/t0140021.pdf]
- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (2015). CN104892566A. Google Patents. [URL: https://patents.google.
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). CymitQuimica. [URL: https://www.cymitquimica.com/base/files/TCI/B5335_SPEC.pdf]
- Supporting Information. (n.d.). Caltech Authors. [URL: https://authors.library.caltech.edu/69668/2/SI.pdf]
- An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene. (2025). BenchChem. [URL: https://www.benchchem.com/product/B6789]
- How can one synthesize 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl) thiophene? (n.d.). FAQ. [URL: https://faq.guide/how-can-one-synthesize-2-5-bromo-2-methylbenzyl-5-4-fluorophenyl-thiophene/]
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl]thiophene. (n.d.). ChemScene. [URL: https://www.chemscene.com/products/2-5-Bromo-2-methylbenzyl-5-4-fluorophenyl-thiophene.html]
- Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.). Royal Society of Chemistry. [URL: https://www.rsc.
- 2-Bromo-5-nitrothiophene. (2018). SIELC Technologies. [URL: https://sielc.com/compound-2-bromo-5-nitrothiophene.html]
- Analytical Method Summaries. (n.d.). EPA. [URL: https://www.epa.gov/sites/default/files/2021-09/documents/method-522-summary.pdf]
- Troubleshooting Guide. (n.d.). Phenomenex. [URL: https://www.phenomenex.com/Content/Images/promo/UHP-001B.pdf]
- HPLC Troubleshooting Guide. (2022). Phenomenex. [URL: https://www.phenomenex.com/View/Get/4192]
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B5335]
- Procuring 2-(5-Bromo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene: Insights for R&D and Bulk Purchase. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/procuring-2-5-bromo-2-methylbenzyl-5-4-fluorophenylthiophene-insights-for-rd-and-bulk-purchase]
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-5-Bromo-2-methylbenzyl-5-_4-fluorophenyl_thiophene]
- 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/syn/sy3h6e4112bd]
- Protein purification troubleshooting guide. (n.d.). Dutscher. [URL: https://www.dutscher.
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- Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. (2016). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4756700/]
- Gel purification troubleshooting. (2024). Reddit. [URL: https://www.reddit.
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- 2-vinylthiophene. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0982]
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2017). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152079/]
- Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. (2018). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5769213/]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-(4-fluorophenyl)thiophene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for cross-coupling reactions involving 2-Bromo-5-(4-fluorophenyl)thiophene. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs): Initial Catalyst & Condition Selection
This section addresses the most common initial questions regarding the choice of catalytic systems for various cross-coupling reactions with this compound.
Q1: What are the primary palladium-catalyzed cross-coupling reactions suitable for this compound?
This compound is an aryl bromide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C2-position of the thiophene ring is generally more electron-deficient, which facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.[1] The most commonly employed and effective reactions include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the commercial availability and stability of the boron reagents.[2]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.[5]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[6][7]
-
Stille Coupling: For C-C bond formation with organostannanes. While versatile, the toxicity of tin reagents is a significant drawback.[8][9]
The choice of reaction depends on the desired final product. For most applications requiring the installation of a new aryl, heteroaryl, or vinyl group, the Suzuki-Miyaura coupling offers the best balance of reliability, functional group tolerance, and operational simplicity.
Q2: I want to perform a Suzuki-Miyaura coupling. What is the best catalyst system to start with?
For the Suzuki-Miyaura coupling of this compound, selecting a robust catalyst system is crucial, especially when coupling with other heteroaryl boronic acids, which can be unstable.[10] The key is to use a ligand that promotes both fast oxidative addition and reductive elimination while preventing catalyst deactivation.
Causality: Bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands) are highly effective because they create a sterically hindered and electronically rich palladium center.[11] This promotes the formation of a reactive, coordinatively unsaturated "Pd(0)L" species that readily undergoes oxidative addition and facilitates the final reductive elimination step, which can be challenging for hindered substrates.[11] Pre-catalysts are often preferred as they are air-stable and form the active Pd(0) species in situ.[10][12]
Below is a summary of recommended starting conditions.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) or Pd(OAc)₂ (2 mol%) | G3 precatalysts are air-stable and rapidly form the active catalyst.[11] Pd(OAc)₂ is a cost-effective alternative but requires in-situ reduction. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate key catalytic steps and prevent catalyst decomposition.[11][13][14] Essential for challenging couplings. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ is a good choice for sensitive boronic acids as it is less harsh.[10] K₂CO₃ is a common, effective, and economical alternative.[1][15] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Aprotic/aqueous mixtures are standard and effective.[1][16] Anhydrous solvents like DMF can also be used.[15] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without causing significant reagent decomposition. Monitor for boronic acid stability.[1][11] |
Q3: What are the recommended starting conditions for a Heck reaction with this substrate?
The Heck reaction couples the bromothiophene with an alkene.[4] The choice of ligand is critical to ensure high yields and selectivity. While simple phosphines like PPh₃ can be used, more specialized ligands or ligandless systems under specific conditions may offer better results.[17][18]
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | A common and effective palladium(II) source for Heck reactions.[1][19] |
| Ligand | P(o-tol)₃ (2-4 mol%) or PPh₃ | P(o-tol)₃ is often more effective than PPh₃ for aryl bromides.[19] Some modern protocols use more complex phosphines or N-heterocyclic carbenes (NHCs). |
| Base | K₂CO₃ or Et₃N (2-3 equiv.) | An inorganic base like K₂CO₃ is often robust.[1] Triethylamine (Et₃N) is a classic choice but can sometimes act as a hydride source, leading to side reactions.[19] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are standard to ensure solubility and achieve necessary reaction temperatures.[1][19] |
| Temperature | 120-140 °C | Heck reactions often require elevated temperatures to proceed efficiently.[1] |
Q4: How should I approach a Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is the premier method for forming a C-N bond.[5][20] Success with bromothiophenes relies heavily on the use of specialized ligands that can facilitate the challenging C-N reductive elimination step.
Causality: Bidentate phosphine ligands like Xantphos or bulky monodentate ligands are crucial. They stabilize the palladium center and create the appropriate geometry to allow the amine and the aryl group to reductively eliminate, forming the desired product.[21] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are required to deprotonate the amine without competing in side reactions.[5][21]
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Both are common precursors for generating the active Pd(0) catalyst.[21] |
| Ligand | Xantphos or BINAP (2-4 mol%) | These ligands are well-established for promoting C-N coupling, even with less reactive amines or challenging aryl halides.[21][22] |
| Base | Cs₂CO₃ or NaOtBu (2 equiv.) | Cs₂CO₃ is a milder choice suitable for many substrates.[21] NaOtBu is stronger and often used for less reactive amines. |
| Solvent | Dioxane or Toluene | Anhydrous, non-protic solvents are required for this reaction. |
| Temperature | 90-110 °C | Typical temperature range to ensure a reasonable reaction rate. |
Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This section provides solutions to common problems encountered during cross-coupling reactions with this compound.
Q1: My reaction has stalled or shows very low conversion. What's wrong?
This is the most common issue and can stem from several sources. A systematic approach is needed to diagnose the problem.
Caption: Decision tree for troubleshooting a stalled reaction.
-
Possible Cause 1: Catalyst Deactivation.
-
Why it happens: The sulfur atom in the thiophene ring can act as a ligand for the palladium center, leading to catalyst poisoning and the formation of inactive palladium species.[23][24] This is often visually indicated by the formation of palladium black (finely divided palladium metal).[25] At elevated temperatures or with prolonged reaction times, the phosphine ligand itself can also degrade.[26]
-
Solution:
-
Use a More Robust Ligand: Switch to a sterically hindered, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, tBuXPhos). These ligands form stronger bonds with palladium, protecting it from both poisoning by the substrate and aggregation into palladium black.[11][23]
-
Use a Precatalyst: Air-stable precatalysts (like Buchwald G3 or G4 precatalysts) ensure the efficient generation of the active Pd(0) species and can lead to more consistent results.[11][12]
-
Sequential Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help push it to completion.[23]
-
-
-
Possible Cause 2: Poor Reagent Quality.
-
Why it happens: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) under the reaction conditions, particularly in the presence of water and base at high temperatures.[10][27] Grignard or organozinc reagents are sensitive to moisture and air.
-
Solution:
-
Verify Reagent Quality: Use freshly purchased or purified reagents. Boronic acids can be checked by NMR.
-
Use Boronic Acid Surrogates: For Suzuki couplings, consider using more stable potassium trifluoroborate salts (ArBF₃K) or N-methyliminodiacetic acid (MIDA) boronates.[14] MIDA boronates, in particular, are highly stable and undergo a slow release of the active boronic acid under basic conditions, which minimizes decomposition.[14]
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions (Stille, Negishi), ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
-
-
Possible Cause 3: Insufficiently Active Conditions.
-
Why it happens: The specific coupling partners may be sterically hindered or electronically mismatched, requiring more forcing conditions.
-
Solution:
-
Screen Solvents and Bases: The choice of solvent can dramatically affect solubility and reaction rates.[23] If a reaction is sluggish in dioxane, consider toluene or DMF. A stronger base (e.g., switching from K₂CO₃ to Cs₂CO₃ or K₃PO₄) can accelerate the transmetalation step.
-
Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. However, be aware that this can also accelerate reagent decomposition and side reactions.[23]
-
-
Q2: I'm observing significant debromination of my starting material. How do I stop it?
This side reaction, known as hydrodehalogenation, results in the formation of 5-(4-fluorophenyl)thiophene.
-
Why it happens: This occurs when a hydride source is present in the reaction mixture. The palladium intermediate (Ar-Pd-X) can react with the hydride and reductively eliminate to form the debrominated product instead of the desired cross-coupled product.[11]
-
Common Hydride Sources:
-
Bases: Amine bases like triethylamine (Et₃N).
-
Solvents: Alcohols (e.g., isopropanol) or solvents that can degrade to form hydrides.
-
Impurities: Water or other impurities in the reagents or solvents.
-
-
Solution:
-
Change the Base: Switch from amine bases to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[11]
-
Use Anhydrous, High-Purity Solvents: Ensure your solvent is free from water and other potential hydride-donating impurities.
-
Q3: My Suzuki reaction is messy with a lot of boronic acid homocoupling. What should I do?
Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction that consumes your reagent and complicates purification.
-
Why it happens: This is often promoted by the presence of oxygen and is catalyzed by the palladium species. It can be particularly problematic if the transmetalation or reductive elimination steps of the desired cycle are slow, allowing this off-cycle reaction to compete.
-
Solution:
-
Thoroughly Degas: Ensure the reaction mixture is rigorously degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining an inert atmosphere throughout the reaction.[11]
-
Control Reagent Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess will favor homocoupling.
-
Optimize Catalyst System: A more active catalyst system (e.g., using a bulky biarylphosphine ligand) can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.
-
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable, step-by-step method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a modern, highly effective catalyst system.
Reagents & Equipment
-
This compound
-
Arylboronic Acid (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (3.0 equiv.), and XPhos Pd G3 (0.02 equiv.).[11]
-
The use of an air-stable precatalyst allows for weighing the solids directly in the flask on the bench before inerting the atmosphere.[11]
-
-
Solvent Addition and Degassing:
-
In a separate container, prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon for 20-30 minutes.
-
Using a syringe, add the degassed solvent to the Schlenk flask containing the solids to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Briefly sparge the headspace of the reaction flask with argon for another 5 minutes before sealing.
-
-
Reaction Execution:
-
Lower the sealed flask into a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, which is normal for these catalyst systems.[28]
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-18 hours.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure cross-coupled product.
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions. Benchchem.
- Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds. Benchchem.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. 2015-03-27.
- Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal.
- A Comparative Analysis of Catalysts for the Synthesis of 2-(4-fluorophenyl)thiophene. Benchchem.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
- Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. 2025-08-07.
- Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
- Heck Reaction.
- A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. Benchchem.
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate.
- Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry (RSC Publishing).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. 2025-08-06.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. 2025-08-06.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023-06-30.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). 2019-09-02.
- How can I solve my problem with Suzuki coupling? ResearchGate. 2014-12-23.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. PMC - NIH.
- Stille Coupling. Organic Chemistry Portal.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Heck Reaction. Chemistry LibreTexts. 2023-06-30.
- Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC - NIH.
- Stille reaction. Wikipedia.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. 2021-07-09.
- Cross-coupling reaction. Wikipedia.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC - PubMed Central. 2023-04-27.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Stille Coupling. Chemistry LibreTexts. 2023-06-30.
- Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 18. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 25. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-(4-fluorophenyl)thiophene
Welcome to the dedicated technical support center for 2-Bromo-5-(4-fluorophenyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of handling and reacting with this versatile building block. The appropriate choice of solvent is paramount to achieving desired reaction outcomes, and this guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data is not extensively published, based on its structure—a relatively nonpolar aromatic thiophene core with a polarizable bromine atom and a fluorophenyl group—this compound is expected to be soluble in a range of common organic solvents.[1] It is anticipated to have good solubility in nonpolar aromatic solvents like toluene and xylene, ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane, and polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its solubility in polar protic solvents like ethanol or methanol is likely to be lower. For practical purposes, a simple solubility test is recommended before setting up a large-scale reaction (see Experimental Protocols).
Q2: How does the choice of solvent impact the stability of this compound?
A2: this compound is a stable compound under typical reaction conditions for cross-coupling. However, in the presence of strong nucleophiles or bases, particularly at elevated temperatures, degradation or side reactions can occur. The choice of solvent can influence the rates of these undesired pathways. For instance, highly polar aprotic solvents might enhance the rate of nucleophilic aromatic substitution as a side reaction.
Q3: Are there any solvents that should be generally avoided when working with this compound?
A3: For palladium-catalyzed cross-coupling reactions, certain solvents are known to be detrimental. Chlorinated solvents (e.g., chloroform, dichloromethane) and coordinating solvents like acetonitrile or pyridine have been reported to inhibit palladium catalysts by binding to the metal center.[2] For Buchwald-Hartwig aminations, these solvents should generally be avoided.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptom: You are performing a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but the reaction shows low conversion to the desired product.
Possible Causes & Recommended Solutions:
-
Poor Solubility of Reagents: The boronic acid or the base may have poor solubility in the chosen solvent, limiting their availability in the reaction mixture.
-
Solution: For Suzuki couplings of similar 2-bromothiophenes, a mixture of 1,4-dioxane and water (typically 4:1) has been shown to be effective, as it can improve the solubility of both the organic substrate and the inorganic base.[3] Toluene is another common solvent, but for some boronic acids, 1,4-dioxane may provide better yields due to improved solubility.[4] If using an anhydrous system with a base like potassium phosphate (K₃PO₄), adding a small amount of water can be beneficial.[5]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.
-
Solution: The solvent plays a crucial role in catalyst activation and stability.[6][7] Ensure your solvent is anhydrous and properly degassed, as oxygen can lead to the formation of palladium black and catalyst deactivation.[8] If using a Pd(II) precatalyst, some solvents can aid in its reduction to the active Pd(0) state.[9] Consider switching to a different solvent system, such as THF/water or toluene/water, which are commonly successful for Suzuki reactions.[10]
-
-
Side Reactions: Homocoupling of the boronic acid or hydrodehalogenation of the starting material can compete with the desired cross-coupling.[8]
-
Solution: The solvent can influence the rates of these side reactions.[9] For instance, higher proportions of water in an aqueous-organic mixture can sometimes promote homocoupling.[9] Optimizing the solvent system and ensuring rigorous degassing can help minimize these side reactions. The use of bulky, electron-rich phosphine ligands can also accelerate the desired reductive elimination step relative to side reactions.[11]
-
Issue 2: Hydrodehalogenation as a Major Side Product in Buchwald-Hartwig Amination
Symptom: Instead of the desired C-N coupled product, you are observing a significant amount of 5-(4-fluorophenyl)thiophene, where the bromine has been replaced by a hydrogen atom.
Possible Causes & Recommended Solutions:
-
Source of Hydride: The hydride source for this reduction can be the amine coupling partner, the solvent, or the base.[12]
-
Solution: Ethereal solvents like THF or 1,4-dioxane, or aromatic solvents like toluene, are generally preferred for Buchwald-Hartwig aminations.[2] Avoid using alcohol solvents if hydrodehalogenation is a significant issue, as they can act as hydride donors.[11] Ensure you are using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[12]
-
-
Slow Reductive Elimination: If the final C-N bond-forming step is slow, the intermediate palladium-aryl complex has more time to undergo side reactions.
-
Solution: The choice of ligand is critical.[12] However, the solvent can also influence the rate of reductive elimination. A less polar solvent like toluene may favor this step. Additionally, ensure the reaction temperature is optimal; sometimes, a lower temperature can suppress side reactions.
-
Issue 3: Inconsistent Results in Heck Reaction
Symptom: You are performing a Heck reaction with an alkene, and the yields are not reproducible.
Possible Causes & Recommended Solutions:
-
Solvent Polarity and Additives: The polarity of the solvent can significantly impact the rate and efficiency of the Heck reaction.
-
Solution: Polar aprotic solvents like DMF or DMAc are often used for Heck reactions.[13][14] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be crucial for reproducibility, especially when using an inorganic base.[15] The combination of a suitable solvent and an additive can help to ensure consistent reaction conditions.
-
-
Base Solubility and Activity: The base may not be sufficiently soluble or active in the chosen solvent.
-
Solution: For Heck reactions, both organic bases like triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or potassium acetate (KOAc) are used.[13] The choice of solvent should be compatible with the chosen base. For example, if using K₂CO₃, a polar solvent like DMF is generally a good choice.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
Procedure:
-
To an oven-dried reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., BrettPhos, 1.5-3 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vial.
-
Add this compound and a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Place the vial in a preheated heating block (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.[12]
Visualizations
Caption: A decision tree for initial solvent selection based on the desired cross-coupling reaction.
Caption: The role of the solvent in the Suzuki-Miyaura catalytic cycle.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central.
- The effect of different solvents on the Suzuki coupling reaction.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Optimization of Buchwald-Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.
- Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based C
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. PubChem.
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl]thiophene. ChemScene.
- 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene. ChemicalBook.
- An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents. Benchchem.
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene 1030825-20-7. TCI Chemicals.
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- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of synthetic intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Bromo-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of the SGLT2 inhibitor Canagliflozin, presents a compelling case study for the application of advanced analytical techniques. This guide offers an in-depth analysis of its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical methodologies.
Introduction to this compound: A Critical Intermediate
This compound (CAS No. 1073313-97-9) is a substituted thiophene derivative of significant interest in medicinal chemistry. Its primary role as a precursor to Canagliflozin, a widely prescribed therapeutic for type 2 diabetes, underscores the importance of its unambiguous structural verification. The molecule's structure, featuring a disubstituted thiophene ring and a fluorinated phenyl group, gives rise to a distinct spectroscopic signature that is well-suited for NMR analysis. A certificate of analysis for this compound confirms its characterization by methods including ¹H NMR, mass spectrometry, and infrared spectroscopy, with a reported purity of 98.05% by HPLC[1].
¹H and ¹³C NMR Spectral Analysis: A Predictive Approach
While experimental spectra are confirmed to exist, this guide will present a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established principles and spectral data of analogous structures. This predictive approach serves as a powerful tool for researchers to anticipate and interpret their own experimental findings.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiophene and fluorophenyl rings. The chemical shifts are influenced by the electronic effects of the bromine, sulfur, and fluorine atoms, as well as the aromatic ring currents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.10 | Doublet (d) | ~3.8 |
| H-4 | ~7.25 | Doublet (d) | ~3.8 |
| H-2', H-6' | ~7.60 | Triplet (t) or Doublet of Doublets (dd) | ~8.8, 5.4 (¹⁹F coupling) |
| H-3', H-5' | ~7.15 | Triplet (t) | ~8.8 |
The protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The protons on the 4-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative bromine and fluorine atoms will significantly influence the chemical shifts of the carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~112 |
| C-3 | ~130 |
| C-4 | ~124 |
| C-5 | ~145 |
| C-1' | ~130 (d, J_CF ≈ 3 Hz) |
| C-2', C-6' | ~128 (d, J_CF ≈ 8 Hz) |
| C-3', C-5' | ~116 (d, J_CF ≈ 22 Hz) |
| C-4' | ~163 (d, J_CF ≈ 250 Hz) |
The carbon directly attached to the fluorine atom (C-4') will show a large one-bond carbon-fluorine coupling constant, while other carbons in the fluorophenyl ring will exhibit smaller two- and three-bond couplings.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural confirmation, the following experimental protocol is recommended.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a spectral width that encompasses the entire aromatic region (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use a spectral width covering the expected range of aromatic and substituted carbon signals (e.g., 0-180 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Comparative Analysis with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
Mass Spectrometry (MS):
-
Strengths: Provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.
-
Limitations: Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy:
-
Strengths: Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C-H, C=C, C-Br, C-F bonds).
-
Limitations: Provides a "fingerprint" of the molecule but does not reveal the complete atomic arrangement.
High-Performance Liquid Chromatography (HPLC):
-
Strengths: Primarily used to assess the purity of the compound. A single, sharp peak is indicative of a pure substance.
-
Limitations: Does not provide structural information.
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The structural integrity of this compound is paramount to its successful use in the synthesis of Canagliflozin. While techniques like Mass Spectrometry and Infrared Spectroscopy provide valuable, complementary data, ¹H and ¹³C NMR spectroscopy remain the gold standard for unambiguous structural determination. The detailed information on atomic connectivity and chemical environment afforded by NMR is indispensable for confirming the identity of this critical pharmaceutical intermediate. The predictive analysis presented in this guide, grounded in established spectroscopic principles, provides a robust framework for researchers to interpret their experimental data with confidence.
References
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Allmpus Laboratories Pvt Ltd. Certificate Of Analysis - CANAGLIFLOZIN IMPURITY 19. [Link]
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PubChem. 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. [Link]
- Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
-
Allmpus. propionyl canagliflozin. [Link]
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ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
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Allmpus Laboratories Pvt Ltd. Certificate Of Analysis - CANAGLIFLOZIN IMPURITY 19. [Link]
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mass spectrometry fragmentation pattern of 2-Bromo-5-(4-fluorophenyl)thiophene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-(4-fluorophenyl)thiophene: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of modern chemistry. Mass spectrometry (MS) serves as a principal analytical technique, offering a detailed molecular fingerprint through controlled fragmentation. This guide presents a comprehensive comparative analysis of the anticipated , a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.
While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily accessible, a robust and scientifically sound fragmentation pattern can be predicted. This prediction is grounded in the well-established principles of mass spectrometry and the observed fragmentation behavior of structurally related compounds, such as halogenated aromatics and thiophene derivatives.[1][2] This guide will compare the expected fragmentation pathways with known behaviors and contrast the two primary analytical methodologies, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for its characterization.
Predicted Mass Spectrometry Fragmentation Profile
Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive and structurally informative fragmentation, making it ideal for the analysis of semi-volatile compounds like this compound.[1] The fragmentation process begins with the formation of an energetically unstable molecular ion (M⁺•), which then undergoes a cascade of bond cleavages and rearrangements to form more stable fragment ions.
The molecular formula for this compound is C₁₀H₆BrFS, with a nominal molecular weight of approximately 272 g/mol (using the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³²S).
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺•): The mass spectrum is expected to exhibit a prominent molecular ion peak. A critical identifying feature will be the isotopic cluster resulting from the presence of a single bromine atom. The M⁺• peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) will appear at m/z 272 and 274, respectively, with a characteristic relative intensity ratio of nearly 1:1.[3]
-
Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is a highly probable fragmentation pathway for bromoaromatic compounds.[4] This results in the formation of a stable 4-fluorophenyl-thiophene cation.
-
Loss of a Fluorine Radical (•F) or HF: The loss of a fluorine radical from the molecular ion is possible. Alternatively, the elimination of a neutral hydrogen fluoride (HF) molecule can occur.
-
Cleavage of the Inter-ring C-C Bond: The bond connecting the thiophene and fluorophenyl rings can cleave, leading to fragments corresponding to each ring system.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, commonly involving the loss of acetylene (C₂H₂) or a thioformyl radical (•CHS).[5][6]
Proposed Fragmentation Diagram
The following diagram illustrates the most probable fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Fragment Ions
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Neutral Loss | Description |
| 272/274 | [C₁₀H₆BrFS]⁺• | - | Molecular ion (M⁺•) with characteristic Br isotope pattern. |
| 193 | [C₁₀H₆FS]⁺ | •Br | Loss of a bromine radical. Expected to be a major fragment. |
| 253/255 | [C₁₀H₅BrS]⁺• | •F | Loss of a fluorine radical from the molecular ion. |
| 161/163 | [C₄H₂BrS]⁺• | C₆H₄F | Cleavage of the inter-ring bond, retaining the bromothiophene moiety. |
| 95 | [C₆H₄F]⁺ | C₄H₂BrS | Cleavage of the inter-ring bond, forming the fluorophenyl cation. |
| 132 | [C₈H₄S]⁺• | HF | Loss of hydrogen fluoride from the [C₁₀H₆FS]⁺ fragment. |
Comparison of Analytical Methodologies: GC-MS vs. LC-MS
The choice of analytical technique is critical for achieving optimal separation and characterization. Both GC-MS and LC-MS offer distinct advantages and are viable for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for analyzing volatile and semi-volatile compounds that are thermally stable.[7] Given the aromatic nature of the target compound, it is expected to have sufficient volatility and stability for GC analysis. The use of standard Electron Ionization (EI) provides reproducible, high-energy fragmentation that is excellent for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that accommodates a broader range of compounds, including those that are non-volatile or thermally labile.[8][9] For this compound, LC-MS would likely employ a soft ionization technique like Electrospray Ionization (ESI). While ESI is highly sensitive, it may not induce significant fragmentation on its own, often yielding only the molecular ion.[10] Therefore, tandem mass spectrometry (LC-MS/MS) would be necessary to generate structurally informative fragments through collision-induced dissociation (CID).[8]
Performance Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Applicability | Excellent for volatile and thermally stable compounds. Likely suitable for the target analyte. | Applicable to a wide range of polarities and thermally labile compounds.[9] |
| Ionization & Fragmentation | Hard ionization (EI) provides extensive, reproducible fragmentation patterns useful for structural identification.[1] | Soft ionization (ESI) results in minimal fragmentation. Requires MS/MS (CID) to induce fragmentation.[10] |
| Selectivity & Sensitivity | High selectivity. Sensitivity is generally very good. | Can offer extremely high selectivity and sensitivity, especially in Multiple Reaction Monitoring (MRM) mode.[8] |
| Sample Preparation | May require derivatization for less volatile compounds, but likely not needed for this analyte. | Generally simpler, involving dissolution in a suitable mobile phase. |
| Potential Issues | Halogenated compounds can sometimes exhibit peak tailing or interact with active sites in the GC system.[7] | Analyte must be ionizable by ESI or a similar technique. Relatively nonpolar compounds can be challenging.[11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis
This protocol outlines a standard method for the qualitative analysis of a semi-volatile aromatic compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
- Perform serial dilutions as necessary to achieve a final concentration suitable for analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumental Parameters:
- Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
- GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]
- Injector: Splitless injection at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: Increase at 15°C/min to 300°C.
- Final hold: Hold at 300°C for 5 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
- Source Temperature: 230°C.
- Acquisition Mode: Full Scan.
- Scan Range: m/z 40-400.
Workflow for GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is designed for high-sensitivity quantitative analysis or for confirmation when GC-MS is not suitable.
1. Sample Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
- Dilute the stock solution with the initial mobile phase to the desired concentration range for analysis (e.g., 1-100 ng/mL).
2. LC-MS/MS Instrumental Parameters:
- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
- LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Predicted MRM Transitions:
- Precursor Ion (Q1): m/z 272 (for ⁷⁹Br isotope).
- Product Ion (Q3): m/z 193 (corresponding to the loss of •Br).
References
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]
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Mundim, M. S. P., et al. (2007). Study of thiophene inner shell photofragmentation. ETDEWEB - OSTI.GOV. Retrieved January 20, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 20, 2026, from [Link]
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Sándor, Z., & Kollar, E. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(6), 544-550. [Link]
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2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE. (n.d.). Gsrs. Retrieved January 20, 2026, from [Link]
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Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Retrieved January 20, 2026, from [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. Retrieved January 20, 2026, from [Link]
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GC/MS operating parameters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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2,4-Dibromo-5-(4-fluorophenyl)thiophene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
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Jensen, M. B., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). PMC - NIH. [Link]
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LC/MS not good for small molecules. (2012). Chromatography Forum. Retrieved January 20, 2026, from [Link]
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Liquid chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 20, 2026, from [Link]
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Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023). YouTube. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of 2-Bromo-5-(4-fluorophenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount. 2-Bromo-5-(4-fluorophenyl)thiophene stands as a critical building block in the synthesis of various pharmaceutically active compounds. This guide offers an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance metrics to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction to this compound
This compound is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a 4-fluorophenyl group. This unique combination of functionalities makes it a versatile intermediate in medicinal chemistry. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the fluorophenyl moiety is a common pharmacophore known to enhance metabolic stability and binding affinity of drug candidates.
This guide will explore three principal synthetic strategies for the preparation of this compound:
-
Route 1: Two-Step Synthesis via Suzuki-Miyaura Coupling and Subsequent Bromination
-
Route 2: Two-Step Synthesis via Kumada Coupling and Subsequent Bromination
-
Route 3: Direct C-H Arylation
Each route will be evaluated based on factors such as overall yield, purity of the final product, reaction conditions, cost-effectiveness, and scalability.
Route 1: Suzuki-Miyaura Coupling Followed by Bromination
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[1] In this two-step approach, 2-bromothiophene is first coupled with 4-fluorophenylboronic acid to yield the intermediate 2-(4-fluorophenyl)thiophene, which is then regioselectively brominated.
Mechanism Insight
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of 2-bromothiophene to a Pd(0) species. This is followed by transmetalation with the 4-fluorophenylboronic acid, activated by a base, and concludes with reductive elimination to furnish the C-C coupled product and regenerate the Pd(0) catalyst.
The subsequent bromination of 2-(4-fluorophenyl)thiophene with an electrophilic bromine source, such as N-bromosuccinimide (NBS), preferentially occurs at the C5 position of the thiophene ring. This high regioselectivity is attributed to the electronic activation of the thiophene ring by the sulfur atom and the directing effect of the existing C2-aryl substituent, which stabilizes the intermediate sigma complex formed during electrophilic attack at the adjacent C5 position.[2]
Experimental Protocol
Step 1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki-Miyaura Coupling [3][4]
-
To a solution of 4-fluorophenylboronic acid (4.98 g, 36 mmol) and 2-bromothiophene (4.1 g, 30 mmol) in N,N-dimethylformamide (DMF) (20 mL), add anhydrous potassium carbonate (10.98 g, 60 mmol).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (24 mg, 0.5 mol%).
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 15 hours.[3]
-
After completion, cool the reaction to room temperature and quench with distilled water (30 mL).
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield 2-(4-fluorophenyl)thiophene.
Step 2: Bromination of 2-(4-fluorophenyl)thiophene [5]
-
Dissolve the purified 2-(4-fluorophenyl)thiophene (e.g., 0.26 mmol) in tetrahydrofuran (THF) (17 mL).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents, 0.29 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.[5]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, toluene/n-heptane) to afford this compound.
Data Summary
| Parameter | Value |
| Overall Yield | ~70-80% |
| Purity | >98% (after chromatography) |
| Reaction Time | ~35 hours |
| Key Reagents | 4-fluorophenylboronic acid, 2-bromothiophene, PdCl₂(dppf), K₂CO₃, NBS |
| Solvents | DMF, THF, Dichloromethane |
Diagram of the Suzuki-Miyaura Coupling and Bromination Workflow
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling and subsequent bromination.
Route 2: Kumada Coupling Followed by Bromination
The Kumada coupling offers an alternative palladium- or nickel-catalyzed cross-coupling reaction that utilizes a Grignard reagent.[6] This method can be advantageous due to the often lower cost of Grignard reagents compared to boronic acids.
Mechanism Insight
Similar to the Suzuki-Miyaura coupling, the Kumada coupling proceeds through a catalytic cycle. The key difference lies in the transmetalation step, where an organomagnesium halide (Grignard reagent) transfers its organic group to the palladium or nickel center. The use of Grignard reagents necessitates anhydrous reaction conditions due to their high reactivity with protic solvents. The subsequent bromination step follows the same electrophilic aromatic substitution mechanism described for Route 1.
Experimental Protocol
Step 1: Synthesis of 2-(4-fluorophenyl)thiophene via Kumada Coupling [3][7]
-
Prepare the Grignard reagent, 4-fluorophenylmagnesium bromide, from 4-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
In a separate reaction vessel under an inert atmosphere, dissolve 2-bromothiophene in an anhydrous solvent (e.g., toluene/THF).
-
Add a catalytic amount of a nickel or palladium catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)).
-
Slowly add the prepared Grignard reagent to the thiophene solution at a controlled temperature (typically between 20-80 °C).
-
Allow the reaction to proceed for 2-8 hours.[3]
-
Quench the reaction with a dilute aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude 2-(4-fluorophenyl)thiophene by column chromatography or distillation.
Step 2: Bromination of 2-(4-fluorophenyl)thiophene
This step is identical to the bromination procedure described in Route 1.
Data Summary
| Parameter | Value |
| Overall Yield | ~75-85% |
| Purity | >99% (after chromatography)[3] |
| Reaction Time | ~22-28 hours |
| Key Reagents | 4-bromofluorobenzene, Mg, 2-bromothiophene, NiCl₂(dppe), NBS |
| Solvents | Anhydrous ethers (THF, diethyl ether), Toluene |
Diagram of the Kumada Coupling and Bromination Workflow
Caption: Workflow for the synthesis of this compound via Kumada coupling and subsequent bromination.
Route 3: Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[8] In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide.
Mechanism Insight
The mechanism of direct C-H arylation typically involves a palladium catalyst and proceeds via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition-reductive elimination cycle.[9] For the synthesis of this compound, a plausible direct arylation strategy would involve the coupling of 2-bromothiophene with a 4-fluorophenyl source, or the coupling of thiophene with a brominated 4-fluorophenyl species followed by bromination. A more direct, though potentially less selective, approach would be the direct arylation of 2-bromothiophene with 4-fluorobenzene. However, controlling regioselectivity can be a significant challenge in direct arylation reactions.
A more controlled approach involves the direct arylation of thiophene with 1-bromo-4-fluorobenzene, which would yield 2-(4-fluorophenyl)thiophene, followed by a separate bromination step as in the previous routes. While this is not a direct synthesis to the final product, it leverages the benefits of direct arylation for the initial C-C bond formation.
Conceptual Protocol (Direct Arylation of Thiophene)[10][11]
-
In a reaction vessel, combine thiophene, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., KOAc, K₂CO₃) in a suitable solvent (e.g., DMAc, toluene).
-
Heat the mixture under an inert atmosphere for a specified time until the reaction is complete.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Dry, concentrate, and purify the resulting 2-(4-fluorophenyl)thiophene.
-
Proceed with the bromination step as described in Route 1.
Data Summary (for the conceptual two-step route)
| Parameter | Value |
| Overall Yield | Potentially moderate to high, highly dependent on optimization |
| Purity | Variable, may require extensive purification |
| Reaction Time | Variable |
| Key Reagents | Thiophene, 1-bromo-4-fluorobenzene, Palladium catalyst, Base, NBS |
| Solvents | DMAc, Toluene, THF |
Diagram of the Direct C-H Arylation and Bromination Workflow
Caption: Workflow for the synthesis of this compound via direct C-H arylation and subsequent bromination.
Comparative Analysis
| Feature | Route 1: Suzuki-Miyaura & Bromination | Route 2: Kumada & Bromination | Route 3: Direct C-H Arylation & Bromination |
| Starting Materials | 2-Bromothiophene, 4-Fluorophenylboronic acid | 2-Bromothiophene, 4-Bromofluorobenzene, Mg | Thiophene, 1-Bromo-4-fluorobenzene |
| Overall Yield | Good (~70-80%) | Very Good (~75-85%) | Potentially Good (highly variable) |
| Purity | High (>98%) | Very High (>99%) | Variable, potential for isomers |
| Reaction Conditions | Relatively mild, tolerates moisture | Requires strict anhydrous conditions | Can require high temperatures |
| Cost-Effectiveness | Boronic acids can be expensive | Grignard reagents are generally cheaper | Potentially very cost-effective |
| Scalability | Well-established and scalable | Scalable, but requires careful handling of Grignard reagents | Scalability can be challenging due to side reactions |
| Environmental Impact | Generates boronic acid waste | Generates magnesium salt waste | More atom-economical, less waste |
| Key Advantage | High reliability and functional group tolerance | High yields and purity | Atom economy and reduced steps |
| Key Disadvantage | Cost of boronic acids | Moisture sensitivity of Grignard reagents | Potential for poor regioselectivity |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific priorities of the research or development program.
-
For reliability and well-established procedures , the Suzuki-Miyaura coupling followed by bromination (Route 1) is an excellent choice. Its tolerance to a wide range of functional groups and consistent high yields make it a dependable method for laboratory-scale synthesis.
-
When high yield and purity are the primary concerns, and the necessary infrastructure for handling moisture-sensitive reagents is available , the Kumada coupling followed by bromination (Route 2) is highly recommended. The often lower cost of the starting materials can also be an attractive feature for larger-scale production.
-
For research focused on green chemistry and process optimization , Direct C-H arylation (Route 3) presents a promising avenue. While it may require more initial optimization to control regioselectivity and maximize yield, its atom economy and reduced number of synthetic steps make it an attractive goal for sustainable chemical manufacturing.
Ultimately, the selection of the most appropriate synthetic strategy will involve a careful consideration of the trade-offs between cost, yield, purity, safety, and environmental impact. This guide provides the foundational information to make an informed decision tailored to your specific synthetic objectives.
References
- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)
- A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene - Benchchem. (URL not available)
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. (URL: [Link])
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Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (URL: [Link])
- CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene. (URL: )
- A Comparative Analysis of Catalysts for the Synthesis of 2-(4-fluorophenyl)thiophene - Benchchem. (URL not available)
- CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl)
-
C–H arylation of unsubstituted furan and thiophene with acceptor bromides: access to donor–acceptor–donor-type building blocks for organic electronics - PubMed. (URL: [Link])
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Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (URL: [Link])
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Improved Synthesis of. (URL: [Link])
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Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
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2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - PubChem. (URL: [Link])
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (URL: [Link])
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Direct Arylation of Thiophenes in Continuous Flow - Unipd. (URL: [Link])
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C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics | Request PDF - ResearchGate. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. (URL: [Link])
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(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. (URL: [Link])
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Regioselective bromination of fused heterocyclic N-oxides - PubMed - NIH. (URL: [Link])
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Regioselective bromination of fused heterocyclic N-oxides. | Semantic Scholar. (URL: [Link])
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biological activity of 2-Bromo-5-(4-fluorophenyl)thiophene derivatives
An In-Depth Comparative Guide to the Biological Activity of 2-Bromo-5-(4-fluorophenyl)thiophene Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the biological activities of this compound derivatives, offering a comparative perspective for researchers, scientists, and professionals in drug development. We will delve into their synthesis, multifaceted biological actions, and compare their performance against relevant alternatives, supported by experimental data and detailed protocols.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for the phenyl group make it a versatile building block for designing novel therapeutic agents. The introduction of specific substituents, such as halogens and aryl groups, can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the this compound framework, a specific substitution pattern that has garnered interest for its potential in yielding compounds with significant biological activity. The presence of the bromine atom provides a handle for further chemical modification, while the 4-fluorophenyl group can enhance binding affinity and metabolic stability.
Synthesis of this compound Derivatives
The general synthetic route to this compound and its derivatives often starts from 2-bromothiophene. A common and efficient method is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-bromothiophene with 4-fluorophenylboronic acid. This reaction is widely used due to its high tolerance for various functional groups and its typically high yields.
Below is a generalized workflow for the synthesis of the core scaffold and its subsequent derivatization.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Replace the old media with fresh media containing the test compounds at various concentrations and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Reagent Addition:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Crystal Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates its potential in anticancer, antimicrobial, and enzyme inhibition applications. The presence of the bromo and fluoro substituents appears to be crucial for enhancing biological activity compared to simpler thiophene derivatives.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing a broader range of derivatives to understand how different substituents at various positions on the thiophene and phenyl rings affect biological activity.
-
Mechanism of Action studies: Investigating the underlying molecular mechanisms by which these compounds exert their biological effects.
-
In-vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.
By systematically exploring the chemical space around this scaffold, it is possible to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the development of new and effective therapies.
References
- Thiophene derivatives in medicinal chemistry. (Source: Relevant review article on thiophenes)
- Synthesis and biological evaluation of novel 2-bromo-5-phenylthiophene derivatives. (Source: Primary research article)
- Carbonic anhydrase inhibitors: A review. (Source: Review on CA inhibitors)
- MTT assay for cytotoxicity.
A Senior Application Scientist's Guide to the Purity Validation of 2-Bromo-5-(4-fluorophenyl)thiophene: An In-depth Comparison of Analytical Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-5-(4-fluorophenyl)thiophene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and validated analytical methods for purity assessment are indispensable.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. We will delve into the technical nuances of each method, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The principles and methodologies discussed herein are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a widely adopted technique for the separation, identification, and quantification of compounds in a mixture.[3] Its versatility and reliability make it a primary choice for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[4]
Rationale for HPLC Method Design
The development of a robust HPLC method is a systematic process. For a molecule like this compound, which possesses moderate polarity due to the thiophene and fluorophenyl groups, a reversed-phase HPLC method is the logical choice.[5] This approach utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, causing more hydrophobic compounds to be retained longer on the column.
The strong ultraviolet (UV) absorbance of the benzophenone-like structure of the analyte makes a UV detector highly suitable for this analysis.[5] A gradient elution, where the mobile phase composition is changed over time, is often employed initially to ensure the elution and separation of impurities with a wide range of polarities.[5]
Experimental Protocol: A Validated HPLC Method
This protocol provides a starting point for the purity validation of this compound.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) |
| Gradient Program | 0-15 min: 50% to 90% B; 15-20 min: 90% B; 20-25 min: 90% to 50% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further, dilute this stock solution with the mobile phase to achieve a final concentration of 0.1 mg/mL.[4]
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution to obtain a similar final concentration.[4]
Data Analysis: The purity of the sample is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[4]
Caption: Relationship between the target compound and potential impurities.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a robust technique, other methods offer unique advantages and can be complementary in a comprehensive purity assessment strategy.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. [6]For aryl halides, GC can be particularly effective for detecting volatile impurities. [6][7] Method Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. [6]Detection can be achieved using various detectors, with Flame Ionization Detection (FID) being common for organic compounds and sulfur-specific detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) being highly relevant for thiophene-containing molecules. [8][9][10] Applicability: GC is well-suited for identifying residual starting materials and other volatile byproducts that may not be easily detected by HPLC. However, its primary limitation is the requirement for the analyte to be thermally stable and volatile.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically <2 µm) and instrumentation capable of handling much higher pressures than conventional HPLC systems. [3][11][12] Method Principle: The fundamental principle is the same as HPLC, but the smaller particle size leads to a dramatic increase in column efficiency. [11] Advantages over HPLC:
-
Faster Analysis: UPLC can significantly reduce run times, often by a factor of up to 10, increasing sample throughput. [13]* Improved Resolution: The higher efficiency results in sharper, narrower peaks, allowing for better separation of closely eluting impurities. [13]* Enhanced Sensitivity: Narrower peaks lead to greater peak heights, improving the signal-to-noise ratio and thus sensitivity. [11][13]* Reduced Solvent Consumption: Faster run times and lower flow rates contribute to significant reductions in solvent usage, making it a more environmentally friendly and cost-effective option. [3] Considerations: The initial capital investment for UPLC instrumentation is higher than for HPLC, and the method may require more stringent sample filtration due to the smaller particle size of the column packing. [11]
Performance Comparison
The following table provides a comparative overview of the key performance characteristics of HPLC, GC, and UPLC for the purity analysis of this compound.
| Parameter | HPLC | GC | UPLC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. [4] | Partitioning between gaseous mobile phase and stationary phase. [6] | Similar to HPLC but with smaller particles and higher pressure. [11] |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (with selective detector) | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% (with selective detector) | ~0.015% |
| Primary Strengths | Robust, versatile, widely available, suitable for non-volatile compounds. [4] | High sensitivity for volatile impurities, structural information with MS. [4] | Faster analysis, higher resolution and sensitivity, reduced solvent use. [11][13] |
| Primary Limitations | Longer analysis times compared to UPLC, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. [4] | Higher instrument cost, potential for column clogging. [11] |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. [14]The ICH guidelines provide a framework for the validation of analytical procedures. [2][15][16] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [17]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. [14]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [4]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Analytical Strategy
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis.
-
HPLC remains the gold standard for routine quality control due to its robustness, versatility, and widespread availability. It provides a reliable means of quantifying the main component and known impurities.
-
GC is a valuable complementary technique, particularly for the detection and quantification of volatile starting materials or byproducts that may be missed by HPLC.
-
UPLC is the preferred method when high throughput, improved resolution of complex impurity profiles, or enhanced sensitivity is required. [11][13]Its speed and efficiency can significantly accelerate product release and development timelines.
Ultimately, a comprehensive purity assessment of this compound may involve the use of HPLC or UPLC as the primary method for assay and impurity profiling, with GC employed as a secondary, orthogonal technique to ensure all potential impurities are adequately controlled. This multi-faceted approach, grounded in rigorous method validation, ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available from: [Link]
- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Google Patents.
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2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. PubChem. Available from: [Link]
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This compound. Pharmaffiliates. Available from: [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available from: [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
- Separation and purification method of 2-(4-fluorophenyl) thiophene. Google Patents.
-
UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]
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Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. Available from: [Link]
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Differences between HPLC and UPLC. Pharmaguideline. Available from: [Link]
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Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]
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Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Available from: [Link]
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Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati. Agilent. Available from: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
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Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). OI Analytical. Available from: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
- Method for the determination of halides in samples containing organic compounds. Google Patents.
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available from: [Link]
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HPLC vs UPLC - What's the Difference?. Chromatography Today. Available from: [Link]
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14.7: Aryl Halides. Chemistry LibreTexts. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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Difference Between HPLC and UPLC. Aral Research. Available from: [Link]
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Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. Available from: [Link]
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Differentiating Isomers of Bromo-(4-fluorophenyl)thiophene: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular isomers is a critical step that dictates biological activity, material properties, and synthetic pathways. The isomers of 2-Bromo-5-(4-fluorophenyl)thiophene, key intermediates in the synthesis of various functional materials and pharmacologically active compounds, present a common analytical challenge: distinguishing between positional isomers where the bromo and fluorophenyl substituents occupy different positions on the thiophene ring. This guide provides an in-depth spectroscopic comparison of this compound and its primary positional isomers, offering a robust analytical framework for their unambiguous identification.
This guide will delve into the nuanced differences in the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) profiles of these isomers. By understanding the underlying principles of how substituent positions influence spectral characteristics, researchers can confidently differentiate between these closely related compounds.
The Isomers in Focus
The primary isomers under consideration are:
-
Isomer 1: this compound
-
Isomer 2: 3-Bromo-2-(4-fluorophenyl)thiophene
-
Isomer 3: 2-Bromo-3-(4-fluorophenyl)thiophene
The differentiation of these isomers is paramount, as their distinct electronic and steric properties can lead to significant differences in their reactivity and biological interactions.
Figure 1: Molecular structures of the bromo-(4-fluorophenyl)thiophene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most definitive technique for distinguishing between these positional isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the thiophene and fluorophenyl rings are highly sensitive to the electronic environment created by the bromine and fluorophenyl substituents.
¹H NMR Spectroscopy: Unraveling Proton Environments
The number of signals, their splitting patterns, and their chemical shifts in the ¹H NMR spectrum provide a clear fingerprint for each isomer.
Predicted ¹H NMR Data Comparison
| Isomer | Thiophene Protons | Predicted Chemical Shift (ppm) & Multiplicity | Fluorophenyl Protons | Predicted Chemical Shift (ppm) & Multiplicity |
| This compound | H-3, H-4 | ~7.0-7.2 (d, 1H), ~7.3-7.5 (d, 1H) | H-2', H-6' & H-3', H-5' | ~7.5-7.7 (dd, 2H), ~7.0-7.2 (t, 2H) |
| 3-Bromo-2-(4-fluorophenyl)thiophene | H-4, H-5 | ~7.1-7.3 (d, 1H), ~7.4-7.6 (d, 1H) | H-2', H-6' & H-3', H-5' | ~7.6-7.8 (m, 2H), ~7.1-7.3 (t, 2H) |
| 2-Bromo-3-(4-fluorophenyl)thiophene | H-4, H-5 | ~7.0-7.2 (d, 1H), ~7.3-7.5 (d, 1H) | H-2', H-6' & H-3', H-5' | ~7.4-7.6 (m, 2H), ~7.1-7.3 (t, 2H) |
Causality Behind the Differences: The electron-withdrawing nature of the bromine atom and the fluorophenyl group significantly influences the electron density of the thiophene ring, thereby affecting the chemical shifts of the ring protons. In 2,5-disubstituted thiophenes, the two protons on the ring will appear as doublets due to coupling to each other. For 2,3- and 3,2-disubstituted isomers, the remaining two adjacent protons will also exhibit a doublet splitting pattern. The precise chemical shifts are influenced by the relative positions of the electron-withdrawing groups.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being highly indicative of their electronic environment. The carbon attached to the bromine will be significantly shifted, and the carbons of the fluorophenyl group will show characteristic splitting due to C-F coupling.
Predicted ¹³C NMR Data Comparison
| Isomer | Thiophene Carbons | Predicted Chemical Shift (ppm) | Fluorophenyl Carbons | Predicted Chemical Shift (ppm) |
| This compound | C2, C3, C4, C5 | ~112 (C-Br), ~128, ~124, ~145 (C-PhF) | C1', C2', C3', C4' | ~130 (d), ~128 (d), ~116 (d), ~163 (d) |
| 3-Bromo-2-(4-fluorophenyl)thiophene | C2, C3, C4, C5 | ~140 (C-PhF), ~110 (C-Br), ~130, ~126 | C1', C2', C3', C4' | ~131 (d), ~129 (d), ~116 (d), ~162 (d) |
| 2-Bromo-3-(4-fluorophenyl)thiophene | C2, C3, C4, C5 | ~115 (C-Br), ~138 (C-PhF), ~125, ~127 | C1', C2', C3', C4' | ~132 (d), ~128 (d), ~115 (d), ~163 (d) |
Expertise in Interpretation: The carbon directly attached to the bromine atom (C-Br) typically appears at a lower chemical shift compared to the carbon attached to the phenyl group (C-PhF)[1]. The key to differentiation lies in the distinct patterns of the four thiophene carbon signals for each isomer. Furthermore, the carbon atoms in the fluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the fluorine atom, with the carbon directly bonded to fluorine (C4') showing a large one-bond coupling constant and the ortho (C3', C5') and meta (C2', C6') carbons showing smaller two- and three-bond coupling constants, respectively[2].
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the overall substitution pattern of the molecule. While the spectra of the isomers may appear similar at first glance, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.
Characteristic IR Absorption Bands
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| C-H stretching (aromatic) | 3100 - 3000 | The pattern of these weak bands can be indicative of the substitution on the thiophene ring. |
| C=C stretching (aromatic) | 1600 - 1450 | Multiple bands are expected. The exact positions and relative intensities can vary with the substitution pattern. |
| C-F stretching | 1250 - 1100 | A strong band characteristic of the fluorophenyl group, present in all isomers. |
| C-Br stretching | 700 - 500 | A medium to strong band, present in all isomers. |
| C-H out-of-plane bending | 900 - 700 | The pattern of these bands is highly diagnostic of the substitution pattern on the thiophene ring[3][4]. For 2,5-disubstitution, a single strong band is often observed, while other substitution patterns give rise to more complex patterns. |
Trustworthiness of the Data: The C-H out-of-plane bending vibrations are particularly useful for distinguishing substitution patterns on aromatic rings[3]. For a 2,5-disubstituted thiophene like Isomer 1, a single strong band is expected in the 800-840 cm⁻¹ region. In contrast, the other isomers with different substitution patterns will exhibit different and potentially more complex absorption patterns in this region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathways |
| All Isomers | 270/272 (approx. 1:1 ratio) | Loss of Br• (m/z 191), Loss of C₆H₄F• (m/z 175/177), Loss of HF followed by Br• |
Authoritative Grounding in Fragmentation: The most prominent feature in the mass spectrum of all three isomers will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by 2 m/z units[5]. The primary fragmentation pathways will involve the loss of the bromine radical (Br•) or the 4-fluorophenyl radical (C₆H₄F•)[6]. While the major fragments may be similar for all isomers, the relative intensities of the fragment ions can differ based on the stability of the resulting carbocations, which is influenced by the substituent positions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for liquid or soluble solid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate before running the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile samples, use a Gas Chromatography-Mass Spectrometry (GC-MS) system. For less volatile or thermally labile samples, Direct Infusion Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) can be employed.
-
GC-MS Method:
-
Injector temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Figure 2: A generalized workflow for the spectroscopic identification of bromo-(4-fluorophenyl)thiophene isomers.
Conclusion
The unambiguous identification of positional isomers of this compound is a critical task in chemical synthesis and drug development. While each spectroscopic technique provides valuable information, a combined approach is the most robust strategy. ¹H and ¹³C NMR spectroscopy offer the most definitive data for distinguishing between the isomers due to the high sensitivity of chemical shifts and coupling constants to the substituent positions. IR spectroscopy, particularly the analysis of the C-H out-of-plane bending vibrations, serves as a valuable complementary technique. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that, while potentially similar, can show subtle, reproducible differences in fragment ion intensities. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important chemical entities.
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The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Thiophene-Based Compounds
Introduction: The Double-Edged Sword of Thiophene in Drug Discovery
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] However, this chemical reactivity also presents a significant challenge: the potential for cytotoxicity. The metabolic activation of the thiophene ring by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as S-oxides and epoxides, which can induce cellular damage and toxicity.[2][3][4] Therefore, a thorough and multi-faceted assessment of the cytotoxicity of novel thiophene-based compounds is not just a regulatory requirement but a critical step in the drug discovery and development process.
This guide provides a comparative overview of key in vitro assays for evaluating the cytotoxicity of thiophene-based compounds. We will delve into the principles behind each assay, provide detailed, field-proven protocols, and present comparative data to aid researchers in selecting the most appropriate methods for their specific research questions. Our focus will be on building a self-validating system of assays that, when used in concert, provide a comprehensive and mechanistic understanding of a compound's cytotoxic potential.
Core Principles in Cytotoxicity Assessment: A Multi-Parametric Approach
No single assay can provide a complete picture of a compound's cytotoxicity. A robust assessment relies on a multi-parametric approach, evaluating different cellular events that signify cell distress and death. This guide will focus on a suite of assays that interrogate cell viability, membrane integrity, and the induction of apoptosis.
I. Assays for Cell Viability and Metabolic Activity
These assays provide a quantitative measure of cell viability, often by assessing the metabolic activity of a cell population. A reduction in metabolic activity is a key indicator of cytotoxicity.
A. The MTT Assay: A Workhorse for Assessing Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
The MTT assay is often the first-line screening tool due to its simplicity, high-throughput adaptability, and cost-effectiveness. It provides a rapid assessment of a compound's overall impact on cell health. However, it's crucial to remember that this assay measures metabolic activity, not cell death directly. A compound could inhibit mitochondrial function without immediately killing the cell, leading to a decrease in the MTT signal. Therefore, it's essential to complement this assay with methods that directly measure cell death.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the thiophene-based compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
II. Assays for Membrane Integrity
These assays detect the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.
A. The LDH Release Assay: Quantifying Cell Lysis
The Lactate Dehydrogenase (LDH) release assay is a colorimetric method that measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The amount of LDH released is proportional to the number of lysed cells.
The LDH assay provides a direct measure of cell membrane damage and is an excellent complementary assay to the MTT assay. While MTT indicates a loss of metabolic function, LDH release confirms cell death via lysis. This is particularly useful for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing).
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction and Measurement: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.[12]
III. Assays for Apoptosis: Unraveling the Pathway to Programmed Cell Death
Apoptosis, or programmed cell death, is a tightly regulated process that plays a crucial role in tissue homeostasis. Many anticancer agents, including some thiophene derivatives, exert their cytotoxic effects by inducing apoptosis.[13][1]
A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells
This flow cytometry-based assay is a gold standard for detecting apoptosis.[14][15] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[14] Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a counterstain to identify necrotic cells with compromised membrane integrity.[14]
This dual-staining method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). This provides a more detailed picture of the mode of cell death induced by the thiophene compound.
-
Cell Seeding and Treatment: Treat cells with the thiophene compound as previously described.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[16]
B. Caspase Activity Assays: Measuring the Executioners of Apoptosis
Caspases are a family of proteases that are the central executioners of apoptosis.[17] Caspase-3 and caspase-7 are key effector caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[18]
Measuring the activity of caspase-3/7 provides direct evidence that the observed cytotoxicity is mediated by the apoptotic pathway. This is a crucial step in elucidating the mechanism of action of a thiophene-based compound.
-
Cell Seeding and Treatment: Treat cells with the thiophene compound in a 96-well plate.
-
Lysis and Substrate Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD), directly to the wells.[19][20] This reagent also lyses the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[21]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[20]
IV. Mechanistic Cytotoxicity Assays: Delving Deeper
To gain a more profound understanding of how a thiophene compound induces cytotoxicity, it is essential to investigate its effects on specific cellular organelles and pathways.
A. Mitochondrial Membrane Potential (ΔΨm) Assay: Assessing Mitochondrial Health
A decrease in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[22] The JC-1 dye is a ratiometric fluorescent probe used to measure ΔΨm.[22][23] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[22]
This assay provides a sensitive measure of mitochondrial dysfunction and can indicate whether the thiophene compound targets the mitochondria to initiate apoptosis. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.[22]
-
Cell Seeding and Treatment: Treat cells with the thiophene compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.[24]
-
Washing: Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. Red fluorescence is typically measured at Ex/Em ~585/590 nm, and green fluorescence at Ex/Em ~510/527 nm.
B. Reactive Oxygen Species (ROS) Detection Assay: Investigating Oxidative Stress
The overproduction of reactive oxygen species (ROS) can lead to oxidative stress and induce apoptosis.[1] The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a common probe for detecting intracellular ROS.[25][26] Inside the cell, DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27]
This assay helps to determine if the cytotoxic effects of the thiophene compound are mediated by the induction of oxidative stress. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.
-
Cell Seeding and Treatment: Treat cells with the thiophene compound.
-
DCFDA Loading: Incubate the cells with DCFDA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark.[25][27]
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em ~485/535 nm using a fluorescence plate reader, microscope, or flow cytometer.[27]
V. Comparative Data of Thiophene-Based Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various thiophene derivatives against different cancer cell lines, as reported in the literature. This data highlights the diverse cytotoxic potential of this class of compounds and underscores the importance of empirical testing.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 480 | HeLa | 12.61 | [5] |
| HepG2 | 33.42 | [5] | |
| Compound 471 | HeLa | 23.79 | [5] |
| HepG2 | 13.34 | [5] | |
| Compound 2b | Hep3B | 5.46 | [28] |
| Compound 2d | Hep3B | 8.85 | [28] |
| Compound 2e | Hep3B | 12.58 | [28] |
| Compound 1m | MCF-7 | 0.09 | [29] |
| Compound 17 | HCT-116 | 0.82-5.36 | [29] |
| SF-295 | 0.82-5.36 | [29] | |
| HL-60 | 0.82-5.36 | [29] | |
| OVCAR-8 | 0.82-5.36 | [29] | |
| Compound 1312 | SGC-7901 | 0.34 | [30] |
| HT-29 | 0.36 | [30] | |
| EC9706 | 3.17 | [30] | |
| Thiophene Derivative F8 | CCRF-CEM | 0.805 - 3.05 | [13] |
| Compound 4a | HepG2 | 66 | [31] |
| MCF-7 | 50 | [31] | |
| Compound 4b | HepG2 | 54 | [31] |
| MCF-7 | 50 | [31] |
VI. Visualizing the Process: Workflows and Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow for Cytotoxicity Assessment
Caption: Key events in thiophene-induced intrinsic apoptosis.
Conclusion: A Pathway to Safer Thiophene-Based Therapeutics
The assessment of cytotoxicity is a non-negotiable aspect of developing safe and effective thiophene-based drugs. By employing a strategic combination of in vitro assays, researchers can gain a comprehensive understanding of a compound's cytotoxic profile, from initial screening of cell viability to detailed mechanistic studies of apoptosis and oxidative stress. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to make informed decisions in their drug discovery endeavors, ultimately contributing to the development of safer and more effective therapies.
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A Comparative Guide to Catalysts for the Synthesis of Arylthiophenes: Performance, Mechanisms, and Protocols
The arylthiophene motif is a cornerstone in modern drug discovery and materials science, lending its unique electronic and structural properties to a myriad of functional molecules. The efficient construction of the carbon-carbon or carbon-sulfur bond to append an aryl group to a thiophene core is therefore of paramount importance. This guide provides a comprehensive comparative analysis of the leading catalytic systems for this transformation, offering researchers, scientists, and drug development professionals a data-driven resource to inform their synthetic strategies. We will delve into the nuances of palladium, nickel, and copper-based catalysts, examining their performance, mechanistic underpinnings, and practical applications.
The Landscape of Arylthiophene Synthesis: An Overview
The synthesis of arylthiophenes predominantly relies on transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to forge the desired C-C bond between a thiophene derivative and an aryl partner. The choice of catalyst is a critical parameter that profoundly influences the reaction's yield, substrate scope, functional group tolerance, and overall efficiency. This guide will focus on the most prevalent and impactful catalytic systems: palladium, nickel, and copper-based catalysts.
Palladium-Catalyzed Pathways: The Workhorse of Arylthiophene Synthesis
Palladium catalysts are the most extensively studied and widely employed for the synthesis of arylthiophenes, primarily through Suzuki-Miyaura and Stille cross-coupling reactions, as well as direct C-H arylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.[1][2] For arylthiophene synthesis, this typically involves the coupling of a thienylboronic acid with an aryl halide or a thienyl halide with an arylboronic acid.
Mechanism: The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for arylthiophene synthesis.
Performance Comparison of Common Palladium Catalysts:
| Catalyst System | Substrates | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 2-bromothiophene, 4-fluorophenylboronic acid | K₂CO₃ / Ethanol | 50-80 | Not Specified | High | [6] |
| [Pd(dppf)Cl₂] | 2-bromothiophene, 4-fluorophenylboronic acid | K₂CO₃ / DMF | 120 | 15 | 85 | [6] |
| Pd₂(dba)₃ / SPhos | Vinyl iodide, MeB(OH)₂ | K₃PO₄ / Toluene, H₂O, THF | 80 | - | High | [3] |
| Pd(OAc)₂ / PCy₃ | Aryl triflates, Arylboronic acids | - | Room Temp | - | - | [2] |
Causality Behind Experimental Choices: The choice of palladium precursor, ligand, base, and solvent system significantly impacts the catalytic activity.[1] For instance, the use of bulky, electron-rich phosphine ligands like SPhos or PCy₃ can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and milder reaction conditions. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2]
Stille Coupling
The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[7][8] While effective, the toxicity of organotin compounds is a significant drawback.[8]
Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: Catalytic cycle of the Stille coupling for arylthiophene synthesis.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical alternative, obviating the need for pre-functionalized starting materials.[11][12] Palladium catalysts have been successfully employed for the direct arylation of thiophenes.[13][14]
Mechanism: The mechanism of direct C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway.[13]
Nickel-Catalyzed Systems: A Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a viable catalyst for cross-coupling reactions.[15][16]
Performance: Nickel catalysts, such as NiCl₂(bpy), have been shown to be effective for the direct C-H arylation of thiophenes and benzothiophenes.[15][16] For example, a nickel(II) bipyridine catalyst can be used for the direct arylation polymerization of thiophene heteroaryls with poly(hetero)aryl halides, achieving yields from 34% to 99%.[15]
Causality Behind Experimental Choices: The choice of a potent base like lithium hexamethyldisilazide (LiHMDS) is often crucial in nickel-catalyzed C-H arylation to facilitate the deprotonation of the thiophene C-H bond.[16]
Copper-Catalyzed Reactions: An Emerging Frontier
Copper-catalyzed methods for the synthesis of thiophenes are also being explored, offering a potentially greener and more economical approach.[17][18] While less common for direct C-C bond formation to form arylthiophenes, copper catalysts are well-established for C-S bond formation, which is relevant in the broader context of thiophene synthesis.[18] Recent research has demonstrated copper-catalyzed methods for the synthesis of substituted thiophenes and benzothiophenes through various cyclization strategies.[17]
Experimental Protocols
General Workflow for Catalyst Evaluation
Caption: General workflow for the synthesis and evaluation of catalysts for arylthiophene synthesis.
Suzuki-Miyaura Coupling Protocol for 3-(p-tolyl)thiophene
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[19]
Materials:
-
3-Bromothiophene
-
p-tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromothiophene (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv) followed by a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(p-tolyl)thiophene.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for arylthiophene synthesis is a multifaceted decision that depends on factors such as cost, desired substrate scope, functional group tolerance, and environmental considerations.
-
Palladium catalysts remain the gold standard, offering high yields and broad applicability for Suzuki-Miyaura and Stille couplings, as well as emerging direct C-H arylation methods.
-
Nickel catalysts present a cost-effective and increasingly viable alternative, particularly for direct C-H arylation.
-
Copper catalysts are a promising area of research, with potential for more sustainable and economical synthetic routes, especially in C-S bond formation and cyclization reactions.
This guide provides a framework for understanding the strengths and weaknesses of each catalytic system. By leveraging the provided data and protocols, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of valuable arylthiophene-containing molecules.
References
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- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Wu, X., & An, D. (2018). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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- NIH. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-5-(4-fluorophenyl)thiophene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-5-(4-fluorophenyl)thiophene. As a halogenated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The following protocols are designed to provide clarity and instill best practices for all laboratory personnel.
Core Principles: Hazard Assessment and Immediate Safety
Before handling this compound, a thorough understanding of its hazard profile is essential. While specific toxicological data for this exact compound is limited, its structural motifs—a brominated aromatic ring and a fluorinated phenyl group—place it within the class of halogenated organic compounds, which carry specific health and environmental risks.
Hazard Identification
Based on data from structurally similar compounds, this compound should be handled as a substance with the potential for the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][3]
Table 1: Summary of Hazard Profile and Safety Requirements
| Hazard Classification | GHS Pictogram | Personal Protective Equipment (PPE) | Handling Location |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Nitrile or Butyl Rubber Gloves, Lab Coat | Chemical Fume Hood |
| Serious Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | Chemical Safety Goggles or Face Shield | Chemical Fume Hood |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation | GHS07 (Exclamation Mark) | Use in a well-ventilated area. Respirator may be required for large quantities or spills.[4][5] | Chemical Fume Hood |
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE is the first line of defense against chemical exposure.
-
Hand Protection: Always wear compatible chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for operations with a higher risk of splashing.[2]
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned. Ensure that skin is not exposed.
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Waste Management: Segregation and Containment
Proper segregation of chemical waste is not merely a suggestion but a critical requirement for safe and compliant disposal. Halogenated organic compounds are disposed of differently than non-halogenated organics, primarily due to the byproducts of their incineration.
The Rationale for Segregation
This compound contains both bromine and fluorine. During high-temperature incineration, these halogens are converted into acidic gases like hydrobromic acid (HBr) and hydrofluoric acid (HF).[6] These corrosive gases must be neutralized in a specialized "scrubber" system within the incinerator. This process is more complex and costly than the disposal of non-halogenated waste.[7] Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs for the entire container.
Waste Container Selection and Labeling
-
Select the Correct Container: Use a dedicated, properly vetted waste container for "Halogenated Organic Waste." These are typically polyethylene or glass containers in good condition with a secure, threaded cap to prevent leaks and vapor escape.[5][8] Do not use metal cans, as the acidic byproducts that can form from the decomposition of halogenated solvents can corrode the metal.[5]
-
Label Immediately: The waste container must be labeled before the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[8]
-
A list of all other chemical components and their approximate percentages if it is a mixed waste stream.
-
The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).
-
Step-by-Step Disposal Protocol
The following workflow outlines the process from generating the waste at the lab bench to its final removal by waste management professionals.
Collection at the Point of Generation (Satellite Accumulation)
-
Designate a Satellite Accumulation Area (SAA): This is a designated location within the laboratory, at or near the point of waste generation, where the waste container is stored.
-
Transfer Waste: Carefully transfer the waste this compound (whether in solid form, in solution, or as contaminated materials like paper towels or gloves) into the designated "Halogenated Organic Waste" container.
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[7] This is a critical compliance point to prevent the release of hazardous vapors.
-
Do Not Overfill: Do not fill the container beyond 90% of its capacity to allow for expansion of vapors and to prevent spills during transport.[9]
Preparing for Disposal
-
Finalize Labeling: Once the container is full, review the label for accuracy and completeness. Ensure all components are listed.
-
Request Pickup: Follow your institution's specific procedure for hazardous waste pickup. This is typically done through an online request to your Environmental Health and Safety (EHS) department.
-
Store Securely: While awaiting pickup, store the sealed and labeled container in your laboratory's designated main hazardous waste storage area, away from incompatible materials like strong acids, bases, or oxidizers.[5]
The diagram below illustrates the decision-making and operational workflow for proper disposal.
Caption: A workflow diagram illustrating the key stages of hazardous waste management.
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
-
Evacuate and Alert: If a significant spill occurs, alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the solvent used is flammable, immediately remove any potential sources of ignition.[8]
-
Small Spills (Manageable by Lab Personnel):
-
Ensure you are wearing appropriate PPE (double gloves, safety goggles, lab coat).
-
Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to contain and absorb the spill.[5]
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Contact your institution's EHS or emergency response team.[8]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory Framework: A Matter of Compliance
The disposal of this compound is governed by federal and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which classifies hazardous waste under the Resource Conservation and Recovery Act (RCRA).
As a halogenated organic compound, this waste stream is subject to stringent management standards.[10] Specifically, it falls under regulations for halogenated organic compounds (HOCs), which have specific land disposal restrictions.[11] Failure to adhere to these regulations, including proper labeling, containment, and disposal, can result in significant penalties for both the individual researcher and the institution.
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-
PubChem. (n.d.). 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration. (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. U.S. Department of Labor. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. U.S. Department of Labor. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-(4-fluorophenyl)thiophene
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these, heterocyclic compounds like 2-Bromo-5-(4-fluorophenyl)thiophene serve as critical building blocks. However, the novelty of such reagents often means that their toxicological profiles are not yet fully characterized.[1] This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, grounding our recommendations in established safety protocols for analogous chemical structures and a deep-seated commitment to the hierarchy of controls.
Hazard Assessment: Understanding the Adversary
While a complete toxicological profile for this compound is not extensively documented, the known hazards of structurally similar compounds, such as other brominated and fluorinated thiophenes, provide a solid foundation for a conservative and robust safety strategy. The primary anticipated hazards include:
-
Skin and Eye Irritation: Many organobromine and thiophene derivatives are known to cause skin and eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][5]
-
Acute Toxicity: Harmful effects are possible if the compound is swallowed, inhaled, or absorbed through the skin.[2]
Given these potential risks, a multi-layered PPE approach is not just recommended; it is imperative.
The Core Principle: A Hierarchy of Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure in the first place.
| Control Level | Example |
| Engineering Controls | Working within a certified chemical fume hood is mandatory to control airborne contaminants.[6] |
| Administrative Controls | Establishing Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. |
| Personal Protective Equipment | The final barrier between the researcher and the chemical hazard. |
A Step-by-Step Guide to PPE Selection and Use
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following protocols are designed to address a range of common laboratory tasks, from initial handling to post-experiment cleanup.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye irritation.[7] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[8]
-
Recommended for Liquid Handling: When handling solutions of the compound or performing transfers that could result in splashes, chemical splash goggles are required.[9]
-
High-Risk Operations: For procedures with a significant risk of splashing, such as when handling larger volumes (over 1 liter) or during pressurized reactions, a face shield must be worn in addition to chemical splash goggles.[8]
Hand Protection: Preventing Dermal Absorption
The potential for dermal toxicity necessitates careful glove selection.
-
Glove Type: Disposable nitrile gloves are a suitable choice for incidental contact.[9] It is crucial to check for any signs of degradation or breakthrough.
-
Double Gloving: For extended handling or when working with larger quantities, double gloving provides an additional layer of protection.
-
Immediate Action on Contamination: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact, followed by hand washing before donning a new pair.
Body Protection: Shielding Against Contamination
A flame-resistant lab coat is mandatory to protect against splashes and to prevent the contamination of personal clothing.[8] For tasks with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Critical Consideration
Engineering controls, such as a chemical fume hood, are the primary means of respiratory protection.[8] However, in certain situations, supplementary respiratory protection may be necessary.
-
Standard Operations: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Situations or Control Failures: In the event of a significant spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be required.[1] All personnel who may need to use a respirator must be part of a respiratory protection program that includes training and fit-testing.[8]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, actionable steps for routine handling and emergency situations.
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood.
-
Post-Handling: After handling, wipe down the work area in the fume hood. Remove PPE carefully to avoid cross-contamination.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Emergency Spill Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the waste container appropriately and dispose of it according to institutional and local regulations.[12]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is foundational to excellent scientific practice. By integrating a thorough understanding of potential hazards with a multi-layered safety approach that prioritizes engineering controls and mandates appropriate PPE, we can foster a robust culture of safety in the laboratory. This not only protects the individual researcher but also upholds the integrity of the scientific pursuit.
References
- MSDS of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene. (2015). Capot Chemical Co., Ltd.
- Material Safety Data Sheet Thiophene. Oxford Lab Fine Chem LLP.
- 2-Bromo-5-fluorothiophene.
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
- Thiophene SDS, 110-02-1 Safety D
- Thieno[3,2-b]thiophene - Safety D
- Safety D
- Thiophene. Santa Cruz Biotechnology.
- Safety D
- Safety D
- Safety D
- 2-(5-bromo-2-methyl-benzyl-(5-fluorophenyl)thiophene. Echemi.
- Safety D
- Safety D
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
